1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
Description
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Properties
IUPAC Name |
1-(3-ethoxypropyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-16-9-5-8-15-11-7-4-3-6-10(11)14-12(15)13/h3-4,6-7H,2,5,8-9H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPQUWMXHZICPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C2=CC=CC=C2N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic route for the preparation of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine. The synthesis is strategically divided into two primary stages: the formation of the foundational 2-aminobenzimidazole core and its subsequent regioselective N-alkylation. This document delves into the mechanistic underpinnings of each reaction, offering detailed, step-by-step experimental protocols. Furthermore, it addresses the critical aspect of regioselectivity in the N-alkylation step, discussing potential side products and outlining effective purification strategies. The guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, providing them with the necessary technical details to replicate and adapt this synthesis for their research endeavors.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1] Its bioisosteric resemblance to naturally occurring purine nucleotides allows for favorable interactions with a wide range of biological targets.[2] Consequently, benzimidazole derivatives exhibit a broad spectrum of therapeutic activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][3] The title compound, this compound, is a specific derivative of the versatile 2-aminobenzimidazole core, a building block that has garnered significant interest in the synthesis of novel therapeutic agents.[4] The strategic introduction of the 1-(3-ethoxypropyl) substituent can modulate the physicochemical properties of the parent molecule, such as lipophilicity and hydrogen bonding capacity, potentially enhancing its pharmacokinetic profile and target engagement. This guide, therefore, aims to provide a detailed and practical blueprint for the synthesis of this promising compound.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively approached through a two-step sequence. The retrosynthetic analysis reveals the key disconnection at the N1-alkyl bond, leading back to the readily accessible 2-aminobenzimidazole and a suitable 3-ethoxypropyl electrophile.
Sources
An In-depth Technical Guide to the Chemical Properties of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the known and predicted chemical properties of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, a benzimidazole derivative of interest in medicinal chemistry and materials science. While experimental data for this specific molecule is limited, this document synthesizes available information from chemical databases and extrapolates key characteristics from closely related analogs. This guide will cover the molecular structure, predicted physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, expected spectral characteristics, and a discussion of the potential biological significance of this compound class.
Introduction
Benzimidazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The core benzimidazole scaffold, a fusion of benzene and imidazole rings, serves as a versatile pharmacophore. The substitution at the N-1 position and the functionalization of the 2-amino group can significantly modulate the molecule's physicochemical properties and biological target interactions.
This compound (Figure 1) is a member of this important class of compounds. The presence of the flexible 3-ethoxypropyl chain at the N-1 position introduces specific steric and electronic features that can influence its solubility, membrane permeability, and binding affinity to biological targets. This guide aims to provide a detailed technical resource on this molecule, leveraging both direct data and reasoned scientific extrapolation.
Figure 1: Chemical Structure of this compound
Caption: Proposed synthesis of the title compound via N-alkylation.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of 2-aminobenzimidazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K2CO3, 2.0 eq).
-
Addition of Alkylating Agent: While stirring the mixture, add 1-bromo-3-ethoxypropane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product.
Spectral Analysis
Detailed experimental spectra for this compound are not publicly available. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated. [3][4][5]
1H NMR Spectroscopy
-
Aromatic Protons: Signals corresponding to the four protons on the benzene ring of the benzimidazole core are expected in the range of δ 7.0-7.8 ppm.
-
Methylene Protons: The protons of the propyl chain will appear as distinct multiplets. The -NCH2- protons adjacent to the benzimidazole nitrogen would likely be the most downfield of the aliphatic protons. The -OCH2- protons of the ethoxy group will also have a characteristic chemical shift.
-
Amine Protons: The -NH2 protons are expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent.
-
Ethyl Protons: The ethoxy group will show a triplet for the methyl protons and a quartet for the methylene protons.
13C NMR Spectroscopy
-
Aromatic Carbons: The carbons of the benzimidazole ring will appear in the aromatic region of the spectrum (δ 110-155 ppm).
-
Aliphatic Carbons: Signals for the carbons of the 3-ethoxypropyl chain will be observed in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
-
N-H Stretching: The primary amine group (-NH2) is expected to show two characteristic stretching vibrations in the region of 3300-3500 cm-1. [6]* C-H Stretching: Aliphatic and aromatic C-H stretching vibrations will be observed around 2850-3100 cm-1.
-
C=N Stretching: The C=N bond of the imidazole ring will likely show an absorption band around 1620-1680 cm-1.
-
C-O Stretching: A strong C-O stretching band for the ether linkage is expected in the region of 1050-1150 cm-1.
Mass Spectrometry
The predicted mass spectral data from PubChem provides valuable information for the identification of the molecule. [7]
| Adduct | m/z |
|---|---|
| [M+H]+ | 220.14444 |
| [M+Na]+ | 242.12638 |
| [M-H]- | 218.12988 |
Potential Biological Activity and Applications
While no specific biological activities have been reported for this compound, the benzimidazole scaffold is a well-established pharmacophore with a broad range of therapeutic applications. [1][2]
Workflow for Biological Screening
Caption: A general workflow for the biological evaluation of novel benzimidazole derivatives.
Derivatives of 2-aminobenzimidazole have been investigated for their potential as:
-
Antimicrobial agents: By targeting essential enzymes or cellular processes in bacteria and fungi. [5]* Antiviral agents: By inhibiting viral replication or entry into host cells.
-
Anticancer agents: Through mechanisms such as the inhibition of tubulin polymerization or kinase activity.
-
Anti-inflammatory agents: By modulating inflammatory pathways. [3] The specific 1-(3-ethoxypropyl) substituent may confer favorable pharmacokinetic properties, making this compound an interesting candidate for further investigation within these therapeutic areas.
Conclusion
This compound is a benzimidazole derivative with potential for applications in drug discovery and development. While experimental data on this specific molecule is scarce, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and expected spectral characteristics based on established chemical principles and data from related compounds. The information presented herein serves as a valuable resource for researchers interested in exploring the chemical and biological landscape of novel benzimidazole derivatives. Further experimental validation of the properties and activities discussed in this guide is warranted.
References
Sources
- 1. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - this compound (C12H17N3O) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Physicochemical Characteristics of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
This guide provides a comprehensive technical overview of the essential physicochemical properties of the novel benzimidazole derivative, 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine. Benzimidazole scaffolds are of significant interest in medicinal chemistry, and a thorough understanding of their physicochemical characteristics is paramount for researchers, scientists, and drug development professionals in predicting bioavailability, designing formulations, and ensuring analytical reproducibility. This document outlines the theoretical basis and practical workflows for the determination of key parameters of this compound.
Molecular Structure and Core Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, these are defined by its unique structural arrangement.
The structure consists of a planar benzimidazole ring system, which is a common motif in pharmacologically active compounds.[1] The substituent at the 1-position is a flexible 3-ethoxypropyl chain, which is expected to influence its lipophilicity and solubility. The 2-amino group is a key site for hydrogen bonding and potential salt formation.
A summary of the core computed properties is presented below:
| Property | Predicted Value |
| Molecular Formula | C12H18N4O |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | This compound |
Synthesis and Structural Elucidation
The synthesis of this compound can be achieved through established methods for N-alkylation of benzimidazoles. A common and effective approach involves the reaction of 2-aminobenzimidazole with a suitable alkylating agent, in this case, 1-bromo-3-ethoxypropane.
The general synthetic approach is a nucleophilic substitution reaction where the nitrogen of the benzimidazole ring attacks the electrophilic carbon of the alkyl halide.[2]
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 2-aminobenzimidazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: Slowly add 1-bromo-3-ethoxypropane (1.2 eq) to the reaction mixture at room temperature.
-
Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
The following diagram illustrates the general synthetic workflow:
Sources
An In-depth Technical Guide to N-Substituted 2-Aminobenzimidazoles: Synthesis, Characterization, and Therapeutic Potential
A Senior Application Scientist's Perspective on 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine and its Analogs
Abstract
Introduction: The Significance of the 2-Aminobenzimidazole Moiety
The benzimidazole ring system, an isostere of naturally occurring purines, is a privileged scaffold in drug discovery.[2] Its unique chemical architecture allows for versatile interactions with a multitude of biological targets. The introduction of an amino group at the 2-position and a substituent on one of the imidazole nitrogens gives rise to the N-substituted 2-aminobenzimidazole core. This structural motif is found in a variety of pharmacologically active agents, including antihistaminics, anthelmintics, and proton pump inhibitors.
The subject of this guide, this compound, serves as a model compound for this class. Its structure combines the rigid benzimidazole core with a flexible, ether-containing side chain, a feature often exploited in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.
Physicochemical Properties: A Predictive Analysis
While experimental data for this compound is scarce, we can predict its key physicochemical properties based on its structure and data from analogous compounds. These parameters are crucial for anticipating its behavior in biological systems and for the design of appropriate analytical methodologies.
| Property | Predicted Value/Information | Rationale/Reference Compound |
| Molecular Formula | C12H17N3O | Based on structural analysis.[3] |
| Molecular Weight | 219.28 g/mol | Calculated from the molecular formula. |
| CAS Number | Not readily available in public databases. | Suggests the compound may be novel or not widely studied. |
| Appearance | Likely a solid at room temperature. | Similar benzimidazole derivatives are typically solids.[4] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water. | The presence of the ethoxypropyl chain increases lipophilicity. |
| pKa | The 2-amino group is expected to be basic. | The exact pKa would require experimental determination or computational modeling. |
| LogP | Predicted to be moderately lipophilic. | The alkyl ether side chain contributes to a higher LogP value. |
Synthesis of this compound: A Proposed Synthetic Workflow
The synthesis of N-substituted 2-aminobenzimidazoles can be achieved through several established routes. A common and effective method involves the cyclization of an o-phenylenediamine derivative with a cyanogen halide, followed by N-alkylation. Below is a detailed, step-by-step protocol for a proposed synthesis of this compound.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-Aminobenzimidazole
-
Reaction Setup: To a solution of o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask, add cyanogen bromide (1.1 equivalents) portion-wise at 0°C with stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 2-aminobenzimidazole.
Causality: The reaction proceeds via a nucleophilic attack of one of the amino groups of o-phenylenediamine on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and elimination of hydrogen bromide to form the stable benzimidazole ring.
Step 2: N-Alkylation to Yield this compound
-
Reaction Setup: To a solution of 2-aminobenzimidazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (1.2 equivalents) at 0°C.
-
Addition of Alkylating Agent: After the cessation of hydrogen gas evolution, add 1-bromo-3-ethoxypropane (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at room temperature for 24 hours, monitoring its progress by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: The strong base deprotonates one of the nitrogen atoms of the benzimidazole ring, forming a nucleophilic anion. This anion then undergoes an SN2 reaction with the electrophilic carbon of 1-bromo-3-ethoxypropane to form the desired N-substituted product.
Visualizing the Synthesis
Caption: Proposed two-step synthesis of this compound.
Potential Therapeutic Applications and Biological Activity
Benzimidazole and its derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, antifungal, antihistaminic, anti-inflammatory, antiviral, and antioxidant effects.[1] The structural similarity of the benzimidazole core to purine bases allows these compounds to interact with various enzymes and receptors in the body.
While the specific biological activity of this compound has not been reported, its structural features suggest several potential areas of investigation:
-
Antimicrobial and Antifungal Activity: Many N-substituted benzimidazoles exhibit potent activity against a range of pathogens. The ethoxypropyl side chain could enhance cell membrane permeability, potentially increasing efficacy.
-
Anticancer Activity: Certain benzimidazole derivatives have shown cytotoxic effects against various cancer cell lines.[5] The mechanism often involves the inhibition of key cellular processes such as microtubule polymerization or signaling pathways.
-
Neurological Applications: The broader class of benzodiazepines, which share some structural similarities, are well-known for their anxiolytic, sedative, and anticonvulsant properties.[6] It is plausible that benzimidazole derivatives could be explored for their effects on the central nervous system.
Analytical Characterization: A Self-Validating Protocol
The structural elucidation and purity assessment of a novel compound like this compound are critical. A combination of spectroscopic and chromatographic techniques is essential for unambiguous characterization.
Recommended Analytical Workflow
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is a good starting point. Detection can be performed using a UV detector at a wavelength determined by a UV-Vis scan of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To elucidate the proton environment of the molecule. The spectrum should show characteristic signals for the aromatic protons of the benzimidazole ring, the methylene protons of the ethoxypropyl chain, and the amine protons.
-
¹³C NMR: To identify all the unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, providing definitive structural confirmation.
-
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, such as N-H and C-N stretching vibrations.
Visualizing the Analytical Workflow
Caption: A comprehensive analytical workflow for the characterization of novel benzimidazole derivatives.
Conclusion
While the specific compound this compound remains to be extensively characterized in the public domain, the broader class of N-substituted 2-aminobenzimidazoles represents a fertile ground for drug discovery and development. This technical guide has provided a predictive and methodological framework for researchers interested in this chemical space. By understanding the principles of their synthesis, physicochemical properties, and analytical characterization, scientists can more effectively design and evaluate novel benzimidazole-based therapeutic agents. The proposed synthetic and analytical workflows offer a practical starting point for the exploration of this and other related novel chemical entities.
References
- PubChemLite. This compound.
- Khamrang, T., et al. (1H-Benzodiazol-2-ylmethyl)diethylamine. National Institutes of Health.
- Journal of Medicinal Chemistry. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. PubMed.
- Sigma-Aldrich. 1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine.
- ResearchGate. Analytical methods for determination of benzodiazepines. A short review.
- Matrix Fine Chemicals. 1H-1,3-BENZODIAZOLE | CAS 51-17-2.
- Semantic Scholar. Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives.
- National Institutes of Health. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone.
- Acta Pharmaceutica Sciencia. Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one.
- Santa Cruz Biotechnology. 1-[3-(1H-1,3-benzodiazol-2-ylsulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one.
- National Center for Biotechnology Information. Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents.
- Santa Cruz Biotechnology. 3-(1H-1,3-benzodiazol-2-yl)propan-1-amine.
- ResearchGate. (1H-Benzodiazol-2-ylmethyl)diethylamine.
-
MDPI. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][4]diazepines, and Their Cytotoxic Activity. Available from:
- PubChem. N-[2-[2-(dimethylamino)ethoxy]ethyl]-N-methyl-1,3 propanediamine.
- PubMed. Development of thiophenic analogues of benzothiadiazine dioxides as new powerful potentiators of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors.
-
PubChem. N-[1-(2-{2-[2-(2-{5-[4-Benzo[3][7]dioxol-5-yl-2-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydrofuran-3-ylmethyl]. Available from:
- ResearchGate. Application of nanofiber-based drug delivery systems in improving anxiolytic effect of new 1,2,3-triazolo-1,4-benzodiazepine derivatives.
- PubChem. 2,3-Dihydro-1H-1,4-benzodiazepine.
- SpectraBase. 2-(Propan-2-yl)-1H-1,3-benzodiazol-6-amine.
Sources
- 1. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-1,3-BENZODIAZOLE | CAS 51-17-2 [matrix-fine-chemicals.com]
- 3. PubChemLite - this compound (C12H17N3O) [pubchemlite.lcsb.uni.lu]
- 4. 1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine | 1038373-41-9 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectral analysis of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, a benzimidazole derivative of interest in pharmaceutical and chemical research. The structural elucidation of this compound is paramount for its application, and this document details the expected outcomes from key analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretations of predicted spectral data based on established principles and data from analogous structures. While experimental data for this specific molecule is not publicly available, this guide constructs a robust predictive analysis to aid in its identification and characterization.
Introduction to this compound
Benzimidazoles are a significant class of heterocyclic compounds, widely recognized for their diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The specific derivative, this compound, possesses a unique combination of a benzimidazole core, a primary amine, and an ether-containing alkyl chain. Its molecular formula is C12H17N3O, with a monoisotopic mass of 219.137 g/mol .[2] The precise characterization of its molecular structure is a critical prerequisite for understanding its chemical behavior and potential applications. Spectroscopic methods provide a powerful toolkit for this purpose, offering detailed information about the connectivity of atoms and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules in solution.[1] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment and connectivity of atoms within a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Experimental Protocol (Hypothetical): A ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the compound in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 300 or 400 MHz spectrometer.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.5 | Multiplet | 4H | Ar-H |
| ~ 5.0 - 5.5 | Broad Singlet | 2H | -NH₂ |
| ~ 4.1 | Triplet | 2H | N-CH₂- |
| ~ 3.4 | Quartet | 2H | -O-CH₂-CH₃ |
| ~ 3.3 | Triplet | 2H | -CH₂-O- |
| ~ 2.0 | Quintet | 2H | -CH₂-CH₂-CH₂- |
| ~ 1.1 | Triplet | 3H | -CH₃ |
Interpretation: The aromatic protons on the benzimidazole ring are expected to resonate in the downfield region (7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current.[1] The protons of the primary amine (-NH₂) would likely appear as a broad singlet due to quadrupole broadening and chemical exchange. The methylene group attached to the benzimidazole nitrogen (N-CH₂) is expected to be a triplet, coupled to the adjacent methylene group. The ethoxy group will show a characteristic quartet for the methylene protons (-O-CH₂) and a triplet for the methyl protons (-CH₃). The remaining methylene groups in the propyl chain will appear as triplets or more complex multiplets due to spin-spin coupling.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.
Experimental Protocol (Hypothetical): A ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR. A proton-decoupled spectrum would be recorded to simplify the spectrum to a series of single peaks for each unique carbon atom.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 160 | C=N (Amine carbon) |
| ~ 130 - 145 | Ar-C (Quaternary) |
| ~ 110 - 125 | Ar-CH |
| ~ 66 | -O-CH₂- |
| ~ 68 | -CH₂-O- |
| ~ 42 | N-CH₂- |
| ~ 28 | -CH₂-CH₂-CH₂- |
| ~ 15 | -CH₃ |
Interpretation: The carbon atom of the C=N bond in the imidazole ring is expected to be the most downfield signal. The aromatic carbons will appear in the typical range of 110-145 ppm. The aliphatic carbons of the ethoxypropyl chain will be found in the upfield region of the spectrum, with the carbons directly attached to heteroatoms (N and O) being more deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol (Hypothetical): An IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Predicted IR Absorption Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine |
| 3050 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Aliphatic C-H |
| ~ 1630 | C=N Stretch | Imine |
| ~ 1600, 1475 | C=C Stretch | Aromatic Ring |
| ~ 1580 | N-H Bend | Primary Amine |
| ~ 1100 | C-O Stretch | Ether |
Interpretation: The IR spectrum is expected to show characteristic strong, broad peaks in the 3400-3200 cm⁻¹ region, corresponding to the N-H stretching vibrations of the primary amine.[3] The presence of both aromatic and aliphatic C-H bonds will be indicated by absorption bands just above and below 3000 cm⁻¹, respectively. The C=N stretching of the imidazole ring and the C=C stretching of the benzene ring will appear in the 1630-1475 cm⁻¹ region. A significant peak around 1100 cm⁻¹ will be indicative of the C-O stretching vibration of the ether linkage.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.
Experimental Protocol (Hypothetical): A mass spectrum would be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.
Predicted Mass Spectrometry Data:
| m/z | Ion |
| 220.1444 | [M+H]⁺ |
| 242.1264 | [M+Na]⁺ |
| 219.1371 | [M]⁺ |
Interpretation: In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 220.1444.[2] Adducts with sodium [M+Na]⁺ may also be observed. The fragmentation of the molecular ion would likely involve the cleavage of the ethoxypropyl side chain.
Predicted Fragmentation Pathway: A likely fragmentation pathway would involve the loss of the ethoxypropyl group or parts of it. For instance, cleavage of the C-N bond connecting the propyl chain to the benzimidazole ring would result in a fragment corresponding to the protonated 2-aminobenzimidazole core.
Visualizations
Molecular Structure: ```dot digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=10];
// Benzimidazole Ring N1 [label="N", pos="0,0.7!"]; C2 [label="C", pos="-0.8,0!"]; N3 [label="N", pos="0,-0.7!"]; C4 [label="C", pos="1.2,-0.7!"]; C5 [label="C", pos="1.9,0!"]; C6 [label="C", pos="1.2,0.7!"]; C7 [label="C", pos="0.8,-1.4!"]; C8 [label="C", pos="2.3,-1.4!"]; C9 [label="C", pos="2.6,0.7!"]; C10 [label="C", pos="1.9,1.4!"];
// Amine Group N_amine [label="NH2", pos="-1.8,0!"];
// Ethoxypropyl Chain C_propyl1 [label="CH2", pos="0,2.1!"]; C_propyl2 [label="CH2", pos="-0.8,2.8!"]; C_propyl3 [label="CH2", pos="0,3.5!"]; O_ether [label="O", pos="0.8,4.2!"]; C_ethyl1 [label="CH2", pos="1.6,3.5!"]; C_ethyl2 [label="CH3", pos="2.4,4.2!"];
// Bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C4 -- C7; C7 -- C8; C8 -- C9; C9 -- C5; C9 -- C10; C10 -- C6;
C2 -- N_amine;
N1 -- C_propyl1; C_propyl1 -- C_propyl2; C_propyl2 -- C_propyl3; C_propyl3 -- O_ether; O_ether -- C_ethyl1; C_ethyl1 -- C_ethyl2; }
Caption: Predicted major fragmentation pathways in ESI-MS.
Conclusion
The comprehensive spectral analysis outlined in this guide provides a robust framework for the identification and structural confirmation of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively offer a unique spectral fingerprint for this molecule. Researchers synthesizing or working with this compound can use this guide as a reference for interpreting their experimental results, ensuring the identity and purity of their material. The congruence of experimental data with the predictions laid out in this document would provide strong evidence for the correct molecular structure.
References
-
ResearchGate. (n.d.). FT-IR spectral data of benzimidazole derivative. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. NIST Chemistry WebBook. Retrieved from [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
-
Acta Pharmaceutica Sciencia. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Retrieved from [Link]
-
ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
-
Tikrit Journal of Pure Science. (2021). Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full.... Retrieved from [Link]
-
MDPI. (2021). 4H-O[1][4][5][6]xadiazaphospholo[3,4-a]b[1][5]enzodiazepin-1-amine-1-oxides: Synthesis and Computational Studies. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and Characterization a New 1,3-Oxazepine Compounds from New Bis-4-Amino-3-mercapto-1,2,4-triazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and Characterization of Some New 1,3- Oxazepine Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-propyl-1h-1,3-benzodiazol-2-amine. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-ethyl-1h-1,3-benzodiazol-2-amine. Retrieved from [Link]
-
National Institutes of Health. (2012). (1H-Benzodiazol-2-ylmethyl)diethylamine. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e]o[1][6]xaphosphinine 6-oxide. Retrieved from [Link]
-
PubChem. (n.d.). N-[1-(2-{2-[2-(2-{5-[4-Benzod[1][4]ioxol-5-yl-2-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydrofuran-3-ylmethyl]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-(3-ethoxy-2-pyridinyl)-N-propylpiperidin-3-amine. PubChem. Retrieved from [Link]08760)
Sources
An In-depth Technical Guide to the Crystal Structure Determination of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the methodologies required to determine the single-crystal X-ray structure of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, a novel benzimidazole derivative. While, as of the date of this publication, the specific crystal structure for this compound is not available in public repositories such as the Cambridge Structural Database (CSD) or the Crystallography Open Database, this document serves as a detailed procedural roadmap for its elucidation.[1][2][3] We will detail the necessary steps from synthesis and crystallization to data collection, structure solution, and refinement. Furthermore, by examining related benzimidazole structures, we will project potential structural features, such as hydrogen bonding and crystal packing, that are critical for understanding its physicochemical properties and potential applications in drug development. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to undertake such a structural determination project.
Introduction: The Significance of Benzimidazole Scaffolds
The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects. The specific compound of interest, this compound (Molecular Formula: C12H17N3O), is an intriguing target for structural analysis.[4] The presence of a flexible ethoxypropyl chain and an amino group suggests the potential for complex intermolecular interactions that can significantly influence its solid-state properties, such as solubility and polymorphism.
Determining the precise three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions, is fundamental.[5][6] This information, derived from single-crystal X-ray diffraction (SC-XRD), provides invaluable insights into the structure-activity relationship (SAR), guides lead optimization, and is a critical component of intellectual property filings.[6][7]
Experimental Workflow: From Powder to Structure
The determination of a crystal structure is a multi-step process that demands precision at each stage.[5] The overall workflow is designed to first produce high-quality single crystals and then to analyze how these crystals diffract X-rays to build a model of the atomic arrangement.
Caption: Experimental workflow for single-crystal structure determination.
Synthesis and Purification Protocol
The synthesis of this compound would likely follow established methods for N-alkylation of 2-aminobenzimidazole. A generalized protocol is provided below.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzimidazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a strong base, for example, sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C to deprotonate the imidazole nitrogen.
-
Alkylation: After stirring for 30 minutes, add 1-bromo-3-ethoxypropane (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Carefully quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.
-
Characterization: Confirm the identity and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8][9][10]
Crystallization Protocol
Obtaining a high-quality single crystal is often the most challenging step.[5] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.
Protocol 2: Single Crystal Growth
-
Purity: Ensure the starting material is of the highest possible purity (>99%), as impurities can inhibit crystal growth.
-
Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures) to find one in which the compound has moderate solubility.
-
Slow Evaporation: Dissolve the compound in a chosen solvent or solvent mixture to near saturation. Place the solution in a small vial, loosely capped or covered with parafilm pierced with a few small holes, and leave it undisturbed in a vibration-free environment.
-
Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is highly soluble (the "precipitant" solvent). Place this vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the precipitant solvent, reducing the compound's solubility and promoting crystallization.
-
Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop and mount them on a goniometer head for diffraction analysis.[5]
Data Collection and Processing
With a suitable crystal mounted, the next step is to collect the X-ray diffraction data.[7]
Protocol 3: X-ray Diffraction Data Collection
-
Mounting: The crystal is mounted on a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms.
-
X-ray Source: A monochromatic X-ray beam, often from a Molybdenum (Mo Kα, λ=0.71073 Å) or Copper (Cu Kα, λ=1.54184 Å) source, is directed at the crystal.[6]
-
Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern—the positions and intensities of the diffracted X-ray spots—is recorded on a detector.[11][12] Modern diffractometers automate this process, collecting a full sphere of data.
-
Data Integration and Scaling: The raw diffraction images are processed to determine the unit cell dimensions, Bravais lattice, and space group. The intensities of each reflection are integrated, corrected for experimental factors (like absorption), and scaled.
Structure Solution, Refinement, and Validation
The processed diffraction data contains the information needed to solve the structure.
Caption: The iterative cycle of structure solution and refinement.
Protocol 4: Structure Solution and Refinement
-
Structure Solution: For small molecules like the target compound, the phase problem is typically solved using direct methods.[5] This mathematical approach uses statistical relationships between reflection intensities to determine initial phases, leading to a preliminary electron density map.
-
Model Building: From this initial map, atoms are identified and a preliminary molecular model is built.
-
Refinement: This initial model is refined against the experimental data using a least-squares minimization process. The positions of the atoms, as well as their thermal displacement parameters, are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed data. This process is iterative.
-
Difference Fourier Maps: After each refinement cycle, a difference Fourier map is calculated. This map shows regions where the model has too much or too little electron density, allowing for the placement of missing atoms (like hydrogens) or the correction of misplaced atoms.
-
Validation: The final refined structure is rigorously validated using software tools that check for geometric consistency, potential issues, and adherence to crystallographic standards. The results are compiled into a Crystallographic Information File (CIF).
Hypothetical Crystallographic Data and Structural Analysis
While the actual data is unknown, we can present a table of what the crystallographic data might look like for this compound, based on typical values for organic molecules.
Table 1: Hypothetical Crystal Data and Structure Refinement Details
| Parameter | Value |
| Crystal Data | |
| Empirical formula | C12H17N3O |
| Formula weight | 219.28 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.5 Å, b = 8.2 Å, c = 14.1 Å |
| β = 95.5° | |
| Volume | 1207 ų |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.205 Mg/m³ |
| Data Collection | |
| Reflections collected | 10500 |
| Independent reflections | 2500 [R(int) = 0.04] |
| Refinement | |
| Goodness-of-fit (F²) | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 |
| R indices (all data) | R1 = 0.060, wR2 = 0.125 |
Projected Molecular Structure and Conformation
The benzimidazole ring system is expected to be nearly planar. The key conformational flexibility will reside in the N-substituted ethoxypropyl chain. The torsion angles around the C-C and C-O bonds of this chain will determine its overall shape and how it packs within the crystal lattice.
Potential Intermolecular Interactions
The 2-amino group is a strong hydrogen bond donor, and the imidazole nitrogen atoms are potential acceptors. This suggests that strong N-H···N hydrogen bonds could be a dominant feature, linking molecules into chains or dimers.[13] The oxygen atom of the ethoxy group could also act as a hydrogen bond acceptor. These interactions are critical as they dictate the crystal's stability and physical properties.
Conclusion
This guide has outlined a comprehensive, technically grounded pathway for the determination of the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can elucidate the three-dimensional atomic arrangement of this and similar novel compounds. The resulting structural information is indispensable for advancing our understanding of its chemical behavior and for guiding its development in fields such as medicinal chemistry and materials science.
References
-
Crundwell, G., Phan, J., & Kantardjieff, K. A. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. [Link]
-
Crundwell, G. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. ResearchGate. [Link]
-
Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
PubChem. (n.d.). Cimaterol (C12H17N3O). PubChemLite. [Link]
-
PubChem. (n.d.). This compound. PubChemLite. [Link]
-
Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
-
Khamrang, T., et al. (n.d.). (1H-Benzodiazol-2-ylmethyl)diethylamine. PMC - NIH. [Link]
-
Wikipedia. (n.d.). Crystallographic database. [Link]
-
PubChem. (n.d.). Cimaterol. National Institutes of Health. [Link]
-
Crystallography Open Database. (n.d.). Search results. [Link]
-
CCDC. (n.d.). Search - Access Structures. [Link]
-
Culpepper, J. D., et al. (2022). CCDC 1958363: Experimental Crystal Structure Determination. Iowa Research Online. [Link]
-
ResearchGate. (2018). Crystal structure of 3-((1H-benzo[d]imidazol-2-yl)amino). [Link]
-
PubChem. (n.d.). Cimaterol, (S)-. National Institutes of Health. [Link]
-
Al-Amiery, A. A. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one. Acta Pharmaceutica Sciencia, 55(4). [Link]
-
CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]
-
PubChem. (n.d.). CID 159678613. National Institutes of Health. [Link]
-
PubChem. (n.d.). 1-ethyl-1h-1,3-benzodiazol-2-amine. PubChemLite. [Link]
-
ResearchGate. (2020). Synthesis and Characterization of Some New 1,3- Oxazepine Derivatives. [Link]
-
ResearchGate. (2019). The crystal structure of 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin — dimethylsulfoxide (1/1), C21H19ClFN3O2S. [Link]
-
University of Baghdad Digital Repository. (n.d.). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. [Link]
-
ResearchGate. (2019). The crystal structure of 3-(1H-benzo[d]imidazol-2-yl)-7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydroquinolin — dimethylsulfoxide. [Link]
Sources
- 1. Crystallography Open Database: Search results [qiserver.ugr.es]
- 2. Search - Access Structures [ccdc.cam.ac.uk]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. PubChemLite - this compound (C12H17N3O) [pubchemlite.lcsb.uni.lu]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. medipol.edu.tr [medipol.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Solubility is a critical physicochemical parameter that profoundly influences the development and application of active pharmaceutical ingredients (APIs).[1] For benzimidazole derivatives such as 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, understanding their solubility profile in various organic solvents is paramount for process design, formulation development, purification, and analytical method development.[2] This guide provides a comprehensive framework for evaluating and predicting the solubility of this specific compound. It integrates theoretical principles with a detailed, field-proven experimental protocol. The causality behind experimental choices is explained, and a self-validating system for generating reliable solubility data is presented. While specific experimental solubility data for this novel compound is not publicly available, this document serves as a complete methodological guide for researchers to generate and interpret such data authoritatively.[3]
Introduction and Theoretical Framework
The Significance of Solubility in Drug Development
The selection of an appropriate solvent is a strategic decision that impacts nearly every stage of pharmaceutical manufacturing, from API synthesis to final formulation.[4] Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and unreliable outcomes in preclinical assays.[5][6] For benzimidazole carbamate drugs, dissolution is often the rate-limiting step for absorption.[1] Therefore, a thorough characterization of the solubility of this compound is not merely a data collection exercise; it is a foundational step in risk mitigation and process optimization.
Molecular Structure and Physicochemical Properties
To understand the solubility of this compound, we must first analyze its molecular structure.
-
Compound Name: this compound[7]
-
Molecular Formula: C12H17N3O[3]
-
Molecular Weight: 219.28 g/mol [7]
-
Predicted XlogP: 1.5[3]
The structure consists of a polar benzimidazole core, which contains both hydrogen bond donors (-NH2) and acceptors (the nitrogen atoms in the imidazole ring).[8] Attached to this core is a flexible and moderately nonpolar ethoxypropyl chain. This amphiphilic nature—possessing both polar and nonpolar regions—suggests a nuanced solubility profile. The predicted XlogP value of 1.5 indicates a relatively balanced lipophilic/hydrophilic character.[3][9]
Fundamental Principles of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[10][11] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics.[10] Key intermolecular forces at play include:
-
Dispersion Forces (van der Waals): Present in all molecules, dominant in nonpolar solvents like hexane.
-
Dipole-Dipole Interactions: Occur between polar molecules, significant in solvents like acetone and dichloromethane.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving H bonded to N, O, or F. Crucial for solubility in protic solvents like ethanol and methanol.
A more quantitative approach is provided by Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[12][13] A solvent is likely to dissolve a solute if their respective Hansen parameters are similar.[14] For a complex molecule like this compound, we can predict its behavior:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to the strong potential for hydrogen bonding with the amine and imidazole nitrogens.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): Good solubility is anticipated, driven by strong dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted. While the ethoxypropyl chain offers some nonpolar character, the polar benzimidazole core will limit dissolution.[15]
-
Chlorinated Solvents (e.g., Dichloromethane): Moderate to good solubility is likely, as these solvents can engage in dipole-dipole interactions and are effective at dissolving moderately polar compounds.[16]
Experimental Determination of Thermodynamic Solubility
To obtain definitive, high-quality data, an experimental approach is required. The Shake-Flask Method is recognized as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and directness.[17][18] The protocol described below is based on established guidelines, such as the OECD Test Guideline 105, ensuring data integrity and reproducibility.[19][20][21]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the Shake-Flask method for solubility determination.
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Protocol
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25°C).
Materials:
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or higher)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge with temperature control
-
Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a glass vial. "Excess" ensures that undissolved solid remains at equilibrium, which is visually verifiable. A starting point is ~10-20 mg of solid per 1 mL of solvent.
-
Accurately add a known volume of the selected solvent (e.g., 2.0 mL) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare each solvent experiment in triplicate to ensure reproducibility.[5]
-
-
Equilibration:
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C ± 0.5°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. For thermodynamic solubility, this typically requires 24 to 48 hours.[6] A preliminary time-course experiment can be run to confirm when the concentration in solution reaches a plateau.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 1 hour to let larger particles settle.
-
To separate the saturated solution (supernatant) from the excess solid, either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) at the experimental temperature.
-
Filtration: Use a syringe to draw the supernatant and pass it through a solvent-compatible 0.22 µm syringe filter. This is a critical step to remove all undissolved particulates. Causality Note: The first few drops from the filter should be discarded to prevent errors from potential drug adsorption to the filter material.
-
-
-
Quantification:
-
Immediately after separation, carefully transfer a precise aliquot of the clear supernatant into a volumetric flask and dilute it with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Prepare a multi-point calibration curve using standard solutions of the compound of known concentrations.
-
Analyze the diluted samples and the calibration standards using a validated HPLC-UV or LC-MS method.
-
Calculate the concentration of the compound in the saturated solution using the calibration curve, accounting for the dilution factor.
-
Data Presentation and Interpretation
Quantitative results should be organized into a clear, comparative table. This allows for rapid assessment and interpretation of the compound's solubility profile across different solvent classes.
Table 1: Solubility of this compound at 25°C
| Solvent Class | Solvent | Polarity Index | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Nonpolar | n-Hexane | 0.1 | 1.88 | ||
| Toluene | 2.4 | 2.38 | |||
| Polar Aprotic | Dichloromethane | 3.1 | 9.08 | ||
| Ethyl Acetate | 4.4 | 6.02 | |||
| Acetone | 5.1 | 20.7 | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | |||
| Polar Protic | Ethanol | 4.3 | 24.5 | ||
| Methanol | 5.1 | 32.7 |
Note: Polarity Index and Dielectric Constant values are representative and serve as a guide for interpretation. fields are to be populated with experimentally determined values.
Interpreting the Results:
The data in Table 1 should be analyzed in the context of the molecular interactions discussed in Section 1.3. For instance, high solubility in ethanol and methanol would confirm the dominant role of hydrogen bonding. Conversely, very low solubility in hexane would highlight the energetic penalty of breaking the strong solute-solute interactions in the crystal lattice without sufficient compensating solute-solvent interactions. The solubility in solvents like dichloromethane and ethyl acetate will reveal the contribution of dipole-dipole forces and the balance between the polar and nonpolar moieties of the molecule.
Conclusion for Drug Development Professionals
A comprehensive understanding of the solubility of this compound across a range of organic solvents is a critical, early-stage investment in the drug development pipeline. The theoretical framework and detailed experimental protocol provided in this guide equip researchers with the necessary tools to generate high-quality, reliable data. This data is indispensable for making informed decisions in process chemistry, formulation science, and analytical development, ultimately accelerating the path from discovery to clinical application.[22] Choosing the right solvent system based on this data can enhance process efficiency, ensure product stability, and meet stringent regulatory requirements for residual solvents.[4]
References
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]
-
Chemistry For Everyone. (2023, November 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
Purosolv. (2023, October 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]
-
Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
American Coatings Association. (2017). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Retrieved from [Link]
-
Park, K. (2000). Hansen Solubility Parameters. Retrieved from [Link]
-
ResearchGate. (2008). Solvent selection for pharmaceuticals. Retrieved from [Link]
-
K-Jhil. (2023, November 21). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Retrieved from [Link]
-
American Chemical Society. (n.d.). Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. Retrieved from [Link]
-
ACS Publications. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2002). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. Retrieved from [Link]
-
PubMed. (2024). Enhancing Predictions of Drug Solubility Through Multidimensional Structural Characterization Exploitation. Retrieved from [Link]
-
ResearchGate. (2002). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene. Retrieved from [Link]
-
PubMed. (1998). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. Retrieved from [Link]
-
PubMed. (1993). Prodrugs of thiabendazole with increased water-solubility. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). N-[2-[2-(dimethylamino)ethoxy]ethyl]-N-methyl-1,3 propanediamine. Retrieved from [Link]
-
Arctom Scientific. (n.d.). CAS NO. 1038373-35-1 | this compound. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-ethyl-1h-1,3-benzodiazol-2-amine. Retrieved from [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). Cumulative Index, Volumes 1-18. Retrieved from [Link]
-
BIOFOUNT. (n.d.). 1038373-35-1|this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1H-Benzodiazol-2-ylmethyl)diethylamine. Retrieved from [Link]
-
PubChem. (n.d.). N-[1-(2-{2-[2-(2-{5-[4-Benzo[5][19]dioxol-5-yl-2-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydrofuran-3-ylmethyl] - PubChem. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-ethoxy-2-pyridinyl)-N-propylpiperidin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). N-(6-ethoxy-3-pyridinyl)-1,3-benzothiazol-2-amine. Retrieved from [Link]/18885425)
Sources
- 1. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C12H17N3O) [pubchemlite.lcsb.uni.lu]
- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. enamine.net [enamine.net]
- 7. arctomsci.com [arctomsci.com]
- 8. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PubChemLite - 1-ethyl-1h-1,3-benzodiazol-2-amine (C9H11N3) [pubchemlite.lcsb.uni.lu]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.ws [chem.ws]
- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 14. paint.org [paint.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. tandfonline.com [tandfonline.com]
- 19. filab.fr [filab.fr]
- 20. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 21. oecd.org [oecd.org]
- 22. pubs.acs.org [pubs.acs.org]
A Strategic Guide to Elucidating the Mechanism of Action for 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, a Novel Benzimidazole Compound
Abstract
The compound 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine represents a novel chemical entity within the pharmacologically significant benzimidazole class. With no substantive data available on its biological activity, this document outlines a comprehensive, multi-tiered strategic framework for the elucidation of its mechanism of action (MoA). We present a systematic approach designed for drug development professionals, beginning with structural-activity relationship (SAR) hypotheses based on the 2-aminobenzimidazole core, followed by a phased experimental plan encompassing initial target identification, rigorous target validation, and in-depth pathway analysis. This guide provides validated, step-by-step protocols for key assays and leverages data visualization to create a robust, self-validating system for MoA characterization. Our objective is to furnish researchers with an expert-driven, scientifically sound workflow to systematically uncover the therapeutic potential of this and other novel chemical entities.
Introduction: The Benzimidazole Scaffold and the Uncharacterized Potential of a Novel Derivative
The benzimidazole ring, a fusion of benzene and imidazole, is a privileged scaffold in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purine nucleotides allows its derivatives to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[2][4] Derivatives of the 2-aminobenzimidazole core, in particular, have demonstrated significant therapeutic potential, with activities ranging from anticancer and antiviral to anti-inflammatory and antimalarial.[1][5][6]
The subject of this guide, this compound, is a structurally distinct derivative for which the biological targets and mechanism of action remain unknown. The presence of the 2-amino group is a critical feature, often required for activity in related compounds.[7] This document, therefore, serves as a technical whitepaper outlining a logical and efficient pathway to deconstruct its MoA. The presented workflow is designed to be iterative and data-driven, ensuring that each experimental phase informs the next, leading to a high-confidence determination of the compound's biological function.
Foundational Hypotheses: Structurally-Informed Target Prioritization
The 2-aminobenzimidazole scaffold provides a strong foundation for generating initial hypotheses. Based on established activities of related analogs, we can prioritize several major target classes for initial investigation.
-
Protein Kinases: The benzimidazole core is a common feature in many kinase inhibitors. Its purine-like structure can effectively compete for the ATP-binding site of various kinases, which are often dysregulated in cancer and inflammatory diseases.[8]
-
Tubulin Polymerization: Certain benzimidazole compounds, such as nocodazole, are well-known for their ability to inhibit microtubule polymerization, leading to cell cycle arrest and anti-proliferative effects.[9]
-
DNA Topoisomerases & PARP: The planar benzimidazole ring can act as a DNA intercalating agent or interfere with enzymes critical for DNA replication and repair, such as topoisomerases and poly(ADP-ribose) polymerase (PARP).[4][9]
-
Ion Channels: Recent studies have identified 2-aminobenzimidazole derivatives as novel inhibitors of transient receptor potential canonical (TRPC) channels, suggesting a role in modulating cation influx.[7]
-
Proton Pumps: The H+/K+ ATPase, or proton pump, is a well-established target for benzimidazole-based drugs like omeprazole, used to treat acid-related disorders.[8]
These hypotheses form the basis of our initial screening strategy, designed to cast a wide net before focusing on the most promising leads.
Tier 1: Broad-Spectrum Screening for Target Identification
The initial phase focuses on identifying a preliminary biological effect or target class. The workflow is designed to move from broad, phenotypic observations to more specific target interactions.
Experimental Workflow: Tier 1
Caption: Tier 1 workflow for initial target discovery.
Key Experimental Protocol: Cell Viability MTT Assay
This protocol determines the compound's effect on the metabolic activity of a panel of cancer cell lines (e.g., HeLa, HepG2, MDA-MB-231) as an indicator of cytotoxicity or anti-proliferative activity.
Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium, ranging from 100 µM to 0.1 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
Anticipated Data and Triage
The results from Tier 1 screening will be summarized to guide the next steps. A potent "hit" is typically defined as a compound exhibiting an IC50 or Ki value below 10 µM in a primary assay.
| Screening Assay | Hypothetical Result for Compound | Interpretation & Next Step |
| MTT Cell Viability (HeLa) | IC50 = 5.2 µM | Potent anti-proliferative activity. Proceed to Tier 2. |
| Kinase Panel (468 kinases) | 85% inhibition of Aurora Kinase B at 1 µM | Strong, specific hit. Prioritize Aurora B for validation. |
| Receptor Binding Panel | <50% inhibition across all targets | Target class de-prioritized. Focus on kinase/cytotoxicity. |
Tier 2: Target Validation and Pathway Elucidation
Following a positive hit in Tier 1, this phase aims to confirm the direct interaction between the compound and its putative target and to begin mapping the immediate downstream cellular consequences.
Experimental Workflow: Tier 2
Caption: Tier 2 workflow for validating the primary target.
Key Experimental Protocol: Western Blot for Phospho-Histone H3 (Aurora B Substrate)
This protocol validates the inhibition of Aurora Kinase B in a cellular context by measuring the phosphorylation of its key substrate, Histone H3 at Serine 10.
Principle: Following treatment with the compound, cell lysates are separated by protein size via SDS-PAGE. Antibodies specific to the phosphorylated form of the target substrate are used to detect changes in its abundance, indicating upstream kinase inhibition.
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat HeLa cells with the compound at various concentrations (e.g., 0.1x, 1x, 10x the MTT IC50) for a short duration (e.g., 6-24 hours). Include a known Aurora B inhibitor as a positive control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Histone H3 (Ser10). Also, probe a separate blot or strip and re-probe the same blot with an antibody for total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an ECL chemiluminescent substrate. Image the resulting signal using a digital imager.
-
Analysis: Quantify the band intensities and normalize the phospho-Histone H3 signal to the total Histone H3 signal to determine the dose-dependent inhibition of substrate phosphorylation.
Tier 3: In-Depth Mechanistic and Off-Target Profiling
The final phase involves a deeper investigation into the downstream cellular consequences, potential resistance mechanisms, and a broader assessment of selectivity to build a comprehensive MoA profile.
Hypothetical Signaling Pathway: Aurora B Inhibition
Assuming validation of Aurora Kinase B as the primary target, the compound would be expected to disrupt mitosis and cytokinesis.
Caption: Hypothesized signaling pathway upon Aurora B inhibition.
Advanced Profiling Techniques
-
RNA-Seq Transcriptomics: Analyze global gene expression changes following compound treatment to identify upregulated or downregulated pathways. This can confirm the on-target effects (e.g., mitotic stress genes) and reveal unexpected off-target signatures.
-
Cell Cycle Analysis by Flow Cytometry: Stain DNA with propidium iodide to quantify the percentage of cells in G1, S, and G2/M phases. Inhibition of Aurora B is expected to cause a G2/M arrest and an increase in polyploid cells.
-
Broad Off-Target Profiling: Screen the compound against a safety panel of common off-targets (e.g., hERG channel, CYP450 enzymes) to assess potential liabilities and ensure a clean safety profile.
Conclusion and Future Directions
This guide provides a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. By systematically progressing through tiered stages of screening, validation, and in-depth profiling, researchers can efficiently and accurately characterize this novel compound. The process begins with broad phenotypic and target-based assays informed by the 2-aminobenzimidazole scaffold, proceeds to rigorous biochemical and cell-based validation of primary hits, and culminates in a comprehensive analysis of downstream pathways and off-target effects. This structured approach not only de-risks the drug development process but also maximizes the potential for discovering novel therapeutic agents. The successful characterization of this molecule will pave the way for preclinical efficacy and safety studies, moving it one step closer to potential clinical application.
References
-
Verma, A., Joshi, N., Singh, D. & Singh, P. (2021). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. CORE. Available at: [Link]
-
Alam, M. A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. Available at: [Link]
-
Khan, I., et al. (2024). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. Available at: [Link]
-
Tan, M. L., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available at: [Link]
-
de Kock, C., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. PubMed. Available at: [Link]
-
Verma, A., Joshi, N., Singh, D. & Singh, P. (2021). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. Available at: [Link]
-
Sharma, D., Narasimhan, B., Kumar, P. & Judge, V. (2023). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. Revista de la Sociedad Química de México. Available at: [Link]
-
Alam, M. A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. R Discovery. Available at: [Link]
-
Zhu, Y., et al. (2015). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. PubMed Central. Available at: [Link]
-
Asati, V., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]
-
Alvarez, M. J., et al. (2016). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. PubMed Central. Available at: [Link]
-
Hu, L. Z., et al. (2023). Elucidating Compound Mechanism of Action and Polypharmacology with a Large-scale Perturbational Profile Compendium. PubMed. Available at: [Link]
-
Ashok, S. R., Shivananda, M. K. & Manikandan, A. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. Available at: [Link]
Sources
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of 2-aminobenzimidazoles as potent antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
Unlocking the Therapeutic Promise of a Novel Benzimidazole: A Technical Guide to the Potential Biological Activity of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant therapeutic agents. Its structural analogy to endogenous purines allows for interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. This technical guide delves into the prospective biological activities of a novel derivative, 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine. Drawing upon the extensive body of research on related 2-aminobenzimidazole compounds, we will explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent. This document is intended to provide a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, potential mechanisms of action, and robust experimental protocols for its comprehensive evaluation.
Introduction: The Benzimidazole Core - A Privileged Scaffold in Drug Discovery
Benzimidazoles are bicyclic heterocyclic aromatic organic compounds, consisting of a fusion of benzene and imidazole rings. This unique architecture has made them a focal point of intensive research, leading to the development of drugs for a wide range of therapeutic applications. The versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The 2-amino-benzimidazole moiety, in particular, is a common structural feature in many biologically active molecules, contributing to their therapeutic effects through various mechanisms of action.[1] This guide will extrapolate from the known activities of this class of compounds to predict and propose a research framework for the specific molecule, this compound.
Synthesis and Physicochemical Characterization
A critical first step in the investigation of any novel compound is a reliable synthetic route and an understanding of its physicochemical properties, which are predictive of its drug-like potential.
Proposed Synthesis
While a specific synthesis for this compound has not been reported, a plausible and efficient one-pot synthesis can be proposed based on established methodologies for N-substituted 2-aminobenzimidazoles.[2][3] This approach involves a three-step sequence in a single reaction vessel: N-alkylation of o-phenylenediamine, thiourea formation, and subsequent cyclodesulfurization.
Step-by-Step Proposed Synthesis:
-
N-Alkylation: To a solution of o-phenylenediamine in a suitable solvent such as aqueous acetonitrile, a base (e.g., triethylamine) is added, followed by the alkylating agent, 1-bromo-3-ethoxypropane. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the formation of N-(3-ethoxypropyl)benzene-1,2-diamine.
-
Thiourea Formation: To the same reaction mixture, an isothiocyanate (e.g., trimethylsilyl isothiocyanate) is added to form the corresponding thiourea intermediate.
-
Cyclodesulfurization: The thiourea intermediate is then subjected to cyclization to form the final 2-aminobenzimidazole product. This can be achieved through various methods, including the use of a desulfurizing agent like a carbodiimide or by visible light-mediated photocatalyst-free methods.[3] The crude product can then be purified by column chromatography.
Caption: Proposed one-pot synthesis workflow for the target compound.
Predicted Physicochemical Properties
Predicting the physicochemical properties of a novel compound is crucial for assessing its potential as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data is not yet available, computational tools can provide valuable estimations.[4][5]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | ~219.29 g/mol | Influences absorption and diffusion across membranes. |
| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Indicates lipophilicity, affecting solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Predicts drug transport properties, including blood-brain barrier penetration. |
| Number of Hydrogen Bond Donors | 2 | Influences binding to target proteins and solubility. |
| Number of Hydrogen Bond Acceptors | 3 | Influences binding to target proteins and solubility. |
These values are estimations and should be experimentally verified.
Potential Biological Activities and Therapeutic Targets
The benzimidazole scaffold is associated with a diverse range of biological activities. Based on the structure of this compound, several key therapeutic areas warrant investigation.
Anticancer Activity
Numerous 2-substituted benzimidazole derivatives have demonstrated significant anticancer activity through various mechanisms.[6][7]
-
Tubulin Polymerization Inhibition: A well-established anticancer mechanism for benzimidazoles is the inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Bcr-Abl.
-
Topoisomerase Inhibition: Some benzimidazole derivatives have been shown to inhibit topoisomerases, enzymes that are essential for DNA replication and repair in cancer cells.
Antimicrobial Activity
N-substituted benzimidazoles have shown promise as antimicrobial agents.[8][9][10]
-
Antibacterial Activity: The compound may exhibit activity against a range of Gram-positive and Gram-negative bacteria. The mechanism could involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.
-
Antifungal Activity: Benzimidazole derivatives are known to be effective against various fungal pathogens. The proposed mechanism often involves the disruption of microtubule assembly, similar to their anticancer effects.
Anti-inflammatory and Analgesic Activity
Certain benzimidazole derivatives possess anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators.
Experimental Workflows for Biological Activity Screening
To empirically determine the biological activity of this compound, a series of well-established in vitro assays are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is a primary screening tool for anticancer activity.
Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (concentration that inhibits 50% of cell growth) can then be calculated.
Caption: Workflow for the MTT cytotoxicity assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare Inoculum: Prepare a standardized suspension of the test bacteria or fungi.
-
Serial Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Potential inhibition of the EGFR signaling pathway.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Conclusion and Future Directions
This compound represents a promising, yet unexplored, molecule within the pharmacologically rich class of 2-aminobenzimidazoles. Based on extensive structure-activity relationship studies of analogous compounds, it is hypothesized to possess significant potential as an anticancer and/or antimicrobial agent. The proposed synthetic route offers a practical means for its preparation, and the outlined experimental workflows provide a clear path for its initial biological characterization.
Future research should focus on the synthesis and purification of the compound, followed by the systematic execution of the described in vitro assays. Should promising activity be identified, further investigations into its mechanism of action, including specific enzyme inhibition assays (e.g., kinase panels, tubulin polymerization assays) and in vivo studies in relevant animal models, will be warranted. Lead optimization through the synthesis of related analogues could further enhance its therapeutic potential, paving the way for the development of a novel therapeutic agent.
References
-
Rerkrachaneekorn, T., Annuur, R. M., Pornsuwan, S., Sukwattanasinitt, M., & Wacharasindhu, S. (2025). A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. Scientific Reports. [Link]
-
ResearchGate. (n.d.). Examples and synthetic routes of N-substituted 2-aminobenzimidazoles. [Link]
-
CORE. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. [Link]
-
ResearchGate. (n.d.). Synthesis of N-substituted 2-aminobenzimidazoles 13–18. [Link]
-
Bentham Science. (n.d.). A Novel One-pot Protocol for the Cu-Catalyzed Synthesis of Nine 2-Aminobenzimidazole Derivatives from o-Phenylenediamine and Trichloroacetonitrile. [Link]
- Rasheed, H. A. M., & Al-Majidi, S. M. H. (2017). SYNTHESIS, IDENTIFICATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NEW N-SUBSTITUTED-2-(METHYLTHIO) BENZIMIDAZOLE CONTAINING HETEROCYCLIC RING. Global Journal of Bio-Science and Biotechnology, 6(4), 588-594.
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of n-substituted benzimidazoles. [Link]
-
De Rycker, M., et al. (2021). 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling. PLoS Neglected Tropical Diseases, 15(2), e0009144. [Link]
-
Semantic Scholar. (n.d.). One-pot synthesis of 2-aminobenzimidazoles using 2-chloro-1,3-dimethylimidazolinium chloride (DMC). [Link]
-
MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]
-
Organic Chemistry Portal. (n.d.). Simple Synthesis of 2-Aminoaryliminophosphoranes from N-Aryl-2-nitrosoanilines and Their Application in 2-Aminobenzimidazole Synthesis. [Link]
-
Refaat, H. M. (2010). Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives. European Journal of Medicinal Chemistry, 45(7), 2949-2956. [Link]
-
ResearchGate. (n.d.). N-Aryl-2-aminobenzimidazoles: Novel, Efficacious, Antimalarial Lead Compounds. [Link]
-
Klobucar, K., et al. (2021). Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria. ACS Chemical Biology, 16(10), 2005-2014. [Link]
-
ResearchGate. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. [Link]
-
Devine, S. M., et al. (2021). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. European Journal of Medicinal Chemistry, 221, 113518. [Link]
-
Padilla-Martínez, I. I., et al. (2023). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. Current Organic Synthesis, 20(2), 177-219. [Link]
-
Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
-
Semantic Scholar. (n.d.). Anticancer and antiangiogenesis activities of novel synthesized 2-substitutedbenzimidazoles molecules. [Link]
-
Wang, Y., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 223, 113646. [Link]
-
Scammells, P. J., & Matthews, J. S. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules, 26(9), 2665. [Link]
-
Guda, V. V., et al. (2021). Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. Chemistry of Heterocyclic Compounds, 57(5), 457-474. [Link]
-
Kim, S., et al. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. Metabolites, 12(6), 541. [Link]
-
ResearchGate. (n.d.). Physicochemical Properties of newly synthesized benzo[d]thiazol-2-amine compounds. [Link]
-
Shultz, M. D. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(21), 9844-9853. [Link]
-
Held, J., et al. (2024). Synthesis, Antiprotozoal Activity, and Physicochemical Evaluation of Benzamido–Menadione Derivatives. Molecules, 29(3), 586. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceandnature.org [scienceandnature.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of a 2-aminobenzimidazole scaffold that potentiates gram-positive selective antibiotics against gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the In Vitro Evaluation of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery
The benzimidazole core, a bicyclic heterocycle consisting of fused benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is present in a wide array of pharmacologically active compounds, demonstrating its ability to interact with a diverse range of biological targets.[1][2] The versatility of the benzimidazole ring, with its electron-rich nitrogen atoms, allows for the formation of various non-covalent interactions with biomacromolecules, making it a cornerstone in the development of new therapeutic agents.[2]
Derivatives of this scaffold have been extensively documented to possess a broad spectrum of activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, anthelmintic, and analgesic properties.[1][3] The specific pharmacological profile of a benzimidazole derivative is highly dependent on the nature and position of its substituents.[1][4] For instance, some derivatives function as microtubule inhibitors, disrupting cell division, while others act as potent enzyme inhibitors, targeting kinases, topoisomerases, or cyclooxygenases.[2][5][6]
This document provides a comprehensive guide for the initial in vitro characterization of a novel benzimidazole derivative, 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine . Given that its specific biological target is yet to be defined, a systematic, tiered approach is proposed. This strategy begins with broad phenotypic screening to identify general bioactivity, followed by more focused assays to elucidate the potential mechanism of action (MoA) and concludes with preliminary safety and drug-like property assessments.
Tiered Strategy for In Vitro Characterization
A logical and resource-efficient approach to characterizing a novel compound involves a multi-tiered screening cascade. This ensures that the most promising activities are identified early, guiding subsequent, more complex mechanistic studies.
Caption: Tiered workflow for the in vitro characterization of a novel benzimidazole derivative.
Part 1: Tier 1 - Primary Screening Protocols
The initial goal is to ascertain whether the compound exhibits biological activity at measurable concentrations and to identify any selective effects.
Protocol 1.1: General Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of the test compound that reduces the viability of cultured cells by 50% (IC₅₀). The assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Rationale: This is a robust, high-throughput initial screen to determine the general cytotoxic potential of the compound across a diverse panel of cell lines.[7] A suggested panel could include common cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) and a non-cancerous control cell line (e.g., HEK-293 or primary fibroblasts) to assess selectivity.[4][7]
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
| Parameter | Example Value | Description |
| Cell Line | MCF-7 (Breast Cancer) | Estrogen-receptor positive human breast adenocarcinoma cell line. |
| Seeding Density | 8,000 cells/well | Optimized for logarithmic growth over the assay period. |
| Compound Conc. | 0.1 - 100 µM | A wide range to capture the full dose-response curve. |
| Incubation Time | 72 hours | Allows for multiple cell doubling times to observe anti-proliferative effects. |
| IC₅₀ (Hypothetical) | 5.2 µM | The concentration at which 50% of cell growth is inhibited. |
Part 2: Tier 2 - Mechanism of Action (MoA) Elucidation
If the primary screen reveals potent and selective activity (e.g., high toxicity to cancer cells but not normal cells), the next step is to investigate the underlying MoA. Based on the known activities of benzimidazoles, several pathways are plausible.[2]
Protocol 2.1: Tubulin Polymerization Inhibition Assay
Many benzimidazole compounds, including anthelmintics like albendazole, exert their effect by inhibiting the polymerization of tubulin into microtubules, leading to cell cycle arrest and apoptosis.[5][8]
-
Principle: This cell-free assay measures the change in light absorbance or fluorescence as purified tubulin polymerizes into microtubules in the presence or absence of the test compound.
-
Rationale: Directly assesses the compound's ability to interfere with a key cytoskeletal component, a common mechanism for benzimidazole-based anticancer agents.[8]
Step-by-Step Protocol:
-
Reagent Preparation: Reconstitute lyophilized bovine tubulin protein in a glutamate-based polymerization buffer. Keep on ice.
-
Assay Setup: In a 96-well plate, add polymerization buffer, a GTP solution, and the test compound at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction. Paclitaxel (promotes polymerization) and colchicine (inhibits polymerization) should be used as positive and negative controls, respectively.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the change in absorbance over time. Compare the polymerization curves of the compound-treated samples to the controls. Calculate the IC₅₀ for polymerization inhibition.
Caption: Hypothesized MoA: Inhibition of tubulin polymerization leading to cell cycle arrest.
Protocol 2.2: Kinase Inhibition Profiling
Benzimidazole derivatives can act as ATP-competitive inhibitors of various protein kinases, such as VEGFR-2 and EGFR, which are crucial for tumor growth and angiogenesis.[9][10]
-
Principle: A broad kinase panel screen (e.g., KinomeScan® or similar services) can be used to identify potential kinase targets. These assays typically measure the ability of a compound to displace a ligand from the kinase active site. Alternatively, a direct enzyme activity assay using a specific kinase (e.g., VEGFR-2) can be performed.
-
Rationale: To rapidly identify if the compound's anticancer activity stems from the inhibition of specific signaling pathways critical for cancer cell proliferation and survival.[10]
Step-by-Step Protocol (Example: VEGFR-2 Kinase Assay):
-
Assay Setup: In a 96-well plate, add assay buffer, the VEGFR-2 enzyme, a specific peptide substrate, and the test compound at various concentrations.
-
Reaction Initiation: Add ATP to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is directly proportional to kinase activity.
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Calculate the IC₅₀ value for kinase inhibition.
| Parameter | Example Value | Description |
| Target Kinase | VEGFR-2 | A key mediator of angiogenesis, often targeted in cancer therapy. |
| Substrate | Poly(Glu, Tyr) 4:1 | A generic substrate for tyrosine kinases. |
| ATP Concentration | 10 µM (Km) | Using ATP at its Michaelis-Menten constant (Km) allows for sensitive detection of competitive inhibitors. |
| Control Inhibitor | Sorafenib | A known multi-kinase inhibitor including VEGFR-2.[10] |
| IC₅₀ (Hypothetical) | 0.8 µM | Indicates potent inhibition of the target kinase. |
Protocol 2.3: Cell Cycle Analysis by Flow Cytometry
If the compound inhibits tubulin polymerization or key cell cycle kinases, it is expected to cause arrest at a specific phase of the cell cycle.
-
Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The amount of fluorescence in a cell is therefore proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
-
Rationale: Provides mechanistic insight into the anti-proliferative effects observed in the primary screen, corroborating findings from MoA assays like tubulin polymerization.[7]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells (e.g., A549) with the compound at its IC₅₀ and 2x IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI/RNase staining buffer. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. A significant increase in the G2/M population would suggest microtubule disruption or inhibition of mitotic kinases.[7]
Part 3: Tier 3 - Preliminary ADME/Tox Profiling
Once a promising MoA is identified, it is crucial to evaluate the compound's drug-like properties.
Protocol 3.1: In Vitro Metabolic Stability (Liver Microsomes)
-
Principle: The compound is incubated with liver microsomes, which contain key drug-metabolizing enzymes (Cytochrome P450s). The disappearance of the parent compound over time is monitored by LC-MS/MS.
-
Rationale: Provides an early indication of the compound's metabolic fate and potential for a short in vivo half-life. A highly unstable compound may require chemical modification to improve its metabolic profile.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine buffer, the test compound (e.g., at 1 µM), and pre-warmed human liver microsomes.
-
Initiation: Start the reaction by adding a pre-warmed NADPH solution (a required cofactor).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½).
References
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Benzimidazole derivatives (Anthelmintics). YouTube. Available at: [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. Available at: [Link]
-
Mechanism of action of benzimidazole derivatives to treat cardiovascular diseases. ResearchGate. Available at: [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available at: [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Benzimidazole Derivatives as Anticancer Agents. Bentham Science. Available at: [Link]
-
Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. PubMed. Available at: [Link]
-
Design, synthesis, and In silico studies of novel benzimidazole, benzoxazole, and benzothiazole analogues as EGFR-targeting anticancer agents against breast cancer. PubMed. Available at: [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available at: [Link]
-
In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega. Available at: [Link]
-
Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. Usiena AIR. Available at: [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of benzo[1.3.2]dithiazolium ylide 1,1-dioxide derivatives as potential dual cyclooxygenase-2/5-lipoxygenase inhibitors. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1,3-Benzoxathiol-2-one Sulfonamides against Toxic Activities of the Venom of Bothrops jararaca and Bothrops jararacussu Snakes. SciELO. Available at: [Link]
Sources
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Design, synthesis and biological evaluation of benzo[1.3.2]dithiazolium ylide 1,1-dioxide derivatives as potential dual cyclooxygenase-2/5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and In silico studies of novel benzimidazole, benzoxazole, and benzothiazole analogues as EGFR-targeting anticancer agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Cell-Based Assays Using 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Benzimidazole Scaffold and a Hypothetical Framework for Inquiry
The benzimidazole ring system is a cornerstone scaffold in medicinal chemistry, recognized for its versatile pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Benzimidazole derivatives have been successfully developed as kinase inhibitors, agents that disrupt tubulin polymerization, and inducers of apoptosis.[2][3][4] Their structural similarity to purine nucleosides allows them to interact with a variety of biological targets, making them a fertile ground for drug discovery.[5]
This guide provides a detailed framework for investigating the cellular effects of the novel compound 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine (hereafter referred to as Compound BZA-EP ). As of the writing of this document, specific biological activities for Compound BZA-EP have not been extensively characterized in publicly available literature. Therefore, this document is presented as a proactive application note.
Drawing from the well-established activities of the broader benzimidazole class, we will operate under a guiding hypothesis: Compound BZA-EP possesses anti-proliferative and pro-apoptotic activity in cancer cell lines. This hypothesis will serve as the logical foundation for the selection and design of the following cell-based assays. The protocols herein are designed to be self-validating systems to rigorously test this hypothesis, providing a comprehensive toolkit for researchers to elucidate the compound's potential as a therapeutic agent.
Application I: Assessment of Cytotoxicity via Metabolic Activity (MTT Assay)
Scientific Rationale
The initial step in characterizing a potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[6][7] The principle lies in the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically competent cells.[7] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[9] This allows for the determination of the compound's cytotoxic or cytostatic effects and the calculation of a key metric, the half-maximal inhibitory concentration (IC50).
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Compound BZA-EP, dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[10]
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well for a 72h incubation). Include wells for 'medium only' blanks. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Compound Preparation and Treatment: Prepare serial dilutions of Compound BZA-EP in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) across all treatments to avoid solvent-induced toxicity.
-
Remove the medium from the wells and add 100 µL of the respective compound dilutions (or vehicle control) to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[8]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[7]
Data Presentation
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| A549 | Compound BZA-EP | 72 | Value |
| MCF-7 | Compound BZA-EP | 72 | Value |
| BEAS-2B (Control) | Compound BZA-EP | 72 | Value |
IC50 values are calculated from the dose-response curve using non-linear regression analysis.
Application II: Analysis of Apoptosis Induction by Annexin V/PI Staining
Scientific Rationale
A key mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death.[11] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC to label early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane.[14] Therefore, PI can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[12] Dual staining with Annexin V-FITC and PI, followed by analysis with flow cytometry, allows for the quantitative differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[13]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with vehicle or Compound BZA-EP (e.g., at 0.5x, 1x, and 2x the IC50 value)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and treat with Compound BZA-EP for a specified time (e.g., 24 hours).
-
Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. It is crucial to collect the supernatant as it contains apoptotic bodies and detached cells.[14] Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS to remove any residual medium.[13]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14]
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[14]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube.[15] Analyze the samples by flow cytometry immediately (within 1 hour). Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
Data Presentation
| Treatment | % Live (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic/Necrotic (Q2) |
| Vehicle Control | Value | Value | Value |
| Compound BZA-EP (IC50) | Value | Value | Value |
| Positive Control (e.g., Staurosporine) | Value | Value | Value |
Application III: Investigation of Cell Cycle Perturbation
Scientific Rationale
Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase).[11][16] This arrest can prevent damaged cells from proliferating and may ultimately trigger apoptosis. Cell cycle analysis is commonly performed by staining DNA with a quantitative fluorescent dye, such as propidium iodide (PI), in permeabilized cells.[1] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, flow cytometry can distinguish between cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[17]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Detailed Protocol: Cell Cycle Analysis
Materials:
-
Cells treated with vehicle or Compound BZA-EP
-
Cold PBS
-
Ice-cold 70% ethanol
-
PI/RNase A staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Seed cells and treat with Compound BZA-EP as described for the apoptosis assay.
-
Harvesting: Harvest approximately 1-2 x 10⁶ cells per sample. Centrifuge and wash once with PBS.
-
Fixation: Resuspend the cell pellet in ~500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.[18]
-
Incubate the cells on ice for at least 30 minutes. (Cells can be stored in ethanol at -20°C for several weeks).[18]
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes. Carefully decant the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI stains only DNA.[1]
-
Data Acquisition: Incubate for 30 minutes at room temperature in the dark.[18] Analyze the samples by flow cytometry, recording at least 10,000 events per sample. Use a linear scale for the PI signal.
Data Presentation
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Value | Value | Value |
| Compound BZA-EP (IC50) | Value | Value | Value |
Application IV: Elucidation of a Hypothetical Signaling Pathway (PI3K/Akt)
Scientific Rationale
Many benzimidazole derivatives function as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[4][19][20] The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth.[21] Its hyperactivation is a common feature in many cancers. We hypothesize that Compound BZA-EP may exert its cytotoxic effects by inhibiting this pathway. This can be investigated using Western blotting to measure the phosphorylation status of key proteins.[22] A decrease in the phosphorylation of Akt (at Ser473) and downstream targets like mTOR would indicate inhibition of the pathway.[21]
Hypothetical Signaling Pathway: PI3K/Akt Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt pathway by Compound BZA-EP.
Detailed Protocol: Western Blotting
Materials:
-
Cells treated with vehicle or Compound BZA-EP
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Sample Preparation: Treat cells with Compound BZA-EP for a short duration (e.g., 1-6 hours) to observe signaling changes. Wash cells with cold PBS and lyse them on ice using lysis buffer.[23]
-
Protein Quantification: Clear lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS sample buffer. Load samples onto an SDS-PAGE gel and run to separate proteins by size.[23]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[23]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, diluted in blocking buffer) overnight at 4°C with gentle agitation.[23]
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To assess total protein levels, the blot can be stripped and reprobed with an antibody for total Akt and a loading control like β-actin.
References
-
Atmaca, H. et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 328, 109163. Available at: [Link]
-
Garuti, L. et al. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. Available at: [Link]
-
Abdel-Fattah, M. et al. (2021). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 4(1), 29-41. Available at: [Link]
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20), 2284-98. Available at: [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]
-
Błaszczak-Świątkiewicz, K. et al. (2014). Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression. Molecules, 19(11), 18693-18715. Available at: [Link]
-
Abdel-Wahab, B. F. et al. (2022). Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. Archiv der Pharmazie, 355(11), e2200287. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Flow Cytometry Facility, University of Chicago. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Available at: [Link]
-
Ohno, K. et al. (2021). CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells. Anticancer Research, 41(3), 1269-1279. Available at: [Link]
-
Atmaca, H. et al. (2022). Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. Molecular Biology Reports, 49(12), 11627-11638. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Available at: [Link]
-
Abbkine. (n.d.). Annexin V-FITC/PI Apoptosis Kit. Available at: [Link]
-
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]
-
ResearchGate. (n.d.). Facile construction of fused benzimidazole-isoquinolinones that induce cell-cycle arrest and apoptosis in colorectal cancer cells. Available at: [Link]
-
Al-Ostath, A. et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6902. Available at: [Link]
-
Błaszczak-Świątkiewicz, K. et al. (2013). Antiproliferative activity of new benzimidazole derivatives. Acta Biochimica Polonica, 60(3), 427-431. Available at: [Link]
-
Riss, T. L. et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
Liu, G. et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(16), e2493. Available at: [Link]
-
Wang, Y. et al. (2015). New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway. Acta Pharmacologica Sinica, 36(10), 1247-1256. Available at: [Link]
-
ResearchGate. (n.d.). Benzimidazole Derivatives as Kinase Inhibitors. Available at: [Link]
-
ResearchGate. (n.d.). CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells. Available at: [Link]
-
Al-Ostath, A. et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 446. Available at: [Link]
-
Al-Karmalawy, A. A. et al. (2023). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 28(19), 6825. Available at: [Link]
-
Elabscience. (n.d.). Annexin V-FITC/PI Apoptosis Kit. Available at: [Link]
-
ResearchGate. (n.d.). Design and synthesis of benzimidazole derivatives as apoptosis-inducing agents by targeting Bcl-2 protein. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and antiproliferative activity of some benzimidazole-4,7-dione derivatives. Available at: [Link]
-
Biblioteka Nauki. (n.d.). Antiproliferative activity of new benzimidazole derivatives. Available at: [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Available at: [Link]
-
Acar, Ç. et al. (2021). Cytotoxic and antimicrobial potential of benzimidazole derivatives. Archiv der Pharmazie, 354(6), e2000438. Available at: [Link]
Sources
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. biotech-asia.org [biotech-asia.org]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. bosterbio.com [bosterbio.com]
- 14. fn-test.com [fn-test.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. mdpi.com [mdpi.com]
- 17. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Dissolution of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
Introduction
1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine is a benzimidazole derivative, a class of heterocyclic aromatic organic compounds with a wide range of documented pharmacological activities, including antimicrobial, anti-inflammatory, and antiviral effects.[1] The efficacy of this and similar compounds in experimental settings is contingent on proper sample preparation, beginning with its dissolution. Due to the inherent chemical nature of benzimidazole derivatives, which often includes poor aqueous solubility, establishing a reliable and reproducible dissolution protocol is a critical first step for any in vitro or in vivo study.[2]
This guide provides a comprehensive protocol for the dissolution of this compound, grounded in the principles of solvent selection and stock solution preparation. The methodologies outlined herein are designed to ensure the integrity of the compound and the validity of subsequent experimental results.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound informs the dissolution strategy.
| Property | Value | Source |
| Molecular Formula | C12H17N3O | [3][4] |
| Molecular Weight | 219.28 g/mol | [4] |
| Predicted XlogP | 1.5 | [3] |
The predicted XlogP of 1.5 suggests that this compound has moderate lipophilicity. This characteristic, common among benzimidazole derivatives, often correlates with low solubility in aqueous solutions.
Principles of Solvent Selection
The choice of solvent is a critical parameter in the preparation of a compound for experimental use.[5][6][7] The ideal solvent should:
-
Completely dissolve the compound at the desired concentration.
-
Be compatible with the downstream experimental system (e.g., cell culture, enzymatic assays).
-
Not react with or degrade the compound.
-
Have minimal toxicity in the experimental model.
For weakly basic compounds like many benzimidazole derivatives, a common strategy is to use a small amount of an organic solvent to create a concentrated stock solution, which can then be diluted into the aqueous experimental medium.
Recommended Solvents for Stock Solution Preparation
Based on the chemical structure of this compound and general practices for similar compounds, the following solvents are recommended for preparing a concentrated stock solution:
| Solvent | Rationale | Considerations |
| Dimethyl Sulfoxide (DMSO) | A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[8] | The final concentration of DMSO in the experimental medium should be kept low (typically <0.5%) to avoid cellular toxicity.[9] |
| Ethanol (EtOH) | A less toxic alternative to DMSO that can dissolve many moderately polar compounds. | May not be as effective as DMSO for highly insoluble compounds. |
| Aqueous Acid (e.g., 0.1 N HCl) | The amine group in the benzimidazole structure suggests that the compound is weakly basic and may be more soluble in an acidic aqueous solution due to salt formation. | The pH of the final solution must be compatible with the experimental system. Neutralization may be required. |
Experimental Workflow for Dissolution
The following diagram illustrates the general workflow for the preparation of a stock solution and subsequent working solutions of this compound.
Caption: Workflow for preparing solutions of this compound.
Detailed Dissolution Protocol
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of the compound. To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mmol/L * 0.001 L * 219.28 g/mol * 1000 mg/g = 2.19 mg
-
-
Weigh the compound. Carefully weigh out 2.19 mg of this compound and place it in a sterile microcentrifuge tube or amber vial.
-
Add the solvent. Add 1 mL of DMSO to the tube containing the compound.
-
Dissolve the compound. Close the tube tightly and vortex thoroughly until the compound is completely dissolved. If necessary, sonicate the solution for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[9] Store the aliquots at -20°C or -80°C in tightly sealed, light-protected containers.
Preparation of Working Solutions
For most in vitro experiments, the concentrated stock solution will need to be diluted into your aqueous experimental medium (e.g., cell culture medium, buffer).
Procedure:
-
Thaw the stock solution. Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Calculate the required volume of the stock solution. Use the formula C1V1 = C2V2 to determine the volume of the stock solution needed to achieve the desired final concentration in your experiment.[10]
-
For example, to prepare 1 mL of a 10 µM working solution:
-
(10,000 µM) * V1 = (10 µM) * (1 mL)
-
V1 = 1 µL
-
-
-
Dilute the stock solution. Add the calculated volume of the stock solution to the appropriate volume of your experimental medium. Mix well by gentle pipetting or inversion. It is recommended to perform serial dilutions for very low final concentrations to ensure accuracy.[11]
Important Considerations:
-
Solubility in Aqueous Media: Benzimidazole derivatives can precipitate out of solution when diluted into aqueous media.[2] It is crucial to visually inspect the final working solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or incorporating a co-solvent if compatible with your experimental system.
-
Control Experiments: Always include a vehicle control in your experiments, which consists of the experimental medium with the same final concentration of the solvent (e.g., DMSO) used to prepare the working solution.[9]
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and the solvents.
-
Handle the compound and solvents in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
Chemistry Stack Exchange. What is the procedure to create stock solutions?. [Link]
-
Rice University. Solutions and dilutions: working with stock solutions. [Link]
- Unknown Source. PREPARING SOLUTIONS AND MAKING DILUTIONS.
-
Al-Badr, A. A. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega, 6(51), 35737–35754. [Link]
-
Al-Badr, A. A. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS Omega, 6(51), 35737–35754. [Link]
-
PubChemLite. This compound. [Link]
- Unknown Source.
-
American Chemical Society. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. [Link]
-
ResearchGate. Solvent selection for pharmaceuticals. [Link]
-
Purosolv. Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]
-
ResearchGate. Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. [Link]
-
National Center for Biotechnology Information. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. [Link]
-
Royal Society of Chemistry. Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. [Link]
-
BIOFOUNT. This compound. [Link]
-
National Center for Biotechnology Information. (1H-Benzodiazol-2-ylmethyl)diethylamine. [Link]
Sources
- 1. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - this compound (C12H17N3O) [pubchemlite.lcsb.uni.lu]
- 4. 1038373-35-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 5. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 8. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. mgel.msstate.edu [mgel.msstate.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes & Protocols: High-Throughput Screening of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine as a Novel Kinase Inhibitor Candidate
Prepared by: Senior Application Scientist, Advanced Screening Technologies
Introduction: The Benzimidazole Scaffold and a Novel Candidate, BZA-3EP
The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active molecules.[1][2][3] Its structural features, including hydrogen bond donor-acceptor capabilities and potential for π-π stacking, allow for effective binding to a wide range of macromolecular targets.[1] A significant application of benzimidazole derivatives has been in the development of protein kinase inhibitors, where the scaffold can interact with the highly conserved ATP-binding pocket of these enzymes.[4][5] Dysregulation of protein kinase activity is a known driver of numerous diseases, most notably cancer, making them a critical class of drug targets.[6]
This document details the application of a novel benzimidazole derivative, 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine (hereafter referred to by its internal designation, BZA-3EP ), in a comprehensive high-throughput screening (HTS) cascade designed to identify and validate its potential as an inhibitor of a key oncogenic protein kinase, herein referred to as "OncoKinase".
Molecular Structure of BZA-3EP:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₇N₃O
-
Molecular Weight: 219.28 g/mol
The protocols outlined provide a robust framework for researchers in drug discovery to assess the inhibitory activity of BZA-3EP and similar novel compounds, progressing from initial large-scale screening to detailed validation and characterization.
The OncoKinase Signaling Pathway: A Therapeutic Target
OncoKinase is a hypothetical tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation, through mutation or overexpression, leads to uncontrolled cell growth and is a key factor in the progression of several cancers. Inhibition of OncoKinase is therefore a validated therapeutic strategy. The simplified signaling pathway is depicted below.
Caption: OncoKinase signaling pathway and point of inhibition by BZA-3EP.
High-Throughput Screening (HTS) Cascade for BZA-3EP
A successful screening campaign requires a multi-step approach to identify true hits and eliminate false positives.[7][8] The screening cascade is designed to progressively increase the biological relevance of the assays while reducing the number of compounds for intensive study.
Caption: HTS cascade for identification and validation of OncoKinase inhibitors.
PART 1: Primary HTS - Biochemical Kinase Assay
Objective: To rapidly screen a large compound library against purified OncoKinase to identify initial "hit" compounds that inhibit its enzymatic activity.
Principle: This protocol uses a luminescence-based kinase assay that quantifies the amount of ATP remaining after the kinase reaction.[4] Low kinase activity (due to inhibition) results in high ATP levels, which are converted into a strong luminescent signal by a luciferase enzyme.
Protocol 1.1: Primary Biochemical HTS for OncoKinase Inhibition
Materials:
-
Recombinant human OncoKinase enzyme
-
Kinase substrate (e.g., a generic tyrosine-containing peptide like Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Test Compounds (including BZA-3EP) dissolved in 100% DMSO
-
Positive Control: Staurosporine (a known broad-spectrum kinase inhibitor)
-
Negative Control: DMSO vehicle
-
Luminescence-based ATP detection reagent (e.g., CellTiter-Glo®)
-
Solid white, opaque 384-well assay plates
Methodology:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (10 mM in DMSO stock) into the appropriate wells of a 384-well plate. This results in a final assay concentration of 10 µM.
-
Control Plating: Dispense 50 nL of Staurosporine (final concentration 1 µM) into positive control wells and 50 nL of DMSO into negative control wells.
-
Enzyme/Substrate Addition: Prepare an enzyme/substrate mix in Assay Buffer. Add 12.5 µL of this mix to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Prepare an ATP solution in Assay Buffer. Add 12.5 µL to all wells to initiate the kinase reaction (final ATP concentration should be at the Km for OncoKinase).
-
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
-
Signal Generation: Add 25 µL of the ATP detection reagent to all wells to stop the kinase reaction and initiate luminescence.
-
Signal Stabilization: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis & Hit Identification
The quality of the HTS assay is determined by the Z'-factor, a statistical measure of the separation between the positive and negative controls.[9]
Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
σ_pos and μ_pos are the standard deviation and mean of the positive control.
-
σ_neg and μ_neg are the standard deviation and mean of the negative control.
-
An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for HTS.
Hit Selection: Compounds are identified as "hits" if their activity is greater than a defined threshold, typically three standard deviations from the mean of the negative controls.
PART 2: Hit Confirmation & Dose-Response Analysis
Objective: To confirm the activity of primary hits and determine their potency by calculating the half-maximal inhibitory concentration (IC₅₀).
Protocol 2.1: IC₅₀ Determination
This protocol is identical to Protocol 1.1, with one key difference:
-
Compound Plating: Instead of a single concentration, a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution series starting from 50 µM) is plated.
Data Presentation: Hypothetical Screening Data
| Compound ID | Primary Screen (% Inhibition at 10 µM) | IC₅₀ (µM) | Z'-Factor (Plate) | Target Kinase |
| BZA-3EP | 92% | 0.85 | 0.78 | OncoKinase |
| Hit-002 | 85% | 1.2 | 0.78 | OncoKinase |
| Hit-003 | 45% | > 50 | 0.75 | OncoKinase |
| Staurosporine | 98% | 0.05 | 0.81 | OncoKinase |
PART 3: Secondary & Counter-Screening Assays
Objective: To validate the confirmed hits in a more physiologically relevant cell-based model and to eliminate compounds that act through non-specific mechanisms like cytotoxicity.[10][11]
Protocol 3.1: Cell-Based Proliferation Assay
Principle: This assay measures the ability of a compound to inhibit the proliferation of a cancer cell line whose growth is dependent on OncoKinase activity. Cell viability is measured using an ATP-based luminescent readout.[12][13]
Materials:
-
OncoKinase-dependent cancer cell line (e.g., A549)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Confirmed hit compounds (including BZA-3EP) in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
White, clear-bottom 384-well cell culture plates
Methodology:
-
Cell Seeding: Seed cells into 384-well plates at a predetermined density (e.g., 1,000 cells/well) in 40 µL of medium and incubate for 24 hours.
-
Compound Addition: Add 100 nL of the serially diluted compounds to the cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Equilibration: Equilibrate the plates to room temperature for 30 minutes.
-
Signal Generation: Add 20 µL of CellTiter-Glo® reagent to each well.
-
Lysis & Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Read luminescence on a plate reader.
-
Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) from the dose-response curve.
Protocol 3.2: Cytotoxicity Counter-Screen
Principle: It is crucial to determine if the observed anti-proliferative effect is due to targeted inhibition of OncoKinase or simply general toxicity.[2] This is achieved by testing the compounds against a cell line that is not dependent on OncoKinase for its proliferation.
Methodology:
-
The protocol is identical to Protocol 3.1, but a non-OncoKinase-dependent cell line (e.g., NIH-3T3) is used.
-
A compound is considered a "specific hit" if it shows high potency (low EC₅₀) against the OncoKinase-dependent cell line and low potency (high EC₅₀) against the non-dependent cell line.
Data Presentation: Secondary & Counter-Screen Results
| Compound ID | OncoKinase-Dependent Cell Line EC₅₀ (µM) | Non-Dependent Cell Line EC₅₀ (µM) | Selectivity Index (SI) |
| BZA-3EP | 1.5 | > 30 | > 20 |
| Hit-002 | 2.1 | 2.5 | ~1.2 |
| Staurosporine | 0.08 | 0.15 | ~1.9 |
Selectivity Index (SI) = EC₅₀ (Non-Dependent) / EC₅₀ (OncoKinase-Dependent)
Conclusion and Future Directions
The data generated through this HTS cascade strongly suggest that BZA-3EP is a potent and selective inhibitor of OncoKinase. Its high potency in the biochemical assay (IC₅₀ = 0.85 µM) translates effectively to a cell-based context (EC₅₀ = 1.5 µM). Crucially, its high Selectivity Index (>20) indicates that its anti-proliferative effect is due to specific inhibition of the OncoKinase pathway rather than general cytotoxicity.
BZA-3EP emerges from this screening workflow as a validated hit and a promising lead candidate for further optimization in a drug discovery program. Subsequent steps would involve structure-activity relationship (SAR) studies, kinase panel profiling to assess broader selectivity, and pharmacokinetic and in vivo efficacy studies.
References
-
Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. [Link]
-
Thorn, C. F., Lamba, J. K., & Lamba, V. (2014). PharmGKB summary: mebendazole pathway. Pharmacogenetics and genomics, 24(1), 59. [Link]
-
Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current medicinal chemistry, 21(20), 2284-2298. [Link]
-
Kamal, A., Tamboli, J. R., & Nayak, V. L. (2017). Benzimidazole and its derivatives: A review on their biological activities. European Journal of Medicinal Chemistry, 139, 445-474. [Link]
-
Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature biotechnology, 24(2), 167-175. [Link]
-
Gubler, H. (2016). High-Throughput Screening Data Analysis. Methods in Molecular Biology. [Link]
-
Gribbon, P., & Sewing, A. (2005). Evaluating real-life high-throughput screening data. Journal of biomolecular screening, 10(2), 99-105. [Link]
-
Sygnature Discovery. (n.d.). Screening Cascade Development Services. Sygnature Discovery Resources. [Link]
-
Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery Blog. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. [Link]
-
Macarron, R., Banks, M. N., Bojanic, D., Burns, D. J., Cirovic, D. A., Garyantes, T., ... & Hertzberg, R. P. (2011). Impact of high-throughput screening in biomedical research. Nature reviews Drug discovery, 10(3), 188-195. [Link]
-
Beckman Coulter Life Sciences. (n.d.). Secondary Screening vs. High-throughput. Beckman Coulter Resources. [Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2023). Molecules, 28(14), 5484. [Link]
-
Graphviz. (n.d.). DOT Language. Graphviz Documentation. [Link]
-
while true do;. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. while-true-do.io. [Link]
-
Assay Guidance Manual. (2004). Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega Technical Manuals. [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. researchgate.net [researchgate.net]
- 3. marinbio.com [marinbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. knime.com [knime.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. beckman.com [beckman.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 13. promega.com [promega.com]
Application & Protocol Guide: Evaluating 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine as a Potential Kinase Inhibitor
Abstract
Protein kinases are a critical class of enzymes that regulate a majority of cellular processes, and their dysregulation is a known driver of many diseases, particularly cancer.[1] The benzimidazole scaffold is a privileged structure in medicinal chemistry, recognized as a common core in numerous kinase inhibitors due to its ability to form key interactions within the ATP-binding pocket.[2][3] This document provides a comprehensive set of application notes and detailed protocols for the initial characterization of a novel benzimidazole-containing compound, 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine (herein referred to as Cpd-EB2A), as a potential kinase inhibitor. We present a tiered, logical workflow—from initial biochemical screening to cellular target validation—designed to build a robust preclinical profile of the compound's activity, potency, and cellular effects. The methodologies herein are designed for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery.
Introduction: The Rationale for Investigating Cpd-EB2A
The search for novel kinase inhibitors remains a cornerstone of modern drug discovery. The success of targeting kinases is well-established, but challenges such as acquired resistance and off-target toxicity necessitate a continual search for new chemical entities with improved potency and selectivity.[1][4] Benzimidazole derivatives have a proven track record, with some acting as multi-target inhibitors and others demonstrating high selectivity by exploiting unique structural features of a specific kinase.[2][5]
Cpd-EB2A, featuring the 1H-1,3-benzodiazol-2-amine core, is an isostere of purine nucleosides, making it an ideal candidate for competitive binding at the ATP-binding site of kinases.[3] The 1-(3-ethoxypropyl) substituent provides a flexible, lipophilic chain that can probe deeper into hydrophobic pockets adjacent to the ATP site, potentially conferring selectivity and potency. This guide outlines the essential experimental workflow to rigorously test this hypothesis.
Experimental Strategy: A Phased Approach to Inhibitor Characterization
A successful kinase inhibitor discovery campaign requires a multi-faceted approach, moving from simplified in vitro systems to more complex and biologically relevant cellular models.[6] Our recommended workflow is designed to generate decision-driving data at each stage.
Caption: Phased experimental workflow for characterizing Cpd-EB2A.
PART 1: BIOCHEMICAL CHARACTERIZATION & SELECTIVITY PROFILING
The initial step is to determine if Cpd-EB2A directly inhibits kinase activity in a purified, cell-free system.[1] This allows for the precise measurement of potency (IC₅₀) without confounding factors like cell permeability or metabolism. A luminescence-based assay that quantifies ADP production is a robust and high-throughput method for this purpose.[7][8]
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Principle: This assay measures the amount of ADP produced by a kinase reaction. After the kinase reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is then used by luciferase to generate a light signal.[8] An inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.
Materials and Reagents:
-
Cpd-EB2A, dissolved in 100% DMSO to a 10 mM stock.
-
Recombinant human kinases of interest (e.g., a panel representing different families).
-
Corresponding kinase-specific peptide substrates.
-
Adenosine 5'-triphosphate (ATP), high purity.
-
Staurosporine (positive control inhibitor).[7]
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 96-well or 384-well assay plates.
-
Plate-reading luminometer.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution series of Cpd-EB2A in DMSO. A typical starting concentration is 1 mM.[7] Also prepare a DMSO-only control (vehicle) and a Staurosporine control series.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted Cpd-EB2A, DMSO, or Staurosporine to respective wells.
-
Add 2.5 µL of kinase solution (pre-diluted in Kinase Assay Buffer to 2X the final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiate Reaction: Add 5 µL of the Substrate/ATP mixture (pre-prepared at 2X final concentration in Kinase Assay Buffer). The optimal ATP concentration should be at or near the Kₘ for each specific kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in vehicle wells).
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.[7]
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides the luciferase/luciferin for signal generation. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Subtract background (no enzyme control) from all wells.
-
Normalize the data by setting the DMSO-only control as 100% activity and the highest concentration of Staurosporine (or no enzyme control) as 0% activity.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[7]
Example Data Presentation:
| Kinase Target | Cpd-EB2A IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A (Target) | 15 | 5 |
| Kinase B | 250 | 10 |
| Kinase C | >10,000 | 20 |
| Kinase D | 8 | 2 |
| Kinase E | 750 | 15 |
PART 2: CELLULAR ACTIVITY AND TARGET ENGAGEMENT
While biochemical assays are crucial for determining direct inhibitory activity, they do not confirm that a compound can enter a cell and engage its target in a complex biological environment.[6] Cell-based assays are therefore the critical next step.
Protocol 2: Cell-Based Phospho-Substrate Assay
Principle: This protocol quantifies the phosphorylation of a kinase's direct downstream substrate within intact cells. A reduction in substrate phosphorylation upon treatment with Cpd-EB2A provides strong evidence of on-target activity in a cellular context.[9] This can be performed using various platforms like ELISA, AlphaLISA, or high-content imaging.[10]
Materials and Reagents:
-
A human cell line known to have an active signaling pathway involving the target kinase.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Pathway activator (e.g., a growth factor like EGF or PDGF, if the pathway is not constitutively active).
-
Cpd-EB2A and a known pathway inhibitor (positive control).
-
Assay-specific kits (e.g., PathScan® Phospho-Akt1 (Ser473) Sandwich ELISA Kit from Cell Signaling Technology).
-
Phosphatase inhibitors (e.g., PhosSTOP™, Roche).
-
Cell lysis buffer.
-
Microplate reader compatible with the chosen assay format.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well culture plate at a pre-optimized density and allow them to adhere overnight.
-
Serum Starvation (if required): To reduce basal pathway activity, replace the growth medium with serum-free medium for 4-6 hours before treatment.
-
Compound Treatment: Prepare dilutions of Cpd-EB2A in serum-free medium. Pre-treat cells with the compound or vehicle (DMSO) for 1-2 hours.
-
Pathway Stimulation: Add the specific growth factor (e.g., EGF) to stimulate the kinase pathway for a short period (e.g., 15-30 minutes). Include an unstimulated control.
-
Cell Lysis: Aspirate the medium and immediately add ice-cold cell lysis buffer supplemented with protease and phosphatase inhibitors.
-
Quantify Phosphorylation:
-
Transfer the cell lysates to the assay plate (e.g., an ELISA plate pre-coated with a capture antibody for the total substrate protein).
-
Follow the manufacturer's instructions for the specific assay kit, which typically involves incubation with a detection antibody that recognizes the phosphorylated form of the substrate, followed by a signal-generating step.[10]
-
-
Data Acquisition: Read the plate on the appropriate microplate reader (e.g., absorbance for ELISA).
Data Analysis:
-
Normalize the phospho-substrate signal to the total protein signal or cell number if possible.
-
Calculate the percent inhibition of the stimulated signal for each Cpd-EB2A concentration.
-
Plot the data and determine the cellular IC₅₀ value as described in Protocol 1. Comparing the biochemical IC₅₀ to the cellular IC₅₀ can provide insights into the compound's cell permeability and potential for active efflux.
PART 3: ASSESSING PHENOTYPIC CONSEQUENCES
Inhibiting a critical kinase pathway should ultimately lead to a cellular phenotype, such as a reduction in proliferation or induction of cell death. The MTT assay is a standard colorimetric method to assess these effects.[11][12]
Protocol 3: Cell Viability and Proliferation (MTT) Assay
Principle: The MTT assay measures cellular metabolic activity. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced, quantified by absorbance, is proportional to the number of living cells.[12]
Materials and Reagents:
-
Cancer cell line(s) hypothesized to be sensitive to the target kinase.
-
Complete cell culture medium.
-
Cpd-EB2A and a positive control cytotoxic agent.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well clear-bottom cell culture plates.
-
Spectrophotometer (plate reader) capable of reading absorbance at 570 nm.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Cpd-EB2A or controls (vehicle, positive control).
-
Incubation: Incubate the cells for a defined period, typically 48 or 72 hours, which is sufficient time for antiproliferative effects to manifest.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[12]
-
Data Acquisition: Measure the absorbance of each well at 570 nm.
Data Analysis:
-
Subtract the absorbance of a "medium only" blank from all readings.
-
Express the viability of treated cells as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the log of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Example Data Presentation:
| Cell Line | Treatment | GI₅₀ (µM) |
| Cancer Line A (Target-Dependent) | Cpd-EB2A | 0.5 |
| Cancer Line B (Target-Negative) | Cpd-EB2A | >50 |
| Cancer Line A (Target-Dependent) | Doxorubicin | 0.1 |
PART 4: TARGET VALIDATION AND MECHANISM OF ACTION
The final step is to directly visualize the effect of Cpd-EB2A on the target kinase and its signaling pathway using Western Blotting. This provides definitive evidence linking the compound's activity to the intended molecular mechanism.
Caption: A generic signaling pathway illustrating inhibition by Cpd-EB2A.
Protocol 4: Target Validation by Western Blotting
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using phospho-specific antibodies, one can measure the phosphorylation state of a target kinase (autophosphorylation) and its downstream substrates, providing a direct readout of inhibitor activity.[14]
Materials and Reagents:
-
Cell lysates prepared as in Protocol 2.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA in TBST is recommended for phospho-proteins).[14]
-
Primary antibodies:
-
Anti-phospho-Kinase A (specific for the active, phosphorylated form).
-
Anti-total-Kinase A (for normalization).
-
Anti-phospho-Substrate B.
-
Anti-total-Substrate B.
-
Anti-GAPDH or β-Actin (loading control).
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system (e.g., ChemiDoc).
Step-by-Step Methodology:
-
Protein Quantification: Determine the protein concentration of the cell lysates (from Protocol 2) using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[15]
-
SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Kinase A) diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody for the total protein or a loading control for normalization.
Data Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein signal for each lane.
-
Compare the normalized phospho-protein levels across different treatment conditions (vehicle, activator, activator + Cpd-EB2A) to demonstrate dose-dependent inhibition of the signaling pathway.
References
-
Reaction Biology (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link][9]
-
Profacgen. Cell-based Kinase Assays. Profacgen. Available at: [Link][6]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available at: [Link][10]
-
Luceome Biotechnologies (2022). Cell Based Kinase Assays. Luceome Biotechnologies. Available at: [Link]
-
Al-Ostath, A. et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. National Institutes of Health (NIH). Available at: [Link][5]
-
Fallacara, A. L. et al. (2022). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. National Center for Biotechnology Information (NCBI). Available at: [Link][16]
-
BioAssay Systems. Kinase. BioAssay Systems. Available at: [Link][17]
-
Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link][1]
-
Springer Nature Experiments. MTT Assay Protocol. Springer Nature. Available at: [Link][12]
-
BMG LABTECH (2020). Kinase assays. BMG LABTECH. Available at: [Link][8]
-
Taylor & Francis Online (2017). Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. Available at: [Link]
-
Google Patents. Novel benzimidazole derivatives as kinase inhibitors. Google Patents. Available at: [18]
-
CLYTE Technologies (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link][13]
-
Creative Biolabs. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Romagnoli, R. et al. (2013). Benzimidazole derivatives as kinase inhibitors. PubMed. Available at: [Link][2]
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Available at: [Link][14]
-
Ibrahim, T. S. et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters. Available at: [Link][3]
-
El-Damasy, D. A. et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. National Center for Biotechnology Information (NCBI). Available at: [Link][4]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. WO2014096388A2 - Novel benzimidazole derivatives as kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols: Investigating the Anticancer Potential of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
Introduction: The Promise of Benzimidazole Scaffolds in Oncology
The benzimidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its derivatives have garnered significant attention in oncology for their diverse mechanisms of action and potent anticancer activities.[2][3] These compounds have been shown to interfere with critical cellular processes in cancer cells, including microtubule polymerization, cell cycle progression, and apoptotic signaling pathways.[1][3] Notably, some benzimidazole-based drugs have already received FDA approval for treating various malignancies, underscoring the therapeutic potential of this chemical scaffold.[1]
This document provides a comprehensive guide for researchers and drug development professionals on investigating the anticancer applications of a novel benzimidazole derivative, 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine . While specific data for this compound is not yet available in the public domain, this guide outlines a systematic and scientifically rigorous approach to evaluate its potential as a therapeutic agent. The protocols herein are based on established methodologies for screening and characterizing anticancer compounds.[4][5][6]
Hypothesized Mechanisms of Action
Based on the known activities of related benzimidazole derivatives, this compound may exert its anticancer effects through various mechanisms.[2][7] A primary investigation should focus on its potential to:
-
Disrupt Microtubule Dynamics: Many benzimidazole compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]
-
Induce Apoptosis: The compound could trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.[2][3]
-
Inhibit Key Kinases: Benzimidazole derivatives have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival.[2][8]
-
Interfere with DNA Synthesis: Some derivatives act as topoisomerase inhibitors, disrupting DNA replication and repair.[1][2]
The following experimental workflow is designed to systematically explore these potential mechanisms.
Caption: A generalized workflow for anticancer drug discovery.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial phase of screening involves a series of in vitro assays to determine the cytotoxic and mechanistic properties of the compound.[5][6]
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[4] It serves as a robust initial screening tool to determine the concentration-dependent cytotoxic effects of the compound on various cancer cell lines.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) in appropriate media until they reach 80-90% confluency.
-
Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation: Hypothetical IC₅₀ Values
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value |
| HeLa | Cervical Adenocarcinoma | Experimental Value |
| HCT116 | Colorectal Carcinoma | Experimental Value |
| Normal Fibroblasts | Non-cancerous control | Experimental Value |
Mechanism of Action: Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful technique to investigate how the compound affects fundamental cellular processes like apoptosis and the cell cycle.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC negative and PI negative: Viable cells
-
Annexin V-FITC positive and PI negative: Early apoptotic cells
-
Annexin V-FITC positive and PI positive: Late apoptotic/necrotic cells
-
Protocol: Cell Cycle Analysis with Propidium Iodide (PI)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA.
Caption: Potential signaling pathways affected by the compound.
Part 2: In Vivo Validation in Animal Models
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a living organism.[9][10][11]
Xenograft Models
Cell line-derived xenograft (CDX) models are a standard for initial in vivo efficacy testing.[9][10]
Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation:
-
Harvest cancer cells from culture.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-5 million cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer this compound via a suitable route (e.g., intraperitoneal, oral gavage) at various doses.
-
The control group should receive the vehicle alone.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Observe the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform histological and/or molecular analysis.
-
Compare the tumor growth inhibition between the treated and control groups.
-
Conclusion
This guide provides a foundational framework for the systematic evaluation of the anticancer potential of this compound. The proposed workflow, from initial in vitro cytotoxicity screening to in vivo efficacy studies, is designed to provide a comprehensive understanding of the compound's activity and mechanism of action. Positive results from these studies would warrant further preclinical development, including more advanced animal models like patient-derived xenografts (PDX) and detailed toxicological assessments.[9][12] The rich history of benzimidazole derivatives in cancer therapy suggests that novel analogues like the one discussed here hold significant promise for the future of oncology.[1]
References
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Bibi, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
-
In Vivo Models. (n.d.). Biocompare. Retrieved January 19, 2026, from [Link]
-
Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 19, 2026, from [Link]
-
Tanamura, S., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Biological & Pharmaceutical Bulletin, 21(8), 834-838. [Link]
-
Wang, L., et al. (2022). Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Archiv der Pharmazie, 355(7), e2100469. [Link]
-
Tan, C., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Cancers, 13(16), 4047. [Link]
-
Abdel-Ghani, T. M., et al. (2022). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1956-1972. [Link]
-
El-Damasy, D. A., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2390885. [Link]
-
In Vivo Preclinical Mouse Models. (n.d.). Champions Oncology. Retrieved January 19, 2026, from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17743–17751. [Link]
-
Cancer Models. (n.d.). Charles River Laboratories. Retrieved January 19, 2026, from [Link]
-
Vargo-Gogola, T., & Rosen, J. M. (2007). In vivo models in breast cancer research: progress, challenges and future directions. Disease Models & Mechanisms, 1(2-3), 87-99. [Link]
-
Day, C. P., et al. (2015). Cancer models in preclinical research: A chronicle review of advancement in effective cancer research. Translational Oncology, 8(5), 313-322. [Link]
Sources
- 1. biotech-asia.org [biotech-asia.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. biocompare.com [biocompare.com]
- 10. In vivo models in breast cancer research: progress, challenges and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. championsoncology.com [championsoncology.com]
Application Notes and Protocols for Investigating the Neuroprotective Effects of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
For: Researchers, scientists, and drug development professionals
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including significant anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3] This document provides a comprehensive guide for the investigation of a novel benzimidazole derivative, 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine (hereafter referred to as "Compound BZA-3EP"), as a potential neuroprotective agent. While direct studies on Compound BZA-3EP are not yet published, extensive research on analogous structures suggests a strong therapeutic potential in models of neurodegeneration.[4][5][6] This guide outlines hypothesized mechanisms of action and provides a tiered, validated experimental workflow—from initial in vitro screening to in vivo proof-of-concept—to rigorously evaluate its neuroprotective efficacy.
Introduction: The Therapeutic Promise of the Benzimidazole Scaffold
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease are characterized by a complex pathology involving oxidative stress, chronic neuroinflammation, and neuronal apoptosis.[2][4] The increased production of reactive oxygen species (ROS) and the activation of inflammatory pathways, such as the NLRP3 inflammasome, are central to the cycle of neuronal damage.[1][3][4]
Benzimidazole derivatives have emerged as potent modulators of these pathological processes. Studies have consistently shown that compounds from this class can mitigate neuronal toxicity by scavenging free radicals, enhancing endogenous antioxidant systems, and suppressing the release of pro-inflammatory cytokines like TNF-α and various interleukins.[1][4][5] Their versatile nature allows them to interact with multiple targets, offering a more holistic therapeutic strategy compared to single-target agents.[3][6]
Compound BZA-3EP, as a novel derivative, is a prime candidate for neuroprotective drug discovery. Its unique 3-ethoxypropyl substitution may confer advantageous pharmacokinetic and pharmacodynamic properties. The protocols detailed herein provide a robust framework for elucidating its potential.
Hypothesized Mechanism of Neuroprotection
Based on the established activities of related benzimidazole compounds, we hypothesize that Compound BZA-3EP will exert neuroprotective effects through a multi-pronged mechanism involving the attenuation of both oxidative stress and neuroinflammation.
Key Signaling Pathways:
-
Inhibition of Oxidative Stress: Compound BZA-3EP is predicted to directly scavenge ROS and/or up-regulate the expression of endogenous antioxidant enzymes (e.g., Glutathione S-transferase (GST), Glutathione (GSH)).[1][5] This action would protect neurons from lipid peroxidation and mitochondrial dysfunction, key events in neurodegenerative decline.[1][7]
-
Modulation of Neuroinflammation: The compound may inhibit the activation of the NLRP3 inflammasome and suppress the downstream production of inflammatory cytokines.[1][4] This is a critical pathway, as chronic inflammation is a major contributor to neuronal cell death in various neurodegenerative conditions.[3]
Caption: Hypothesized dual-action neuroprotective mechanism of Compound BZA-3EP.
Tiered Experimental Workflow for Efficacy Evaluation
A structured, phased approach is recommended to efficiently evaluate the neuroprotective potential of Compound BZA-3EP. This workflow ensures that resources are directed toward the most promising avenues of investigation.
Caption: A tiered experimental workflow for evaluating Compound BZA-3EP.
Detailed Experimental Protocols
PART 4.1: Tier 1 - In Vitro Screening
Objective: To determine the optimal non-toxic concentration range of Compound BZA-3EP and to perform an initial screen for neuroprotective activity against a common neurotoxic insult.
Cell Line: Human neuroblastoma SH-SY5Y cell line is recommended as it is a well-established model for neurotoxicity and neuroprotection studies.[8]
Protocol 4.1.1: Cytotoxicity Assessment using MTT Assay
-
Rationale: This assay determines the concentration range at which the compound does not harm the cells, which is essential for interpreting neuroprotection data correctly.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compound BZA-3EP (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the medium in each well with the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 4.1.2: Neuroprotection Against Oxidative Stress (H₂O₂ Model)
-
Rationale: Hydrogen peroxide (H₂O₂) is a potent inducer of oxidative stress and neuronal cell death. This assay provides a rapid assessment of the compound's ability to protect against this damage.[9]
-
Cell Seeding: Seed SH-SY5Y cells as described in Protocol 4.1.1.
-
Pre-treatment: Treat cells with non-toxic concentrations of Compound BZA-3EP (determined from Protocol 4.1.1) for 2-4 hours. Include a vehicle control and a positive control (e.g., 10 µM α-Lipoic Acid[10]).
-
Induction of Injury: Add H₂O₂ to all wells (except for the untreated control) to a final concentration that induces ~50% cell death (e.g., 100-200 µM, to be optimized) and incubate for 24 hours.
-
Viability Assessment: Perform the MTT assay as described in Protocol 4.1.1 to quantify cell viability.
-
Analysis: Compare the viability of cells pre-treated with Compound BZA-3EP to the H₂O₂-only treated group.
| Treatment Group | Example Concentration | Expected Outcome (Cell Viability %) |
| Untreated Control | - | 100% |
| Vehicle + H₂O₂ | 200 µM | ~50% |
| Positive Control (α-Lipoic Acid) + H₂O₂ | 10 µM | >75% |
| Compound BZA-3EP + H₂O₂ | 1 µM | To be determined |
| Compound BZA-3EP + H₂O₂ | 10 µM | To be determined |
| Compound BZA-3EP + H₂O₂ | 25 µM | To be determined |
| Table 1: Example data structure for the in vitro neuroprotection assay. |
PART 4.2: Tier 2 - In Vitro Mechanism of Action (MOA) Studies
Objective: To investigate the underlying molecular mechanisms of neuroprotection observed in Tier 1.
Protocol 4.2.1: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Rationale: This assay directly measures the antioxidant capacity of the compound within the cell.
-
Cell Culture: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Treatment: Pre-treat cells with Compound BZA-3EP as in Protocol 4.1.2.
-
ROS Induction: Induce oxidative stress with H₂O₂ for a short duration (e.g., 30-60 minutes).
-
Staining: Load cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) dye for 30 minutes at 37°C.
-
Measurement: Wash the cells with PBS and measure fluorescence (Excitation: 485 nm, Emission: 535 nm) using a fluorescence plate reader.
-
Analysis: A reduction in fluorescence in compound-treated wells compared to the H₂O₂-only group indicates ROS scavenging.
Protocol 4.2.2: Quantification of Inflammatory Cytokines (ELISA)
-
Rationale: To determine if Compound BZA-3EP has anti-inflammatory effects, which is a known property of many benzimidazole derivatives.[1][4]
-
Cell Culture and Treatment: Use a microglial cell line (e.g., HMC3) or primary microglia. Treat with Compound BZA-3EP for 2 hours.
-
Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Use commercially available ELISA kits to quantify the levels of TNF-α and IL-6 in the supernatant, following the manufacturer's instructions.
-
Analysis: A dose-dependent decrease in cytokine levels in the supernatant of compound-treated cells indicates an anti-inflammatory effect.
PART 4.3: Tier 3 - In Vivo Validation
Objective: To assess the neuroprotective efficacy of Compound BZA-3EP in a living organism.
Animal Model: An ethanol-induced neurodegeneration model in rats or mice is a well-validated system for studying neuroinflammation and oxidative stress, and has been used to test other benzimidazole derivatives.[3][4][6]
Protocol 4.3.1: Ethanol-Induced Neurodegeneration Rodent Model
-
Rationale: This model recapitulates key aspects of neurodegeneration, including oxidative stress, inflammation, and cognitive deficits, providing a robust platform for testing therapeutic efficacy.[1][4]
-
Acclimatization: Acclimatize adult male Wistar rats or C57BL/6 mice for one week.
-
Grouping: Divide animals into groups: (1) Saline Control, (2) Ethanol, (3) Ethanol + Compound BZA-3EP (low dose), (4) Ethanol + Compound BZA-3EP (high dose).
-
Dosing Regimen: Administer Compound BZA-3EP (e.g., via oral gavage) for a period of 7-14 days prior to the ethanol challenge.
-
Ethanol Administration: Induce neurodegeneration by administering ethanol according to established protocols.[3][4]
-
Behavioral Testing (Post-Ethanol): Perform cognitive tests such as the Morris Water Maze or Y-maze to assess memory and learning.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue (cortex and hippocampus).
-
Biochemical Analysis: Homogenize brain tissue to measure:
-
Histopathology: Perform H&E staining on brain sections to observe neuronal morphology and signs of damage or protection.[3]
| Parameter Measured | Ethanol Group (Expected) | Compound BZA-3EP + Ethanol Group (Hypothesized) |
| Cognitive Score | Decreased | Improved / Rescued |
| Brain LPO Levels | Increased | Decreased |
| Brain GSH Levels | Decreased | Increased / Restored |
| Brain TNF-α Levels | Increased | Decreased |
| Neuronal Damage (H&E) | High | Low / Attenuated |
| Table 2: Summary of expected outcomes in the in vivo validation study. |
Conclusion
The protocols outlined in this guide provide a comprehensive and scientifically rigorous framework for the preclinical evaluation of This compound . By systematically progressing through in vitro screening, mechanism-of-action studies, and in vivo validation, researchers can effectively determine the compound's potential as a novel neuroprotective agent. The strong precedent set by other benzimidazole derivatives provides a solid foundation and a high probability of success for this line of inquiry.
References
- Al-Ghraiybah, N. F., et al. (2022). Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment. ACS Chemical Neuroscience.
- InnoSer. (n.d.). In vitro neurology assays. InnoSer.
- PLOS One. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLOS One.
- PubMed. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PubMed.
- Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments.
- ACS Publications. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Chemical Neuroscience.
- MDPI. (n.d.). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. MDPI.
- PMC - PubMed Central. (n.d.). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. PMC - PubMed Central.
- Innoprot. (n.d.). Alzheimer's Disease in vitro models. Innoprot CNS in vitro assays.
- PMC - NIH. (n.d.). Animal Models of Neurodegenerative Diseases. PMC - NIH.
- Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores.
- ResearchGate. (2025). Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment. ResearchGate.
- WuXi Biology. (n.d.). CNS Disease Models and Safety Pharmacology Testing. WuXi Biology.
- PubMed. (2020). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. PubMed.
- InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. InVivo Biosystems.
- PubMed. (2008). A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice. PubMed.
- PubMed. (2008). The neuroprotective effect of ladostigil against hydrogen peroxide-mediated cytotoxicity. PubMed.
Sources
- 1. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A neuroprotective agent, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate), prevents 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 9. The neuroprotective effect of ladostigil against hydrogen peroxide-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening | PLOS One [journals.plos.org]
Application Notes & Protocols for In Vivo Evaluation of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
Introduction: Rationale for In Vivo Assessment
1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, hereafter referred to as "Compound-X," belongs to the benzimidazole class of heterocyclic compounds. This structural motif is a well-established pharmacophore present in a wide range of biologically active molecules with therapeutic applications including antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects[1]. While specific in vivo data for Compound-X is not yet publicly available[2], its structural similarity to other neurologically active benzimidazole and benzodiazepine derivatives suggests a potential for activity within the central nervous system (CNS)[3][4][5].
For instance, related benzimidazole-containing compounds have demonstrated efficacy in animal models of Alzheimer's disease by improving memory and synaptic plasticity[3]. Other related structures, such as benzodiazepines, are known for their anxiolytic, anticonvulsant, and neuroprotective properties[4][5]. These precedents provide a strong rationale for initiating in vivo studies to characterize the pharmacokinetic profile, safety, and potential therapeutic efficacy of Compound-X in relevant animal models.
This guide provides a comprehensive framework and detailed protocols for the initial in vivo evaluation of Compound-X, focusing on foundational pharmacokinetic, safety, and exploratory efficacy studies in rodent models.
PART 1: Preclinical In Vivo Study Design
Animal Model Selection and Justification
The choice of animal model is critical and should be guided by the therapeutic hypothesis. Given the potential CNS activity of benzimidazole derivatives, standard rodent models are appropriate for initial studies.
-
Species: Wistar or Sprague-Dawley rats are recommended for initial pharmacokinetic and acute toxicity studies due to their larger size, which facilitates serial blood sampling[6]. For neurobehavioral and efficacy studies, mouse strains such as C57BL/6 or BALB/c are commonly used and well-characterized[3][7].
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines established by the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. Protocols should be designed to minimize animal stress and suffering.
Compound Formulation and Administration
The formulation of Compound-X for in vivo administration is a critical step that can significantly impact its bioavailability and subsequent pharmacological effects.
-
Vehicle Selection: A preliminary solubility screen should be performed. Common vehicles for preclinical studies include:
-
Aqueous: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), 5% Dextrose in water.
-
Suspensions: 0.5% - 1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in water.
-
Solutions with co-solvents: A mixture of PEG400, Solutol HS 15, or Tween 80 with saline or water. The percentage of organic co-solvents should be kept to a minimum to avoid vehicle-induced toxicity.
-
-
Routes of Administration:
-
Intravenous (IV): For determining absolute bioavailability and intrinsic pharmacokinetic parameters. Typically administered via the tail vein.
-
Oral (PO): To assess oral bioavailability and suitability as an orally administered drug. Administered via gavage.
-
Intraperitoneal (IP): Often used in discovery-phase studies for its rapid absorption, bypassing the gastrointestinal tract.
-
PART 2: Experimental Protocols
Protocol: Pilot Pharmacokinetic (PK) Study in Rats
Objective: To determine the basic pharmacokinetic profile of Compound-X following IV and PO administration.
Materials:
-
Compound-X
-
Appropriate vehicle
-
Male Wistar rats (250-300g, n=3-4 per group)
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge, pipettes, and storage vials
Step-by-Step Methodology:
-
Acclimatization: Acclimate animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water)[6].
-
Dosing:
-
IV Group: Administer Compound-X at a dose of 1-2 mg/kg via the tail vein.
-
PO Group: Administer Compound-X at a dose of 5-10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular or saphenous vein at the following time points:
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Sample Processing: Immediately place blood samples in anticoagulant-treated tubes. Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound-X in plasma using a validated LC-MS/MS method[8].
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.
Hypothetical Pharmacokinetic Data Presentation:
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax | 250 ng/mL | 450 ng/mL |
| Tmax | 0.08 h (5 min) | 1.0 h |
| AUC(0-inf) | 350 ngh/mL | 1750 ngh/mL |
| t1/2 | 3.5 h | 4.0 h |
| CL | 47.6 mL/min/kg | - |
| Vdss | 12.5 L/kg | - |
| Bioavailability (F%) | - | 50% |
Protocol: Efficacy Evaluation in a Mouse Model of Scopolamine-Induced Amnesia
Objective: To assess the potential of Compound-X to ameliorate cognitive deficits, a therapeutic area suggested by related benzimidazole compounds[3].
Materials:
-
Compound-X
-
Scopolamine hydrobromide
-
Male C57BL/6 mice (8-10 weeks old)
-
Novel Object Recognition (NOR) apparatus
Step-by-Step Methodology:
-
Acclimatization and Habituation: Acclimate mice for one week. Habituate them to the testing arena (without objects) for 10 minutes for 2 consecutive days.
-
Dosing:
-
Administer vehicle or Compound-X (e.g., 1, 3, 10 mg/kg, IP) 60 minutes before the training session.
-
Administer scopolamine (1 mg/kg, IP) 30 minutes before the training session to induce amnesia.
-
-
Training Session (Day 1):
-
Place two identical objects in the arena.
-
Allow each mouse to explore the objects for 10 minutes.
-
Record the time spent exploring each object.
-
-
Test Session (Day 2 - 24h later):
-
Replace one of the familiar objects with a novel object.
-
Allow each mouse to explore for 5 minutes.
-
Record the time spent exploring the familiar (Tf) and novel (Tn) objects.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) = (Tn - Tf) / (Tn + Tf).
-
A higher DI indicates better recognition memory.
-
Analyze data using one-way ANOVA followed by a post-hoc test.
-
Visualization of Experimental Workflow:
Caption: Workflow for the Novel Object Recognition (NOR) test.
Protocol: Acute Toxicity Assessment in Mice
Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxic effects of Compound-X.
Materials:
-
Compound-X
-
Vehicle
-
Male and female BALB/c mice (n=3-5 per sex per dose group)
Step-by-Step Methodology:
-
Dose Selection: Based on efficacy studies, select a starting dose and perform a dose escalation study (e.g., 50, 100, 300, 1000, 2000 mg/kg, PO).
-
Administration: Administer a single dose of Compound-X or vehicle to each group.
-
Observation:
-
Monitor animals continuously for the first 4 hours post-dosing for clinical signs of toxicity (e.g., changes in posture, activity, breathing, tremors, convulsions)[9].
-
Continue observations daily for 14 days.
-
-
Body Weight: Record the body weight of each animal before dosing and on days 1, 7, and 14.
-
Endpoint: At day 14, euthanize all surviving animals. Conduct a gross necropsy to observe any abnormalities in major organs.
Visualization of Toxicity Study Workflow:
Caption: Acute toxicology study workflow.
PART 3: Data Interpretation and Next Steps
The initial in vivo studies outlined above will provide a foundational dataset for Compound-X.
-
PK Data: Will inform dose selection and frequency for subsequent, more complex efficacy models. A good oral bioavailability (>30%) and a reasonable half-life (2-8 hours) would be desirable.
-
Efficacy Data: Positive results in the NOR test would warrant further investigation into the mechanism of action and testing in more advanced models of neurodegeneration.
-
Toxicity Data: The MTD will establish the safety window for the compound. A large margin between the effective dose and the toxic dose is crucial for further development.
Based on these initial findings, subsequent studies could explore other potential therapeutic areas suggested by related benzimidazole structures, such as anxiolytic or analgesic effects, using established models like the elevated plus maze or the hot plate test[5][7].
References
- Biomedicine & Pharmacotherapy. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease.
- PubChemLite. This compound.
- PubMed Central (PMC). (2025).
- PubMed. Stereoselective effects-of 2,3-benzodiazepines in vivo: electrophysiology and neuroprotection studies.
- MDPI. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)
- PubMed Central (PMC). The age of anxiety: role of animal models of anxiolytic action in drug discovery.
- Arctom Scientific. CAS NO. 1038373-35-1 | this compound.
- BIOFOUNT. 1038373-35-1|this compound.
-
MDPI. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][4]diazepines, and Their Cytotoxic Activity.
- NCBI. Exposure to Neurotoxins Throughout the Life Span: Animal Models for Linking Neurochemical Effects to Behavioral Consequences.
- PubMed Central (PMC). (1H-Benzodiazol-2-ylmethyl)diethylamine.
- PubMed Central. (2025).
-
MDPI. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[3][10]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents.
- ResearchGate. (2025). (1H-Benzodiazol-2-ylmethyl)diethylamine.
- PubMed. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents.
- PubMed Central (PMC).
- NIH. (2021). Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704.
Sources
- 1. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C12H17N3O) [pubchemlite.lcsb.uni.lu]
- 3. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective effects-of 2,3-benzodiazepines in vivo: electrophysiology and neuroprotection studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-Clinical Pharmacokinetic Characterization, Tissue Distribution, and Excretion Studies of Novel Edaravone Oral Prodrug, TEJ-1704 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exposure to Neurotoxins Throughout the Life Span: Animal Models for Linking Neurochemical Effects to Behavioral Consequences - Behavioral Measures of Neurotoxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine for Biological Studies
An Application Guide for the Scientific Community
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active agents.[1] This document provides a comprehensive guide for the formulation of a novel benzimidazole derivative, 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine , for initial biological screening. While specific experimental data for this compound is not yet publicly available, the protocols and strategies outlined herein are based on established methodologies for the broader class of benzimidazole compounds, which frequently exhibit poor aqueous solubility.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering a systematic approach from initial physicochemical characterization to the preparation of formulations suitable for in vitro and in vivo evaluation.
Introduction: The Benzimidazole Challenge
Benzimidazole derivatives have demonstrated a vast range of biological activities, including anticancer, anthelmintic, antiviral, and anti-inflammatory properties.[1][4][5] Their mechanism of action often involves targeting key proteins and signaling pathways implicated in disease.[4] However, a significant hurdle in the preclinical development of many new chemical entities (NCEs), particularly heterocyclic compounds like benzimidazoles, is their limited aqueous solubility.[2][6] This characteristic can impede biological testing and lead to poor bioavailability, potentially masking the true therapeutic potential of a promising compound.
The subject of this guide, this compound (herein referred to as BZD-E), is a novel compound for which formulation data is scarce.[7] Therefore, a logical, step-wise formulation strategy is essential. This document explains the causality behind experimental choices, providing researchers with the tools to develop a self-validating and robust formulation protocol.
Compound Profile: this compound (BZD-E)
A thorough understanding of the physicochemical properties of an NCE is the foundation of any successful formulation strategy.[2]
Table 1: Physicochemical Properties of BZD-E
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇N₃O | [7][8] |
| Molecular Weight | 219.28 g/mol | [8][9] |
| Structure | ||
| Image of BZD-E structure | ||
| Predicted XlogP | 1.5 | [7] |
| Appearance | Solid (predicted) | - |
| Storage Conditions | Store at -20°C for long-term stability | [9] |
The predicted XlogP value of 1.5 suggests moderate lipophilicity, which may contribute to low aqueous solubility. The presence of the primary amine and the benzimidazole ring system provides opportunities for salt formation to potentially enhance solubility.[6]
Pre-formulation Studies: Building the Foundation
Before preparing formulations for biological assays, key physicochemical parameters must be experimentally determined.
Workflow for Pre-formulation Assessment
The following workflow provides a systematic approach to initial compound characterization.
Caption: Workflow for BZD-E pre-formulation studies.
Protocol 1: Solubility Screening
Objective: To determine the approximate solubility of BZD-E in a panel of common pharmaceutical solvents.
Materials:
-
BZD-E
-
Vials (glass, 2 mL)
-
Microbalance
-
Vortex mixer and/or sonicator
-
Solvents: Deionized Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.1 N HCl, Dimethyl sulfoxide (DMSO), Ethanol (EtOH), Polyethylene glycol 400 (PEG400), Propylene glycol (PG).
Procedure:
-
Weigh approximately 2 mg of BZD-E into a tared glass vial. Record the exact weight.
-
Add the selected solvent in small, incremental volumes (e.g., 50 µL).
-
After each addition, cap the vial and vortex vigorously for 1-2 minutes. If the solid does not dissolve, sonicate for 5-10 minutes.
-
Visually inspect for any remaining solid particles against a dark background.
-
Continue adding solvent incrementally until the compound is fully dissolved.
-
Calculate the approximate solubility in mg/mL.
-
Repeat for all solvents.
Data Presentation:
Table 2: Expected Solubility Profile for a Novel Benzimidazole Derivative
| Solvent / Vehicle | Expected Solubility Range (mg/mL) | Application Notes |
| Deionized Water | < 0.1 | Typical for benzimidazoles; highlights need for enhancers.[2] |
| PBS (pH 7.4) | < 0.1 | Simulates physiological pH; important for in vitro relevance. |
| 0.1 N HCl | 1 - 10 | Potential for salt formation may increase solubility.[6] |
| DMSO | > 50 | Excellent solvent for stock solutions, but toxicity is a concern.[10][11] |
| Ethanol | 1 - 20 | Common co-solvent. |
| PEG400 | 5 - 50 | Widely used co-solvent for preclinical formulations.[2] |
| Propylene Glycol | 5 - 40 | Another common co-solvent and vehicle.[2] |
Formulation for In Vitro Biological Studies
For initial in vitro screening (e.g., cell-based assays), the primary goal is to create a concentrated, sterile stock solution that can be diluted into the aqueous cell culture medium without precipitation.
Protocol 2: Preparation of a 20 mM DMSO Stock Solution
Rationale: DMSO is a powerful solvent capable of dissolving many poorly soluble compounds.[3] A high-concentration stock minimizes the final percentage of DMSO in the assay, reducing potential solvent-induced cytotoxicity.[10][11]
Materials:
-
BZD-E (MW: 219.28 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Calculate the mass of BZD-E needed. For 1 mL of a 20 mM stock: 0.020 mol/L * 0.001 L * 219.28 g/mol = 0.00438 g = 4.38 mg.
-
Aseptically weigh 4.38 mg of BZD-E into a sterile microcentrifuge tube.
-
Add 1.0 mL of sterile DMSO.
-
Vortex until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Critical Consideration: When diluting the DMSO stock into aqueous culture medium, the final DMSO concentration should ideally be ≤ 0.2% to avoid artifacts.[10] It is imperative to run a vehicle control (medium with the same final DMSO concentration) in all experiments.
Formulation for In Vivo Preclinical Studies
In vivo formulations are more complex and depend heavily on the route of administration, dose level, and the compound's stability. The goal is to ensure adequate drug exposure at the target site.[2]
Decision Tree for In Vivo Formulation
Caption: Decision tree for selecting an in vivo formulation strategy.
Protocol 3: Oral Suspension Formulation (for Rodent Gavage)
Rationale: For oral administration of poorly soluble compounds, a uniform suspension is a common and straightforward approach.[2] A suspending agent and a surfactant are used to ensure homogeneity and improve wettability.
Materials:
-
BZD-E, micronized if possible
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) in deionized water
-
Wetting agent: 0.1% (v/v) Tween 80
-
Glass mortar and pestle
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare the Vehicle: Dissolve 0.5 g of CMC and 0.1 mL of Tween 80 in 100 mL of deionized water. Stir until fully dissolved (this may take several hours).
-
Calculate Required Mass: For a 10 mg/kg dose in a mouse (20 g) with a dosing volume of 10 mL/kg, the final concentration is 1 mg/mL. For a 10 mL batch, 10 mg of BZD-E is needed.
-
Prepare the Suspension: a. Weigh the required amount of BZD-E and place it in a glass mortar. b. Add a small volume of the vehicle to form a smooth, uniform paste. c. Gradually add the remaining vehicle while stirring continuously. d. Transfer the suspension to a beaker with a magnetic stir bar and stir continuously until administration to maintain uniformity.
-
Quality Control: Visually inspect for homogeneity. Particle size analysis can be performed for more advanced characterization.
Protocol 4: Co-solvent Formulation (for IV or IP Injection)
Rationale: For parenteral routes, a clear, sterile solution is required. A co-solvent system can be used to dissolve the compound, but must be carefully chosen to avoid toxicity and precipitation upon injection.[2]
Materials:
-
BZD-E
-
Solvents: PEG400, Ethanol, Saline (0.9% NaCl)
-
Sterile vials
-
0.22 µm syringe filter
Example Vehicle: 20% PEG400 / 10% Ethanol / 70% Saline (v/v/v)
Procedure:
-
Solubilization: In a sterile vial, add the required mass of BZD-E.
-
Add the PEG400 and vortex until the compound is dissolved.
-
Add the ethanol and vortex to mix.
-
Slowly add the saline while vortexing continuously. Observe carefully for any signs of precipitation.
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Quality Control: The final formulation must be a clear, particle-free solution. Stability should be assessed by storing the solution at the intended use temperature and observing for precipitation over time.
Table 3: Common Excipients for Preclinical Formulations [2]
| Excipient Class | Example(s) | Function / Use |
| Solubilizers / Co-solvents | PEG300, PEG400, Propylene Glycol, Ethanol, DMSO | Increase solubility of hydrophobic compounds. |
| Surfactants / Wetting Agents | Tween 80, Polysorbate 20, Cremophor EL | Improve wettability, stabilize suspensions, form micelles. |
| Suspending / Viscosity Agents | Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC) | Increase viscosity to prevent settling of particles in suspensions. |
| Buffering Agents | Phosphate buffers, Citrate buffers | Maintain a stable pH to improve compound stability or solubility. |
Stability Assessment
The stability of the final formulation is critical for ensuring accurate dosing and reliable data.
Protocol 5: HPLC Method for Stability Indicating Assay
Rationale: A stability-indicating HPLC method can separate the intact drug from any potential degradants.[11]
Procedure:
-
Method Development: Develop a reverse-phase HPLC (RP-HPLC) method capable of resolving BZD-E. A typical starting point would be a C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid).
-
Formulation Preparation: Prepare the formulation as described in Protocols 3 or 4.
-
Time Zero (T₀) Sample: Immediately after preparation, take an aliquot, dilute it to an appropriate concentration with mobile phase, and inject it into the HPLC. Record the peak area of BZD-E.
-
Storage: Store the formulation under the intended conditions (e.g., 4°C, room temperature).
-
Follow-up Samples: At specified time points (e.g., 1, 4, 8, 24 hours), repeat step 3.
-
Analysis: Compare the peak area of BZD-E at each time point to the T₀ sample. A decrease in the main peak area or the appearance of new peaks indicates degradation. The formulation is generally considered stable if the concentration remains within 90-110% of the initial value.[11]
Conclusion
The successful biological evaluation of a novel compound like this compound is critically dependent on the development of an appropriate formulation. Due to the characteristically poor aqueous solubility of the benzimidazole class, a systematic approach involving solubility screening, stability testing, and rational selection of excipients is paramount. For in vitro studies, a DMSO-based stock solution is a practical starting point, while in vivo studies necessitate more complex vehicles such as suspensions or co-solvent systems tailored to the specific route of administration. The protocols provided in this guide offer a robust framework for researchers to navigate these challenges and unlock the therapeutic potential of new benzimidazole derivatives.
References
-
BenchChem. (n.d.). Application Notes and Protocols for Benzimidazole Derivatives in In Vivo Tumor Models. Retrieved from BenchChem website.[4]
-
Gautam, N., & Singh, A. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 101(9), 3027-3048.[2]
-
Schwartz, M. K. (1964). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Defense Technical Information Center.[3]
-
PubChemLite. (n.d.). This compound. Retrieved from PubChemLite.[7]
-
Agarwal, D. K., & Goyal, P. K. (2021). Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface, 11(1), 6-12.[1]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 437-445.[10]
-
Jayachandran, E., et al. (2014). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 6(2), 23-30.[12]
-
PubMed. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. National Center for Biotechnology Information.[11]
-
Arctom Scientific. (n.d.). CAS NO. 1038373-35-1 | this compound. Retrieved from Arctom Scientific.[8]
-
PharmaCompass. (n.d.). View Pharmaceutical Formulation Excipients for Primary amine. Retrieved from PharmaCompass.com.[13]
-
Vassilev, N., et al. (2021). Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. Molecules, 26(16), 4965.[14]
-
Li, F., et al. (2018). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. Molecules, 23(11), 2978.[15]
-
Abdel-Wahab, B. F., et al. (2021). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of the Chinese Chemical Society, 68(1), 123-134.[16]
-
Al-Masoudi, N. A., et al. (2021). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1230, 129881.[17]
-
Google Patents. (2017). US20170232103A1 - Excipient compounds for biopolymer formulations.[18]
-
Zhang, Y., et al. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceutics, 16(8), 1056.[6]
-
ResearchGate. (2025). Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives.[19]
-
Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Retrieved from Lubrizol.[20]
-
BIOFOUNT. (n.d.). 1038373-35-1|this compound. Retrieved from BIOFOUNT.[9]
-
ChemRxiv. (2025). Invitro and Invivo Activity of Benzimidazole derivatives against Trypanosoma Congolense, design and synthesis.[21]
-
ResearchGate. (2025). Pharmaceutical Excipient Development: The Need for Preclinical Guidance.[22]
-
PubMed Central. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity.[23]
-
ACS Omega. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity.[24]
-
Semantic Scholar. (2007). Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives.[25]
-
PubMed. (1984). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents.[26]
-
PubMed Central. (n.d.). (1H-Benzodiazol-2-ylmethyl)diethylamine.[5]
-
Acta Pharmaceutica Sciencia. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one.[27]
-
MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][4][7]diazepines, and Their Cytotoxic Activity.[28]
-
PubMed Central. (n.d.). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone.[29]
-
PubMed. (2024). Synthesis of 1,3,5-Triazepines and Benzo[ f][1][3][4]triazepines and Their Biological Activity: Recent Advances and New Approaches.[30]
-
PubChem. (n.d.). N-[2-[2-(dimethylamino)ethoxy]ethyl]-N-methyl-1,3 propanediamine.[31]
-
MDPI. (n.d.). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice.[32]
-
PubMed Central. (n.d.). Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents.[33]
-
ChemicalBook. (n.d.). 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate.[34]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. PubChemLite - this compound (C12H17N3O) [pubchemlite.lcsb.uni.lu]
- 8. arctomsci.com [arctomsci.com]
- 9. 1038373-35-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 10. researchgate.net [researchgate.net]
- 11. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. View Pharmaceutical Formulation Excipients for Primary amine [pharmacompass.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 17. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US20170232103A1 - Excipient compounds for biopolymer formulations - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. medipol.edu.tr [medipol.edu.tr]
- 28. mdpi.com [mdpi.com]
- 29. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Synthesis of 1,3,5-Triazepines and Benzo[ f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. N-[2-[2-(dimethylamino)ethoxy]ethyl]-N-methyl-1,3 propanediamine | C10H25N3O | CID 18945537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Synthesis of Novel Benzodifuranyl; 1,3,5-Triazines; 1,3,5-Oxadiazepines; and Thiazolopyrimidines Derived from Visnaginone and Khellinone as Anti-Inflammatory and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 34. 5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate | 239463-85-5 [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
Welcome to the technical support resource for the synthesis of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
Synthetic Overview: A Two-Step Approach
The most common and logical pathway to synthesizing N-1 substituted 2-aminobenzimidazoles involves a two-step process:
-
Core Formation: Cyclization of o-phenylenediamine with a cyanating agent to form the 2-aminobenzimidazole scaffold.
-
N-Alkylation: Regioselective alkylation of the 2-aminobenzimidazole core with a suitable 3-ethoxypropyl electrophile.
This strategy allows for the late-stage introduction of the N-1 sidechain, a versatile approach for building a library of analogues.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Question: My overall yield is dismally low. Where should I start investigating?
Answer: Low overall yield in a two-step synthesis points to inefficiencies in one or both stages. A systematic evaluation is critical.
-
Analyze Step 1 (2-Aminobenzimidazole Formation):
-
Purity of o-Phenylenediamine (OPDA): OPDA is notoriously susceptible to air oxidation, turning from a colorless/light tan solid to a dark purple or black tar-like substance.[1] Oxidized OPDA will not cyclize efficiently and introduces colored impurities that are difficult to remove.
-
Solution: Use freshly purchased, high-purity OPDA. If oxidation is suspected, purify it by recrystallization from water with the addition of a reducing agent like sodium dithionite, followed by treatment with activated carbon.[1]
-
-
Choice of Cyanating Agent: Cyanogen bromide (BrCN) is highly effective but also extremely toxic.[2][3] An alternative is cyanamide (H₂NCN) in the presence of an acid, which is more suitable for large-scale work but may require elevated temperatures (90-160°C).[4][2]
-
-
Analyze Step 2 (N-Alkylation):
-
Lack of Regioselectivity: This is the most significant challenge. The 2-aminobenzimidazole anion has three nucleophilic sites: N-1, N-3 (which are in tautomeric equilibrium), and the exocyclic N-2 amine.[5] Alkylation can lead to a mixture of N-1, N-3 (which are the same for the unsubstituted ring), and N-2 substituted products, along with di-alkylated species.
-
Solution: Refer to the detailed question on regioselectivity below. This is the most probable cause of low yield of the desired isomer.
-
-
Incomplete Reaction: If starting material (2-aminobenzimidazole) remains, the reaction conditions may be suboptimal.
-
Solution: Ensure your base is strong enough to deprotonate the benzimidazole nitrogen (pKa ~12.8). Sodium hydride (NaH) is more effective than weaker bases like potassium carbonate (K₂CO₃). Ensure your solvent is anhydrous, especially when using NaH.
-
-
| Problem Area | Potential Cause | Recommended Solution |
| Low Yield (Overall) | Oxidized o-phenylenediamine | Purify starting material by recrystallization with sodium dithionite.[1] |
| Poor regioselectivity in alkylation | Use a strong base (NaH) in an aprotic solvent (DMF, THF) to favor N-1 deprotonation.[5] | |
| Incomplete conversion | Increase reaction time, temperature, or use a stronger base for deprotonation. | |
| Purification Issues | Formation of multiple isomers | Optimize reaction for regioselectivity; use column chromatography for separation. |
| Colored impurities | Ensure purity of starting o-phenylenediamine. |
Question: I'm getting a mixture of products after the N-alkylation step. How can I improve selectivity for the N-1 position?
Answer: Achieving high regioselectivity is the crux of this synthesis. The key is to exploit the different acidities and nucleophilicities of the three nitrogen atoms. The ring nitrogens are more acidic than the exocyclic amino group.
-
Mechanism of Selectivity: A strong, non-nucleophilic base will preferentially deprotonate the most acidic proton on the N-1/N-3 tautomers, creating a resonance-stabilized anion. This anion is a soft nucleophile and will preferentially attack the alkyl halide (Sₙ2 reaction), leading to N-1 alkylation. The exocyclic amino group, being less acidic and a harder nucleophile, is less likely to be deprotonated and react under these conditions.
Caption: Reaction pathways determining N-alkylation regioselectivity.
Recommendations for High N-1 Selectivity:
-
Choice of Base: Use a strong, sterically hindered, or non-nucleophilic base. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the ring nitrogen to form H₂ gas. Potassium carbonate (K₂CO₃) can also be used but may require higher temperatures and can lead to lower selectivity.[6]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is ideal. These solvents solvate the cation (Na⁺) but not the nucleophilic anion, enhancing its reactivity.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent (1-bromo-3-ethoxypropane). A large excess can promote di-alkylation.[5]
-
Temperature: Add the alkylating agent at a low temperature (e.g., 0 °C) after deprotonation is complete, then allow the reaction to slowly warm to room temperature. This helps control the exothermic reaction and minimize side products.
Question: My final product is difficult to purify. What are the likely impurities and best purification methods?
Answer: Purification challenges usually stem from the side products discussed above. The main impurities are likely:
-
Unreacted 2-aminobenzimidazole.
-
The undesired N-2 alkylated isomer.
-
Di-alkylated products.
Given that these compounds have similar polarities, simple recrystallization may not be sufficient.
Recommended Purification Strategy:
-
Flash Column Chromatography: This is the most effective method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient system of a non-polar solvent (like Hexane or Heptane) and a polar solvent (like Ethyl Acetate) is recommended. Start with a low polarity to elute non-polar impurities, and gradually increase the polarity to separate the desired N-1 isomer from the more polar N-2 isomer and unreacted starting material. Dichloromethane/Methanol gradients can also be effective.
-
-
Recrystallization: Once the product is reasonably pure after chromatography, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be used to obtain highly pure, crystalline material.[4]
Frequently Asked Questions (FAQs)
Q1: What is the classical method for synthesizing the 2-aminobenzimidazole core? A1: The foundational method involves the cyclization of o-phenylenediamine with cyanogen bromide in an aqueous suspension at room temperature.[4][3] The reaction precipitates 2-aminobenzimidazole hydrobromide, which is then neutralized with a base like ammonia to yield the free base.[4]
Q2: Are there safer, industrially viable alternatives to cyanogen bromide? A2: Yes. Due to the high toxicity of cyanogen bromide, several alternatives have been developed. The most common is the reaction of o-phenylenediamine with cyanamide in the presence of an acid at high temperatures.[4][2] Other methods include the cyclodesulfurization of N-(o-aminophenyl) thioureas using reagents like mercury(II) oxide, though these also involve toxic reagents.[2][7]
Q3: Which analytical techniques are best for monitoring the reaction and characterizing the products? A3:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable. Use a mobile phase similar to what you plan for column chromatography (e.g., 7:3 Hexane:Ethyl Acetate) and visualize with a UV lamp (254 nm).
-
Characterization:
-
¹H and ¹³C NMR Spectroscopy: This is essential for confirming the structure and, crucially, for distinguishing between the N-1 and N-2 isomers by looking at the shifts in the aromatic and aliphatic protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can be used to observe the disappearance of the N-H stretch from the ring and the appearance of C-H stretches from the new alkyl chain.
-
Q4: Can I use 1-chloro-3-ethoxypropane instead of the bromo- derivative? A4: Yes, but the reaction will be significantly slower. Alkyl bromides are more reactive than alkyl chlorides in Sₙ2 reactions because bromide is a better leaving group than chloride. To compensate, you may need to add a catalytic amount of sodium iodide (NaI) to perform an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide, or use higher temperatures and longer reaction times.[8]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzimidazole (from Cyanogen Bromide)
-
In a well-ventilated fume hood, suspend o-phenylenediamine (1 eq.) in deionized water.
-
Prepare a solution of cyanogen bromide (1 eq.) in water.
-
Slowly add the cyanogen bromide solution to the stirred suspension of o-phenylenediamine at room temperature.
-
Stir the mixture for 2-4 hours. A precipitate of 2-aminobenzimidazole hydrobromide will form.
-
Filter the solid and wash with cold water.
-
Resuspend the solid in water and neutralize by the slow addition of aqueous ammonia until the pH is ~8-9.
-
Stir for 30 minutes, filter the resulting white precipitate of 2-aminobenzimidazole, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
-
In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to the DMF and cool the suspension to 0 °C.
-
Slowly add a solution of 2-aminobenzimidazole (1 eq.) in anhydrous DMF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add 1-bromo-3-ethoxypropane (1.1 eq.) dropwise via a syringe.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
References
- A Technical Guide to 2-Aminobenzimidazole Compounds: From Discovery to Modern Applic
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016). ResearchGate. [Link]
-
Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles. NIH Public Access. [Link]
-
SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2020). CORE. [Link]
-
Preparation of 2-Amino Benzimidazoles using Cyanogen Halide. (2023). ResearchGate. [Link]
- Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline. (2025). Benchchem.
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. (2025). Benchchem.
- Troubleshooting guide for low conversion rates in benzimidazole synthesis. (2025). Benchchem.
-
Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing. [Link]
- 2-Aminobenzimidazole derivatives and their pharmaceutical use. (2006).
-
Synthesis of Substituted of Benzo[2][9]imidazo[1,2-a]pyrimidines through (3 + 2+1) Cyclization of 2-Aminobenzimidazole, Acetophenone, and N,N-Dimethylformamide as One-Carbon Synthon. (2023). ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 8. JPWO2006115137A1 - 2-Aminobenzimidazole derivatives and their pharmaceutical use - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine. It is designed for researchers, medicinal chemists, and process development professionals to address common and complex challenges encountered during the isolation and purification of this and structurally related 2-aminobenzimidazole derivatives.
Overview of Purification Strategy
The purification of this compound, a molecule possessing a basic 2-amino group and a moderately polar benzimidazole core, requires a multi-step approach. The choice of technique depends on the nature of the impurities present in the crude reaction mixture. A general workflow involves a primary bulk purification step, followed by a final polishing step to achieve high purity.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What is the best initial strategy for purifying the crude product?
Answer: The optimal initial strategy depends on the scale of your reaction and the nature of the primary impurities (acidic, basic, or neutral). For most common syntheses, a combination of acid-base extraction followed by column chromatography is a robust starting point.
Expert Insight: The 2-amino group on the benzimidazole ring is basic and can be protonated to form a water-soluble salt.[1][2] This property is ideal for separating it from non-basic starting materials or byproducts. Acid-base extraction is an excellent and cost-effective first step for bulk purification before committing to more resource-intensive chromatography.[3]
Recommended Initial Workflow:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic target compound will move into the aqueous layer as its hydrochloride salt.[1][3] Neutral and acidic impurities will remain in the organic layer.
-
Phase Separation: Separate the aqueous layer containing the protonated product.
-
Basification & Re-extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the pH is >10. The free amine will precipitate or form an oil. Extract the free amine back into a fresh portion of organic solvent (EtOAc or DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
At this stage, the product is significantly purified. Assess the purity by Thin Layer Chromatography (TLC) or LC-MS to decide if further purification is necessary.
Caption: Workflow for the acid-base extraction of the target amine.
FAQ 2: My compound streaks badly on silica gel TLC and column chromatography. How can I fix this?
Answer: Streaking (tailing) of amines on silica gel is a classic problem caused by the interaction between the basic amine and the acidic silanol (Si-OH) groups on the silica surface. This leads to poor separation and low recovery.
Troubleshooting Guide for Amine Chromatography:
| Problem | Probable Cause | Recommended Solution |
| Severe Streaking on TLC/Column | Strong interaction between the basic amine and acidic silica gel. | Deactivate the Silica: Add a small amount of a basic modifier, typically 0.5-1% triethylamine (Et₃N) or ammonia, to your eluent system.[4] This base will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly. |
| Poor Separation from Polar Impurities | The chosen eluent system is too polar or not polar enough. | Optimize Eluent: Systematically screen different solvent systems. Benzimidazole derivatives are often purified with gradients of ethyl acetate in hexanes or methanol in dichloromethane.[5][6] Start with a low polarity and gradually increase it. |
| Compound Appears Stuck at Origin | The compound is highly polar and has very strong affinity for the silica stationary phase. | Increase Eluent Polarity: Use a stronger eluent system, such as 5-10% Methanol in DCM, again modified with 0.5-1% Et₃N. If this fails, consider an alternative stationary phase. |
| Suspected On-Column Degradation | The compound is sensitive to the acidic nature of silica gel. | Use a Different Stationary Phase: Consider using basic alumina or reverse-phase (C18) silica gel for purification.[4][7] Reverse-phase chromatography is particularly effective for polar compounds. |
Step-by-Step Protocol for Column Chromatography on Silica Gel:
-
TLC Analysis: First, find an appropriate eluent system using TLC. Add 1% triethylamine to the mobile phase. The ideal system will give your product an Rf (retention factor) of ~0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar mobile phase you plan to use (e.g., 50% ethyl acetate in hexane).[8]
-
Sample Loading: Adsorb your crude or pre-purified product onto a small amount of silica gel (dry loading) or dissolve it in a minimal amount of the mobile phase (wet loading) and carefully apply it to the top of the column.[8]
-
Elution: Run the column using the optimized mobile phase, collecting fractions. Monitor the elution of your compound using TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
FAQ 3: My product looks clean by TLC, but NMR analysis shows persistent impurities. What's next?
Answer: If chromatography alone is insufficient, it implies the presence of impurities with similar polarity to your product. In this case, employing an orthogonal purification technique like recrystallization is the best approach.
Expert Insight: Recrystallization purifies a compound based on differences in solubility, whereas chromatography separates based on differences in polarity and affinity for the stationary phase. Using both methods leverages different physical properties, often leading to exceptional purity.[9]
Protocol for Recrystallization:
-
Solvent Screening: The key to successful recrystallization is finding the right solvent. The ideal solvent should dissolve your compound well when hot but poorly when cold. Test small amounts of your product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof). For 2-aminobenzimidazoles, alcohols like methanol are often a good starting point.[10]
-
Dissolution: In a flask, add the minimum amount of boiling solvent to your impure solid until it just dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or residual silica gel), perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or freezer.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities clinging to the surface.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
FAQ 4: How can I remove the yellow or brown color from my final product?
Answer: Persistent color in the final product is often due to highly conjugated or oxidized impurities that are present in trace amounts.[11]
Decolorization Protocol:
-
Activated Carbon Treatment: During recrystallization, after your product has completely dissolved in the hot solvent, remove the flask from the heat source.
-
Add Charcoal: Add a very small amount of activated carbon (charcoal) – typically 1-2% of the mass of your compound – to the hot solution. Be careful, as the solution may bump.
-
Digest: Gently swirl the mixture and heat it again for 5-15 minutes. The activated carbon will adsorb the colored impurities.[11]
-
Hot Filtration: Remove the charcoal by hot gravity filtration through a fluted filter paper or a small plug of Celite. The filtrate should be colorless.
-
Crystallize: Proceed with the cooling and crystallization steps as described in FAQ 3.
Caution: Using too much activated carbon can lead to a significant loss of your desired product due to co-adsorption.[11]
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Engineering Ideas Clinic - Confluence. (n.d.). What is an Acid and Base Extraction?. Retrieved from [Link]
-
Reddit. (2024). Amine workup : r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
-
PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved from [Link]
- Google Patents. (n.d.). US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles.
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 6. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Benzimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
Welcome to the technical support guide for the synthesis of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine. This document is designed for researchers, chemists, and drug development professionals, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs). Our goal is to equip you with the technical insights and practical solutions needed to navigate the common challenges associated with this synthesis, ensuring efficiency, purity, and yield.
Overview of the Synthetic Strategy
The synthesis of this compound is typically approached as a two-stage process. Understanding the nuances of each stage is critical for a successful outcome.
-
Stage 1: Formation of the 2-Aminobenzimidazole Core. The foundational step involves the cyclization of o-phenylenediamine to form the heterocyclic core. The most established method for this transformation is the reaction with cyanogen bromide (CNBr), though alternative, less hazardous methods exist.[1][2]
-
Stage 2: N-Alkylation. The second stage is the selective alkylation of the 2-aminobenzimidazole core with a suitable 3-ethoxypropyl electrophile (e.g., 1-bromo-3-ethoxypropane). This step is often the most challenging due to the presence of multiple nucleophilic nitrogen atoms within the starting material, leading to potential regioselectivity issues.[3]
Below is a high-level overview of the synthetic workflow.
Caption: General two-stage workflow for the target compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of 2-aminobenzimidazole?
The main difficulty is achieving regioselectivity. The 2-aminobenzimidazole molecule has three nucleophilic nitrogen atoms: the two equivalent nitrogens in the imidazole ring (N1, N3) and the nitrogen of the exocyclic amino group (-NH2).[3] Alkylation can occur at any of these sites, potentially leading to a mixture of the desired N1-alkylated product, the exocyclic N-alkylated isomer, and di-alkylated byproducts. Controlling the reaction conditions, particularly the choice of base, is crucial for directing the alkylation to the desired ring nitrogen.
Q2: What are the most common byproducts I should anticipate?
During the N-alkylation stage, the most common byproducts are:
-
Isomeric Product: N-(3-ethoxypropyl)-1H-benzo[d]imidazol-2-amine (alkylation on the exocyclic amine).
-
Di-alkylation Products: Further alkylation of the initial product can occur, leading to impurities with higher molecular weights.[3]
During the initial cyclization, if using acetone as a solvent with o-phenylenediamine, there is a risk of forming 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine, an unexpected seven-membered ring product.[4]
Q3: Are there safer alternatives to using highly toxic cyanogen bromide (CNBr) for the cyclization step?
Yes. While the CNBr method is well-established, its high toxicity is a significant concern.[5] Viable alternatives include:
-
Cyanamide: Reacting o-phenylenediamine with cyanamide in an acidic medium is a common and safer alternative.[2][6]
-
Thiourea Derivatives: Cyclization of an (o-aminophenyl) thiourea intermediate can yield the desired product, though this often requires hazardous desulfurization agents like mercury(II) oxide.[1][7]
-
Modern Reagents: Newer methods using reagents like imidoyl dichlorides offer milder reaction conditions and good yields without the extreme toxicity of CNBr or mercury salts.[1]
Q4: Why is my N-alkylation reaction giving a mixture of products that are difficult to separate?
The N1-alkylated (desired) and exocyclic N-alkylated (isomer) products often have very similar polarities. This makes separation by standard column chromatography challenging.[3] Effective separation typically requires careful optimization of the chromatographic conditions, such as using a high-quality silica gel and a shallow solvent gradient.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem 1: Low or No Yield of 2-Aminobenzimidazole (Stage 1)
| Symptom | Potential Cause | Recommended Solution & Explanation |
| Reaction fails to initiate or stalls (monitored by TLC). | Oxidation of o-phenylenediamine: This starting material is susceptible to air oxidation, appearing as dark, discolored crystals. Oxidized material is significantly less reactive. | Use fresh, high-purity o-phenylenediamine (light tan to pinkish crystals). If purity is questionable, recrystallization from a suitable solvent or purification via sublimation may be necessary before use. |
| Low yield of the hydrobromide salt precipitate. | Decomposition of Cyanogen Bromide (CNBr): CNBr is sensitive to moisture and can hydrolyze or trimerize, reducing its effectiveness.[5] | Use a fresh bottle of CNBr. Avoid using brownish or discolored samples, as this indicates decomposition.[5] Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture. |
| Formation of multiple unidentified byproducts. | Incorrect pH during cyclization/workup: The cyclization mechanism and product stability are pH-dependent. Neutralization must be handled carefully. | Monitor the pH throughout the reaction and workup. During neutralization of the hydrobromide salt with a base (e.g., ammonia), add the base slowly and with efficient stirring to avoid localized high pH, which can promote side reactions. |
Problem 2: Poor Selectivity or Low Yield in N-Alkylation (Stage 2)
This is the most common area for troubleshooting. The key is to favor the formation of the N1-anion for subsequent alkylation.
Caption: Troubleshooting decision tree for the N-alkylation stage.
Problem 3: Difficulty in Final Product Purification
| Symptom | Potential Cause | Recommended Solution & Explanation |
| Two or more spots on TLC with very close Rf values. | Presence of regioisomers: The desired N1-alkylated product and the exocyclic N-alkylated isomer have similar polarities. | Chromatography Optimization: Use a high-surface-area silica gel (e.g., 230-400 mesh). Employ a shallow gradient elution system (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate). Running multiple small-scale trials to find the optimal eluent is highly recommended.[3] |
| Product appears pure by TLC but NMR shows minor impurities. | Co-elution of starting material or byproducts: Minor impurities may not be visible on TLC plates if they co-elute with the main product spot. | Recrystallization: If the final product is a solid, recrystallization can be a highly effective final purification step. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find conditions that selectively crystallize the desired product. |
| Product is an oil and difficult to purify by chromatography. | Inherent physical properties of the compound. | Acid-Base Extraction: The basicity of the exocyclic amine is generally higher than that of the benzimidazole nitrogens. A carefully controlled wash with a very dilute acid (e.g., 1% HCl) might selectively protonate and extract the exocyclic-alkylated isomer into the aqueous phase. This must be done with caution as it can be difficult to achieve perfect selectivity.[3] |
Detailed Experimental Protocols
Safety Precaution: These protocols involve hazardous materials. o-Phenylenediamine is a suspected mutagen, and cyanogen bromide is highly toxic and moisture-sensitive.[5] All operations should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 2-Aminobenzimidazole (Stage 1)
This protocol is adapted from established literature methods.[2]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend o-phenylenediamine (10.8 g, 0.1 mol) in 100 mL of deionized water.
-
Reaction: While stirring vigorously, add cyanogen bromide (11.1 g, 0.105 mol) in one portion.
-
Causality: Using a slight excess of CNBr ensures the complete consumption of the diamine. The reaction is typically exothermic.
-
-
Precipitation: Stir the mixture at room temperature for 2-3 hours. A thick, off-white precipitate of 2-aminobenzimidazole hydrobromide will form.
-
Neutralization: Cool the flask in an ice bath. Slowly add concentrated aqueous ammonia (~15 mL) until the pH of the solution is ~8-9.
-
Causality: The base deprotonates the hydrobromide salt to yield the free base of the product, which is less soluble in water.
-
-
Isolation: Continue stirring in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any remaining salts. Dry the product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Synthesis of this compound (Stage 2)
This protocol is a generalized procedure for selective N-alkylation.
-
Setup: Flame-dry a 250 mL three-neck flask equipped with a stir bar, a thermometer, and a nitrogen inlet. Allow to cool under a stream of dry nitrogen.
-
Anion Formation: Add 2-aminobenzimidazole (6.65 g, 0.05 mol) and 100 mL of anhydrous THF to the flask. Cool the suspension to 0 °C using an ice bath.
-
Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 g, 0.055 mol) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: NaH is a strong, non-nucleophilic base that selectively deprotonates the most acidic proton (the N-H of the imidazole ring), forming the nucleophilic benzimidazolide anion.[3] Cooling is essential to control the exothermic reaction and hydrogen gas evolution.
-
-
Alkylation: After stirring at 0 °C for 30 minutes, add 1-bromo-3-ethoxypropane (8.35 g, 0.05 mol) dropwise via syringe over 15 minutes.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes) until the 2-aminobenzimidazole starting material is consumed.
-
Quenching: Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution (50 mL).
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a shallow gradient of ethyl acetate in hexanes to separate the desired product from any isomers and byproducts.
References
- Motghare, A., & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46.
- Movassaghi, M., & Hill, M. D. (2008). Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles. Organic letters, 10(16), 3481–3484.
- Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Chemical Science And Engineering Research.
-
ResearchGate. (n.d.). Selected current methods for the synthesis of 2‐aminobenzimidazoles. Scientific Diagram. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 12: Alkylation and arylation reaction of 2-aminobenzimidazole. Scientific Diagram. Available at: [Link]
-
ResearchGate. (n.d.). Failure on N-alkylation of benzimidazole. Q&A. Available at: [Link]
- Wang, L., et al. (2018).
- ResearchGate. (2022).
-
Oriental Journal of Chemistry. (2013). Flash preparation of carbenoids: A different performance of cyanogen bromide. Available at: [Link]
- Google Patents. (2009). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
- Wu, S., et al. (2023).
- Royal Society of Chemistry. (2023).
-
Wikipedia. (n.d.). Cyanogen bromide. Available at: [Link]
- Buchwald, S. L., et al. (2010). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Organic letters, 12(19), 4422–4425.
- ARKIVOC. (2007).
- Lei, H., Minear, R. A., & Mariñas, B. J. (2006). Cyanogen bromide formation from the reactions of monobromamine and dibromamine with cyanide ion. Environmental Science & Technology, 40(8), 2559-64.
- ResearchGate. (2009).
- Ibrahim, B. M., & Arshad, S. (2018). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Chemistry Central Journal, 12(1), 108.
- Journal of Medicinal Chemistry. (1984). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents.
- ResearchGate. (n.d.). Cyanogen bromide (CNBr). Topic Page.
- Acta Pharmaceutica Sciencia. (2017). Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one.
- Molecules. (2019).
Sources
- 1. Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanogen bromide - Wikipedia [en.wikipedia.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Technical Support Center: Assay Solubility Optimization for 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
Prepared by the Senior Application Scientist Team
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My compound, 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, won't dissolve in my aqueous assay buffer. What is the first step?
Answer: The first and most critical step is the preparation of a concentrated stock solution in a suitable organic solvent. Direct dissolution of a moderately lipophilic compound like this benzimidazole derivative (Predicted XlogP: 1.5) into an aqueous medium is highly unlikely to succeed.[3]
Causality: The energy required to break the crystal lattice of the solid compound is not sufficiently compensated by the solvation energy in water. Organic solvents, like dimethyl sulfoxide (DMSO), are much more effective at solvating the molecule to create a high-concentration stock.[1]
Troubleshooting Steps:
-
Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful, aprotic solvent compatible with most downstream applications.[1] If DMSO is incompatible with your assay, other potential co-solvents can be tested (see Table 1).
-
Stock Concentration: Aim for a high, but fully dissolved, concentration (e.g., 10-50 mM). Preparing solutions in large batches can improve accuracy and consistency between experiments.[4][5]
-
Dissolution Method: To ensure complete dissolution, use a combination of vortexing and sonication. Gentle warming (to 30-37°C) can also be applied, but be cautious of potential compound degradation.[6]
-
Visual Inspection: Always visually inspect your stock solution against a light source to ensure there are no visible particulates or haziness. Centrifuge the tube (e.g., 10,000 x g for 5 minutes) and check for a pellet if you are unsure.
FAQ 2: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why does this happen and how can I prevent it?
Answer: This is a classic case of a compound "crashing out" of solution and is the most common solubility issue encountered in assays. It occurs because the final concentration of the organic solvent (DMSO) in the aqueous buffer is too low to maintain the compound's solubility.[7][8]
Causality: While the compound is soluble in DMSO, its aqueous solubility is very low. When the DMSO stock is diluted into the buffer, the DMSO molecules rapidly diffuse and interact with water, effectively rendering them unavailable to keep your compound dissolved. The compound is now exposed to an environment (mostly water) where it is not soluble, causing it to precipitate.[8]
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for compound precipitation.
Key Strategies:
-
Increase Final Co-Solvent Concentration: The simplest approach is to increase the final percentage of DMSO in your assay. Many enzymatic assays can tolerate up to 5% DMSO, but cell-based assays are often more sensitive (typically ≤ 0.5% is recommended).[6][7] Crucially, you must run a solvent tolerance control experiment to determine the highest concentration of DMSO that does not affect your assay's performance.
-
Modify Dilution Technique: Avoid slow, stepwise dilutions in aqueous solutions. Instead, add the DMSO stock directly to the final assay medium while vortexing vigorously.[2][9] This rapid mixing can sometimes create a kinetically stable supersaturated solution that remains viable for the duration of the assay.[9]
-
Reduce Final Compound Concentration: Test a lower final concentration of your compound. It's possible your target concentration exceeds the kinetic solubility limit under the assay conditions.[2] A good goal for general drug discovery is a solubility of >60 µg/mL.[10]
FAQ 3: How does pH affect the solubility of this compound?
Answer: The pH of the aqueous buffer can significantly impact the solubility of ionizable compounds, including benzimidazoles. The 2-amino-benzimidazole core of your compound is basic and can be protonated at acidic pH.
Causality: The protonated (charged) form of a molecule is generally more water-soluble than the neutral form. For a basic compound, lowering the pH below its pKa will increase the proportion of the more soluble, protonated species.[11] Studies on other benzimidazole derivatives have shown that solubility increases dramatically in acidic conditions (e.g., pH 2-4).[11][12][13]
Recommendations:
-
Determine Compound pKa: If not known, estimate the pKa using chemical prediction software. The 2-amino-benzimidazole moiety typically has a pKa in the range of 4-6.
-
Test Lower pH Buffers: If your assay is compatible, test buffers with a lower pH (e.g., pH 6.0 or 6.5 instead of 7.4). This can provide a significant boost in solubility without requiring high concentrations of organic co-solvents.[11]
-
Combined Approach: A combination of pH adjustment and a low concentration of a co-solvent is often a highly effective strategy.[11][]
FAQ 4: I am limited to a very low DMSO concentration and cannot alter the pH. What other options do I have?
Answer: When standard methods are insufficient, you can explore the use of solubility-enhancing excipients. These are additives that help keep hydrophobic compounds in solution.[15]
Causality: Excipients work through various mechanisms, such as forming inclusion complexes or micelles that shield the hydrophobic compound from the aqueous environment.[15][16]
Commonly Used Excipients for In Vitro Assays:
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming a more water-soluble complex.[11] 2-hydroxypropyl-β-cyclodextrin (HPCD) is a common choice.
-
Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can be used at low concentrations (typically 0.01% - 0.1%) to aid solubility. However, they can also interfere with assays by denaturing proteins or disrupting cell membranes, so careful validation is required.[13][17]
-
Water-Soluble Polymers: Excipients like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can also improve solubility.[12][18]
Important Consideration: The use of any excipient must be validated with proper controls to ensure it does not interfere with the assay readout or the biological target.[15]
Key Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol outlines the best practices for preparing an accurate and stable stock solution.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance[4]
-
Volumetric flask (Class A)[4]
-
Vortex mixer and bath sonicator
Procedure:
-
Calculate Mass: Determine the mass of the compound required to make a desired volume and concentration (e.g., 10 mM). Account for the purity of the solid if it is less than 100%.[4]
-
Weigh Compound: Accurately weigh the solid compound and transfer it to the volumetric flask.
-
Initial Dissolution: Add approximately 70-80% of the final volume of DMSO to the flask.
-
Solubilize: Cap the flask and vortex vigorously for 1-2 minutes. Place the flask in a bath sonicator for 5-10 minutes to break up any small aggregates.
-
Bring to Volume: Once the solid is fully dissolved, carefully add DMSO to the calibration mark on the volumetric flask.
-
Final Mix & Aliquot: Invert the flask several times to ensure homogeneity. Dispense the stock solution into smaller, single-use aliquots in low-adhesion tubes to avoid repeated freeze-thaw cycles.[2]
-
Storage: Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: High-Throughput Kinetic Solubility Assessment
This protocol allows you to quickly determine the apparent solubility of your compound under specific assay conditions.[10][19] This is a "kinetic" measurement because it reflects the solubility after a short incubation, which is relevant for most assays, as opposed to "thermodynamic" solubility which requires days to reach equilibrium.[10][20]
Caption: Workflow for a kinetic solubility assay.
Procedure:
-
Prepare Compound Plate: In a 96-well plate, prepare a serial dilution of your compound's DMSO stock solution (e.g., from 50 mM down to ~0.1 mM).
-
Prepare Buffer Plate: Fill the wells of a clear 96-well plate with your aqueous assay buffer (e.g., 198 µL per well).
-
Dilution: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the compound plate to the buffer plate. This will create a 1:100 dilution with a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature with gentle shaking for 1-2 hours.[19][20]
-
Detection:
-
Nephelometry (Light Scattering): Measure the turbidity of each well using a plate reader capable of nephelometry. The point at which light scattering increases significantly above background indicates the concentration at which precipitation has occurred.[10][19]
-
Direct UV: Alternatively, filter the plate to remove any precipitate. Transfer the filtrate to a UV-transparent plate and measure the absorbance at the compound's λmax. The concentration at which the absorbance plateaus corresponds to the kinetic solubility limit.[10][19]
-
Data Summary
Table 1: Properties of Common Co-solvents for Assay Development
| Co-Solvent | Properties | Typical Final Conc. | Considerations |
| DMSO | Aprotic, polar. Strong solubilizer for many compounds. | 0.1% - 5% | Can be cytotoxic or inhibit enzymes at >1%.[2] Freezes at 19°C.[7] |
| Ethanol | Protic, polar. Water-miscible. | 1% - 10% | Can affect protein stability and enzyme kinetics. Generally well-tolerated by cells at low concentrations. |
| PEG 400 | Polyethylene glycol. Water-miscible, low toxicity. | 1% - 20% | Can increase viscosity. Often used in combination with other solvents.[] |
| NMP | N-methyl-2-pyrrolidone. Aprotic, polar. Strong solubilizer. | 0.5% - 5% | Can be a more effective solubilizer than DMSO for some compounds.[1] Assay compatibility must be tested. |
References
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved from [Link]
-
ADME Solubility Assay. (n.d.). BioDuro. Retrieved from [Link]
-
Alvarez, L. I., et al. (1995). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. PubMed. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Scientacist. Retrieved from [Link]
-
Piel, G., et al. (1993). Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin. PubMed. Retrieved from [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved from [Link]
-
Effects of different pH and surfactants on the solubility of albendazole. (n.d.). ResearchGate. Retrieved from [Link]
-
McPherson, L. D., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]
-
How to Make Accurate Stock Solutions. (2025). Bitesize Bio. Retrieved from [Link]
-
Establishing a high throughput screen of drug solubility in pharmaceutical excipients. (n.d.). European Pharmaceutical Review. Retrieved from [Link]
-
Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved from [Link]
-
Strategic Screening for Solubility Solutions. (2019). Pharmaceutical Technology. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]
-
Best Practices For Stock Solutions. (n.d.). FasterCapital. Retrieved from [Link]
-
Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences. Retrieved from [Link]
-
Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). Drug Development & Delivery. Retrieved from [Link]
-
Seedher, N., & Bhatia, S. (2003). Solubility enhancement of cox-2 inhibitors using various solvent systems. Semantic Scholar. Retrieved from [Link]
-
The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and it’s in vivo Implications. (n.d.). Insight Medical Publishing. Retrieved from [Link]
-
Excipients for Solubility and Bioavailability Enhancement. (2020). Gattefossé. Retrieved from [Link]
-
Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. (2014). ResearchGate. Retrieved from [Link]
-
Enhancing solubility with novel excipients. (2025). Manufacturing Chemist. Retrieved from [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. (2017). ResearchGate. Retrieved from [Link]
-
Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. (2016). ResearchGate. Retrieved from [Link]
-
DMSO concentration in cell culture? Precipitating while PBS is added?. (2021). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChemLite. Retrieved from [Link]
Sources
- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C12H17N3O) [pubchemlite.lcsb.uni.lu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. fastercapital.com [fastercapital.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 15. Establishing a high throughput screen of drug solubility in pharmaceutical excipients [worldpharmatoday.com]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmtech.com [pharmtech.com]
- 19. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 20. enamine.net [enamine.net]
Technical Support Center: A Guide to Preventing Precipitation of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine in Experimental Media
Welcome to the technical support center for 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the common experimental hurdle of compound precipitation. By understanding the physicochemical properties of this benzimidazole derivative, you can proactively design your experiments to ensure its solubility and obtain reliable, reproducible results.
Section 1: Understanding the Root Cause: Why Does Precipitation Occur?
Precipitation of a small molecule from a solution is a clear indicator that its concentration has surpassed its solubility limit in that specific solvent system. For this compound, several key factors contribute to this phenomenon.
The Physicochemical Profile of a Benzimidazole Derivative
This compound is a member of the benzimidazole family. While specific experimental data on this exact molecule is limited, its structure provides critical clues to its behavior[1][2]:
-
Hydrophobic Core: The benzimidazole ring system and the ethoxypropyl side chain contribute to a moderate hydrophobicity (Predicted XlogP: 1.5), which inherently limits its solubility in aqueous solutions like cell culture media or buffers[1]. Benzimidazole derivatives are known for having limited water solubility[3][4].
-
Basic Amine Group: The 2-amine group (-NH₂) is a critical feature. Like most amines, this group is basic, meaning it can accept a proton (H⁺)[5][6]. This property makes the compound's solubility highly dependent on the pH of the medium[7][8].
The Critical Role of pH
The solubility of an ionizable compound is lowest when it is in its neutral, uncharged state and highest when it is charged.
-
In Acidic Conditions (Lower pH): At a pH below the compound's pKa, the amine group becomes protonated (R-NH₃⁺). This positive charge dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing its solubility[5][9].
-
In Neutral or Basic Conditions (Higher pH): At a pH above its pKa, the compound exists predominantly in its neutral, free base form (R-NH₂). This form is less polar and thus significantly less soluble in aqueous media, making it prone to precipitation[8][9]. Most standard cell culture media are buffered to a physiological pH of ~7.2-7.4, which often favors the less soluble, neutral form of many basic compounds.
The "Solvent-Shifting" Problem
A primary cause of precipitation in laboratory settings is the phenomenon of "solvent-shifting" or "crashing out".[10] This occurs when a compound is moved from a solvent in which it is highly soluble (e.g., 100% DMSO) to one where it is poorly soluble (e.g., aqueous cell culture medium). The rapid dilution of the organic solvent leaves the compound stranded in an environment that cannot sustain its dissolution, leading to immediate aggregation and precipitation[11][12].
Section 2: Troubleshooting Guide (Q&A)
This section addresses specific precipitation issues in a direct question-and-answer format.
Issue 1: My compound precipitates instantly when I add my DMSO stock to the cell culture medium.
-
Question: I dissolved this compound in DMSO to make a 10 mM stock. When I add 1 µL to 1 mL of my pre-warmed medium (final concentration 10 µM), I see immediate cloudiness/precipitate. What's happening and how do I fix it?
-
Answer: This is a classic case of solvent-shifting precipitation. The localized concentration of the compound where the DMSO droplet enters the medium is transiently very high, causing it to crash out before it can disperse. The key is to make the dilution process more gradual.
Recommended Solutions:
-
Perform a Serial Dilution: Instead of adding the concentrated stock directly, perform an intermediate dilution step. This minimizes the shock of the solvent shift. See the detailed protocol in Section 4 .[11]
-
Slow, Agitated Addition: Add the stock solution slowly, drop-by-drop, into the vortex of the medium while it is being gently swirled or vortexed. This promotes rapid dispersal.[11]
-
Lower the Final Concentration: Your target concentration may simply be above the compound's aqueous solubility limit. Test a lower final concentration (e.g., 1 µM) to see if the issue persists.
-
Ensure Media is at 37°C: Adding compounds to cold media can significantly decrease solubility. Always use media pre-warmed to the experimental temperature.[12]
-
Issue 2: The medium looks clear at first, but I see crystals or precipitate after a few hours or the next day.
-
Question: My compound dissolved perfectly when I prepared the media. However, after incubating my 96-well plate overnight, I see crystalline structures in the wells under the microscope. What causes this delayed precipitation?
-
Answer: This suggests that while the initial concentration was below the immediate precipitation threshold, the solution was supersaturated and thermodynamically unstable. Several factors can trigger delayed precipitation:
Recommended Solutions:
-
Check for pH Shifts: Cellular metabolism, especially in dense cultures, can acidify the medium, lowering its pH. For most basic compounds, this would increase solubility. However, some complex media-drug interactions can occur. More commonly, if the medium has lost CO₂ to the atmosphere (e.g., left out on the bench), its pH will rise, which will decrease the solubility of a basic compound like this one. Ensure proper buffering and CO₂ environment.[12]
-
Media Evaporation: In incubators, especially those with suboptimal humidity, evaporation from the outer wells of a plate can concentrate all components, including your compound, pushing it past its solubility limit. Use plates with low-evaporation lids, fill outer wells with sterile water or PBS, and ensure the incubator has adequate humidity.
-
Interaction with Media Components: The compound may be slowly interacting with salts or other components in the media to form less soluble complexes. While difficult to diagnose, using a different basal media formulation could be a troubleshooting step.
-
Leverage Serum Proteins: If using serum-free media, consider switching to a serum-containing medium. Serum proteins like albumin can bind to hydrophobic compounds, acting as carriers and significantly increasing their apparent solubility.[13][14][15] If you must use serum-free media, you may need to lower the compound's final concentration.
-
Issue 3: I am trying to make a concentrated aqueous stock for my experiment, but it won't dissolve.
-
Question: My experimental protocol does not allow for organic solvents like DMSO. How can I prepare a concentrated aqueous stock of this compound?
-
Answer: Given its chemical nature, preparing a high-concentration stock in a purely aqueous buffer at neutral pH is likely not feasible. The most effective strategy is to leverage the basic amine group by modifying the pH.
Recommended Solution: pH Adjustment
-
Weigh the compound and add it to your desired aqueous buffer (e.g., PBS or saline).
-
While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH.
-
The compound should dissolve as the pH drops and the amine group becomes protonated. Monitor the pH and stop adding acid once the compound is fully dissolved.
-
Crucially , when you add this acidic stock to your final, larger volume of buffered medium, ensure that the final pH of the medium does not shift significantly outside the acceptable range for your experiment. The buffering capacity of the final medium should be sufficient to handle the small volume of acidic stock.
-
Section 3: Proactive Strategies & Best Practices (FAQs)
-
Q1: What is the best solvent to use for my primary stock solution?
-
A1: A high-quality, anhydrous grade of Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a powerful polar aprotic solvent that can dissolve a wide range of organic molecules.[16] Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your final experimental setup.
-
-
Q2: How should I store my stock solution?
-
A2: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
-
-
Q3: What is the maximum final DMSO concentration I should use in my cell culture?
-
Q4: I see a precipitate. Can I just filter it out?
-
A4: No. It is not recommended to filter the medium to remove the precipitate.[12] The precipitate is your active compound. Filtering it will remove an unknown amount of the compound, leading to an inaccurate final concentration and making your experimental results unreliable. The correct approach is to solve the underlying solubility problem.
-
-
Q5: Are there advanced formulation strategies I can use?
-
A5: Yes, though they are more complex. For particularly challenging applications, formulation strategies used in drug development can be adapted. These include the use of co-solvents (like PEGylating agents) or encapsulating agents like cyclodextrins, which can form inclusion complexes with the drug to enhance solubility.[18][19][20] These methods require significant optimization and validation for each specific experimental system.
-
Section 4: Experimental Protocols & Data
Protocol 1: Recommended Method for Diluting into Cell Culture Medium
This protocol uses a serial dilution method to minimize solvent-shifting precipitation.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved by vortexing.
-
Pre-warm Medium: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Create Intermediate Dilution (100 µM):
-
Pipette 98 µL of the pre-warmed medium into a sterile microcentrifuge tube.
-
Add 2 µL of the 10 mM DMSO stock to the medium.
-
Mix immediately and gently by flicking the tube or pipetting up and down. This creates a 200 µM intermediate solution in 2% DMSO.
-
-
Prepare Final Working Solution (e.g., 10 µM):
-
Add the required volume of the intermediate dilution to your final volume of pre-warmed medium. For example, to make 1 mL of 10 µM final solution, add 50 µL of the 200 µM intermediate solution to 950 µL of pre-warmed medium.
-
The final DMSO concentration will be a tolerable 0.1%.
-
-
Final Mix & Visual Inspection: Gently mix the final solution and visually inspect for any signs of precipitation before adding it to your cells.
Data Summary Table: Troubleshooting Parameters
| Parameter | Standard Condition | Optimized Condition to Prevent Precipitation | Rationale |
| Final Concentration | As desired | ≤ Max soluble concentration | Prevents exceeding the compound's intrinsic aqueous solubility limit. |
| Dilution Method | Direct addition of stock | Serial dilution (see Protocol 1) | Minimizes the shock of solvent-shifting and localized high concentrations.[11] |
| Media Temperature | Room Temperature / 4°C | Pre-warmed to 37°C | Increases the kinetic solubility of the compound.[12] |
| Final DMSO % | > 0.5% | ≤ 0.1% - 0.5% | Reduces solvent toxicity and its effect on compound solubility.[17] |
| pH of Media | ~7.4 (Standard) | Slightly acidic (if tolerated) | Protonates the basic amine group, increasing aqueous solubility.[5][8] |
| Serum Content | Serum-free | Serum-containing (e.g., 10% FBS) | Serum proteins bind the compound, acting as natural solubilizing agents.[13][15] |
Section 5: Visualization of Workflows
Diagram 1: Troubleshooting Workflow for Compound Precipitation
This diagram outlines a logical decision-making process for addressing precipitation issues.
A decision tree for troubleshooting precipitation.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available from: [Link]
-
Benzimidazole derivative - Solubility of Things. Available from: [Link]
-
Solubility and pH of amines. Available from: [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Available from: [Link]
-
Benzimidazole derivative | Solubility of Things. Available from: [Link]
-
How do amines and amides affect the pH of a solution? - Blog - ChemGulf. Available from: [Link]
-
Benzimidazole | C7H6N2 | CID 5798 - PubChem. NIH. Available from: [Link]
-
(PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Available from: [Link]
-
How can I avoid precipitation of a substance after adding DMEM? ResearchGate. Available from: [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Available from: [Link]
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available from: [Link]
-
CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. PMC - NIH. Available from: [Link]
-
Advanced Properties of Amines. Chemistry LibreTexts. Available from: [Link]
-
[Study on binding of drug to serum protein]. PubMed. Available from: [Link]
-
How does pH affect solubility? askIITians. Available from: [Link]
-
This compound. PubChemLite. Available from: [Link]
-
Deriving protein binding‐corrected chemical concentrations for in vitro testing. PMC - NIH. Available from: [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available from: [Link]
-
Co-Precipitation and Supercritical Solvent Technique. SEN Pharma. Available from: [Link]
-
Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF. ResearchGate. Available from: [Link]
-
The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation | Request PDF. ResearchGate. Available from: [Link]
-
Plasma protein binding. Wikipedia. Available from: [Link]
-
Liquid antisolvent precipitation: an effective method for ocular targeting of lutein esters. Available from: [Link]
-
1038373-35-1|this compound. BIOFOUNT. Available from: [Link]
-
N-[2-[2-(dimethylamino)ethoxy]ethyl]-N-methyl-1,3 propanediamine | C10H25N3O | CID. PubChem. Available from: [Link]
-
(1H-Benzodiazol-2-ylmethyl)diethylamine. PMC - NIH. Available from: [Link]
-
2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem. Available from: [Link]
-
N-[1-(2-{2-[2-(2-{5-[4-Benzo[21][22]dioxol-5-yl-2-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydrofuran-3-ylmethyl]. PubChem. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/44256247
-
N-(6-ethoxy-3-pyridinyl)-1,3-benzothiazol-2-amine. PubChem. Available from: [Link]
-
1-(3-ethoxy-2-pyridinyl)-N-propylpiperidin-4-amine. PubChem - NIH. Available from: [Link]
Sources
- 1. PubChemLite - this compound (C12H17N3O) [pubchemlite.lcsb.uni.lu]
- 2. bio-fount.com [bio-fount.com]
- 3. biotech-asia.org [biotech-asia.org]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. issr.edu.kh [issr.edu.kh]
- 6. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. How does pH affect solubility? - askIITians [askiitians.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Study on binding of drug to serum protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. researchgate.net [researchgate.net]
- 18. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hilarispublisher.com [hilarispublisher.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
"troubleshooting inconsistent results with 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine"
Welcome to the technical support center for 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and handling of this compound. As Senior Application Scientists, our goal is to combine technical precision with practical, field-tested insights to ensure the success of your experiments.
Troubleshooting Guide: Synthesis & Purification
This section addresses common issues encountered during the synthesis of this compound, a substituted 2-aminobenzimidazole. The advice provided is based on established principles of benzimidazole chemistry.
Q1: I am experiencing a very low yield in my synthesis. What are the likely causes and how can I improve it?
Low yields in benzimidazole synthesis are a common challenge and can often be attributed to suboptimal reaction conditions, purity of reagents, or competing side reactions.[1] Classical synthetic methods often require high temperatures, which can lead to the degradation of starting materials or the final product.[1]
Here is a systematic approach to troubleshooting low yields:
Table 1: Troubleshooting Low Yields
| Potential Cause | Explanation & Scientific Rationale | Recommended Action |
| Suboptimal Temperature | The cyclization step in benzimidazole synthesis is temperature-sensitive. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause degradation.[2] The ethoxypropyl substituent may also be susceptible to cleavage at very high temperatures. | Systematically screen a range of temperatures (e.g., 80°C to 150°C) to find the optimal balance between reaction rate and product stability. Monitor reaction progress by TLC or HPLC.[2][3] |
| Inappropriate Solvent | The solvent plays a crucial role in dissolving reactants and facilitating the reaction. The polarity of the solvent can significantly impact the reaction rate. Common solvents for this type of synthesis include ethanol, methanol, and DMF.[2][4] | Experiment with different solvents of varying polarities. For the relatively nonpolar 1-(3-ethoxypropyl) substituent, a less polar solvent or a co-solvent system might improve solubility and yield. |
| Catalyst Inefficiency | Many benzimidazole syntheses are catalyzed by acids (protic or Lewis acids).[2] The choice and concentration of the catalyst are critical. An inappropriate catalyst may not effectively promote the cyclization. | If using a catalyst, ensure it is suitable for this specific transformation. Consider screening different acid catalysts (e.g., p-toluenesulfonic acid, Yb(OTf)₃) and optimizing the catalyst loading.[2] |
| Purity of Starting Materials | Impurities in the starting o-phenylenediamine derivative can inhibit the reaction or lead to unwanted side products.[1] The o-phenylenediamine precursor is particularly susceptible to oxidation, which can result in colored impurities.[3] | Use freshly purified starting materials. The diamine precursor can be purified by recrystallization or column chromatography. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3] |
| Insufficient Reaction Time | The reaction may simply not have proceeded to completion. | Monitor the reaction closely using TLC until the starting material is fully consumed.[2][4] |
Q2: My TLC analysis shows multiple unexpected spots. What are the potential side products and how can I prevent their formation?
The formation of side products is a frequent issue, especially when dealing with multifunctional molecules like o-phenylenediamines.
-
Formation of 1,5-Benzodiazepines: A common side reaction, especially if acetone is present as a solvent or impurity, is the condensation of the o-phenylenediamine with two molecules of acetone to form a seven-membered benzodiazepine ring.[5] This is a well-documented pathway that can significantly reduce the yield of the desired benzimidazole.[1][5]
-
Preventative Measure: Ensure all solvents and reagents are free from acetone contamination. Avoid using acetone for cleaning glassware immediately prior to the reaction.
-
-
Over-oxidation: The o-phenylenediamine starting material and the benzimidazole product can be susceptible to oxidation, leading to the formation of colored impurities like benzimidazole N-oxides.[3]
-
Preventative Measure: Conduct the reaction under an inert atmosphere. If using an oxidizing agent in the synthetic route, ensure accurate stoichiometry.[3]
-
-
Urea Side Products: In syntheses involving thiourea intermediates, the formation of urea side products can complicate purification.[6]
-
Preventative Measure: The choice of cyclodesulfurization agent is critical. Reagents like iodoacetic acid have been shown to minimize the formation of urea byproducts.[6]
-
Below is a workflow to help diagnose and mitigate side product formation.
Q3: Purification of the final product is proving difficult. What are the best strategies?
The 1-(3-ethoxypropyl) group increases the lipophilicity of the molecule compared to the parent 2-aminobenzimidazole. This should be taken into account when developing a purification strategy.
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with a range of solvents and solvent systems. Given the structure, consider solvents like ethanol, ethyl acetate, or mixtures of these with hexanes.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative.[3][4][6]
-
Solvent System: Start with a non-polar eluent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding ethyl acetate or ethanol. The optimal solvent system can be determined by TLC analysis.
-
-
Acid-Base Extraction: The 2-aminobenzimidazole moiety is basic and can be protonated. An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified product, which can be extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common and effective method for preparing N-substituted 2-aminobenzimidazoles involves a two-step process starting from a substituted o-phenylenediamine.
-
Synthesis of the Precursor: The key starting material, N-(3-ethoxypropyl)-2-nitroaniline, would first be synthesized, for example, by nucleophilic aromatic substitution of a suitable o-nitroaniline with 3-ethoxypropylamine. This is then followed by reduction of the nitro group to an amine, yielding 1-(3-ethoxypropyl)-benzene-1,2-diamine.
-
Cyclization to form the Benzimidazole Ring: The resulting diamine is then cyclized. A widely used method is the reaction with cyanamide in the presence of an acid catalyst at elevated temperatures.[7]
The proposed reaction mechanism is illustrated below:
Q2: What are the recommended storage and handling conditions for 2-aminobenzimidazole compounds?
Based on safety data for the parent compound, 2-aminobenzimidazole, the following precautions should be taken:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[8]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or with a suitable respirator. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][10]
Q3: What are the best analytical techniques for purity assessment?
A combination of techniques is recommended for unambiguous characterization and purity assessment:
-
Chromatographic Methods:
-
Thin Layer Chromatography (TLC): An essential technique for monitoring reaction progress and for preliminary purity checks.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a modifier like trifluoroacetic acid (TFA) would be a good starting point.[11]
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches of the amine and aromatic C-H bonds.
-
-
Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.
Experimental Protocol: Synthesis of this compound
This is a representative protocol based on established methods for similar compounds.[7] This protocol should be adapted and optimized for your specific laboratory conditions.
Reactants:
-
1-(3-ethoxypropyl)-benzene-1,2-diamine
-
Cyanamide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 1-(3-ethoxypropyl)-benzene-1,2-diamine (1 equivalent).
-
Add ethanol as the solvent, followed by an aqueous solution of cyanamide (1.1 equivalents).
-
Carefully add concentrated HCl (catalytic amount) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting diamine), cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of an aqueous solution of NaOH until the pH is approximately 8-9. The product should precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
-
Dry the purified product under vacuum to obtain this compound as a solid.
References
- Benchchem. Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- Benchchem. Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Benchchem.
- MedChemExpress. 2-Aminobenzimidazole (2-Iminobenzimidazoline) | Biochemical Reagent.
- Xie, Y., et al. (2010).
- Sriram, R., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative.
- Thermo Fisher Scientific. (2021).
- Motghare, A., & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. International Journal of Pharmacy and Pharmaceutical Sciences, 15(7), 1-15.
- Taylor & Francis Online. (2022). Cu(OAc)2 mediated mild synthesis of 2-aminobenzimidazoles and 2-aminobenzoxazoles.
- Chemical Bull Pvt. Ltd. 2-aminobenzimidazole | 934-32-7.
- Organic Chemistry Portal. Benzimidazole synthesis.
- Google Patents. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles.
- ResearchGate. (PDF)
- PubChem. 2-Aminobenzimidazole | C7H7N3 | CID 13624.
- Slideshare. Synthesis of benzimidazole.
- Al-Masoudi, N. A. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103511.
- Benchchem.
- PubChemLite. This compound.
- National Center for Biotechnology Information. (1H-Benzodiazol-2-ylmethyl)diethylamine.
-
National Center for Biotechnology Information. Efficient Synthesis of 1H-Benzo[4][12]imidazo[1,2-c][2][3]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study.
- ResearchGate. Analytical methods for determination of benzodiazepines. A short review.
- Semantic Scholar.
- National Center for Biotechnology Information. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone.
- PubMed. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents.
- PubChem. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810.
- PubChem. N-[2-[2-(dimethylamino)ethoxy]ethyl]-N-methyl-1,3 propanediamine | C10H25N3O | CID 18945537.
- Semantic Scholar. Synthesis and Characterization of Novel 1,3-oxazepin-5(1H)-one Derivatives via Reaction of Imine Compounds with Isobenzofuran-1(3H)-one.
- National Center for Biotechnology Information.
- ResearchGate. Regioselective synthesis of o -triazolyl-1,5-benzodiazepin-2-ones and o -isoxazolyl-1,5-benzodiazepin-2-ones via copper-catalyzed 1,3-dipolar cycloaddition reactions.
- The Good Scents Company. 3-((4-amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy)-2,2-dimethyl-N-propyl propanamide, 1093200-92-0.
- National Center for Biotechnology Information. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study.
- PubChem. 3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide | C15H22N4O4S | CID 44628330.
- Santa Cruz Biotechnology. 3-(1H-1,3-benzodiazol-2-yl)propan-1-amine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. geneseo.edu [geneseo.edu]
- 9. 2-aminobenzimidazole | 934-32-7 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 10. 2-Aminobenzimidazole | C7H7N3 | CID 13624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
"stability issues of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine in solution"
Welcome to the technical support guide for 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to the Stability of this compound
This compound belongs to the benzimidazole class of compounds. As a class, benzimidazoles are known for their wide range of pharmacological activities. However, their chemical stability in solution can be a critical factor in research and development, influencing experimental outcomes and shelf-life.[1] The stability of these compounds is influenced by factors such as pH, solvent, temperature, light, and the presence of oxidizing agents.[2][3] This guide will provide a structured approach to understanding and mitigating potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for benzimidazole derivatives like this compound?
A1: While specific data for this exact molecule is not extensively published, based on analogous benzimidazole compounds, the primary degradation pathways are hydrolysis, oxidation, and photodegradation.[2] The benzimidazole ring can be susceptible to oxidative cleavage, and the exocyclic amine group may also be a site for oxidative reactions.[2] Photodegradation is also a common issue for benzimidazoles, leading to the formation of various photoproducts upon exposure to light.[3]
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: To ensure the long-term stability of your stock solutions, it is crucial to store them under appropriate conditions. Based on stability studies of similar benzimidazole derivatives, the following conditions are recommended.[2][4]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or -80°C for long-term storage. 4°C for short-term (days). | Minimizes rates of thermal degradation.[4] |
| Light | Store in amber vials or protect from light. | Benzimidazoles are often photosensitive.[3] |
| Atmosphere | Consider inert gas (argon or nitrogen) overlay for long-term storage. | Protects against oxidation. |
| Solvent | Use aprotic, anhydrous solvents like DMSO or DMF for initial stock. | Minimizes potential for hydrolysis. |
Q3: Which solvents are best for preparing solutions of this compound to maximize stability?
A3: For initial stock solutions, high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. For aqueous working solutions, it is critical to consider the pH. The stability of benzimidazoles can be pH-dependent. It is advisable to conduct a preliminary pH stability screen if your experimental conditions require aqueous buffers.
Q4: How can I determine if my compound is degrading in my experimental setup?
A4: The most effective method for monitoring the stability of your compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3] A stability-indicating HPLC method will allow you to separate the parent compound from any potential degradants. A decrease in the peak area of the parent compound over time, often accompanied by the appearance of new peaks, is a clear sign of degradation. For definitive identification of degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is the recommended approach.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: I see new peaks appearing in my HPLC chromatogram over time.
-
Question: My HPLC analysis of a solution of this compound shows the emergence of new, smaller peaks that were not present in the initial analysis. What is happening?
-
Answer: The appearance of new peaks is a strong indicator of chemical degradation. The identity of these peaks will depend on the degradation pathway.
-
Immediate Actions:
-
Characterize the Degradants: If you have access to LC-MS, analyze your sample to determine the mass of the new peaks. This is a critical step in identifying the degradation products and understanding the degradation pathway.[2]
-
Review Solution Preparation and Storage: Were the solutions exposed to light or elevated temperatures? Was the solvent of appropriate quality (e.g., anhydrous, peroxide-free)? Benzimidazoles are known to be photosensitive.[2][3]
-
Perform a Forced Degradation Study: A controlled forced degradation or stress study can help you predict and identify the degradation products you are observing.[5][6] This involves intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light) to accelerate degradation.[2][7]
-
-
Issue 2: The concentration of my compound is decreasing, but I don't see any significant degradation peaks.
-
Question: My quantitative analysis shows a loss of the main compound peak over time, but I don't see corresponding impurity peaks in my chromatogram. Where is my compound going?
-
Answer: This "mass balance" issue can be perplexing but has several potential causes:[2]
-
Formation of Non-UV Active Degradants: The degradation products may lack a chromophore and therefore are not detected by a UV detector at your chosen wavelength.
-
Troubleshooting Step: Try analyzing your samples at a lower wavelength (e.g., 210 nm) or use a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).[2]
-
-
Precipitation: The compound may be precipitating out of the solution. This can happen if the solvent is not optimal or if the concentration is near its solubility limit.
-
Troubleshooting Step: Visually inspect your samples for any solid material. You may need to choose a different solvent or work at a lower concentration.
-
-
Adsorption: The compound may be adsorbing to the surface of the storage container (e.g., glass or plastic vials).
-
Troubleshooting Step: Using silanized glass vials or polypropylene tubes can sometimes mitigate this issue.[2]
-
-
Experimental Workflow: Forced Degradation Study
A forced degradation study is a powerful tool for understanding the stability of your molecule.[5][6] Here is a general protocol to identify the degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.[2]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. At specified time points (e.g., 0, 2, 4, 8 hours), take an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.[2]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. At the same time points, take an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature and analyze at the specified time points.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C) and analyze at the specified time points.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light, as specified by ICH guideline Q1B. Analyze at specified time points.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. If significant degradation is observed, use LC-MS to identify the degradation products.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting stability issues.
References
- BenchChem. (2025). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).
-
Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(43), 16187–16203. Retrieved from [Link]
-
Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802–806. Retrieved from [Link]
-
Yilmaz, H., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Journal of Pharmaceutical and Biomedical Analysis, 225, 115217. Retrieved from [Link]
-
Gajewska, M., et al. (2018). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 75(4), 891-898. Retrieved from [Link]
-
Rojas-Hernández, A., et al. (2014). Acid-base equilibrium studies of 2-(aminomethyl)benzimidazole in aqueous solution. Química Nova, 37(4), 631-636. Retrieved from [Link]
-
Davis, J. (2009). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. National Energy Technology Laboratory. Retrieved from [Link]
-
Patel, Y., et al. (2019). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 12(3), 131-139. Retrieved from [Link]
-
Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 16187-16203. Retrieved from [Link]
-
Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777. Retrieved from [Link]
-
Sultana, N., & Arayne, M. S. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 45-53. Retrieved from [Link]
-
Mamun, S., et al. (2019). Thermal degradation of diethanolamine at stripper condition for CO2 capture: Product types and reaction mechanisms. International Journal of Greenhouse Gas Control, 83, 10-20. Retrieved from [Link]
-
Kim, H. Y., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods, 11(11), 1589. Retrieved from [Link]
-
Panda, S. S., & Sahoo, A. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Applied Pharmaceutical Science, 12(08), 023-036. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceutics, 16(8), 1058. Retrieved from [Link]
-
Zhang, L., et al. (2022). Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. AIChE Journal, 68(12), e17865. Retrieved from [Link]
-
Reva, I., & Lapinski, L. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry, 88(5), 2959–2968. Retrieved from [Link]
-
Sharma, A. (2021). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]
-
Ghani, F. A. A., et al. (2022). (1H-Benzodiazol-2-ylmethyl)diethylamine. IUCrData, 7(12), x221206. Retrieved from [Link]
Sources
- 1. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. actascientific.com [actascientific.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Investigating High-Concentration Cytotoxicity of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
This guide is designed for researchers, scientists, and drug development professionals investigating the cytotoxic effects of the novel benzimidazole derivative, 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, particularly at high concentrations. While specific data on this molecule is emerging, this document synthesizes established principles for testing benzimidazole derivatives and troubleshooting common experimental hurdles.[1][2][3] The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets, and its derivatives often exhibit potent anticancer activities.[1][2][4] Understanding the cellular response to high concentrations of such compounds is critical for defining their therapeutic window and mechanism of action.[5][6][7]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the assessment of cytotoxicity for novel benzimidazole compounds.
Q1: What are the expected cytotoxic mechanisms for a benzimidazole derivative like this compound?
A1: Benzimidazole derivatives are known to exert cytotoxic effects through various mechanisms. A primary mode of action for many analogues is the disruption of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.[1][8] Other reported mechanisms include the inhibition of key enzymes like topoisomerase or poly (ADP-ribose) polymerase (PARP), and the induction of apoptosis through intrinsic (mitochondrial) pathways.[1][9] At high concentrations, it is also possible to observe a shift from programmed cell death (apoptosis) to unregulated cell death (necrosis) due to overwhelming cellular stress.[10][11]
Q2: I'm observing rapid and widespread cell death at high concentrations of my compound. How can I differentiate between apoptosis and necrosis?
A2: Distinguishing between apoptosis and necrosis is crucial for mechanistic understanding.[12] High concentrations of a compound can induce necrosis, which is characterized by loss of membrane integrity, while lower concentrations might trigger the more controlled process of apoptosis.[10] A standard method for this is the Annexin V and Propidium Iodide (PI) assay, analyzed via flow cytometry.[5][12]
-
Early Apoptosis: Cells will be Annexin V positive and PI negative.
-
Late Apoptosis/Secondary Necrosis: Cells will be positive for both Annexin V and PI.
-
Necrosis: Cells will be Annexin V negative and PI positive.
-
Live Cells: Cells will be negative for both stains.
This assay provides a quantitative breakdown of the mode of cell death across your concentration range.[12]
Q3: My compound has poor aqueous solubility. How might this affect my cytotoxicity results at high concentrations?
A3: Poor solubility is a common challenge.[13] At high concentrations, the compound may precipitate out of the culture medium. This can lead to several artifacts:
-
Inaccurate Dosing: The actual concentration of the compound in solution will be lower than the nominal concentration, leading to an underestimation of potency (artificially high IC50 value).
-
Physical Stress on Cells: Compound precipitates can cause physical stress or damage to cells, leading to non-specific cytotoxicity.
-
Assay Interference: Precipitates can interfere with colorimetric or fluorometric readouts in assays like MTT or LDH.[14]
It is crucial to determine the solubility limit of your compound in the cell culture medium. If high concentrations are required, consider using a low percentage of a solubilizing agent like DMSO, ensuring the final concentration of the solvent itself is not toxic to the cells (typically ≤0.5%).[5][15]
Q4: How do I establish a reliable positive control for my cytotoxicity experiments with this novel compound?
A4: A positive control is essential for validating your assay setup.[16] The choice of positive control should ideally be a compound with a known mechanism of action relevant to the expected target of your test compound. For benzimidazole derivatives that may target microtubules, agents like Nocodazole or Paclitaxel are appropriate positive controls.[8][17] Alternatively, a general cytotoxic agent like Doxorubicin or Staurosporine can be used to confirm that the cell system is responsive to cytotoxic stimuli.[5]
Part 2: Troubleshooting Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during in vitro cytotoxicity assessment of this compound.
Issue 1: High Variability Between Replicate Wells in Cell Viability Assays (e.g., MTT, XTT)
-
Question: I am seeing significant standard deviations in my MTT assay results, especially at higher concentrations. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Compound Precipitation: As mentioned in the FAQ, your compound may be precipitating. Visually inspect the wells under a microscope before and during the incubation period for any signs of precipitation. If observed, you may need to revise your dosing concentrations or improve the compound's solubility.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.[14] Ensure you have a single-cell suspension before plating and use a consistent pipetting technique. It's also good practice to not use the outer wells of a 96-well plate, which are more prone to evaporation.
-
Pipetting Errors: Small volumes of concentrated compound can be difficult to pipette accurately. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Edge Effects: The outer wells of a microplate can be subject to temperature and humidity gradients, leading to different cell growth rates. Consider filling the outer wells with sterile PBS or media and not using them for experimental data.
-
Incomplete Formazan Solubilization (MTT Assay): Ensure the formazan crystals are fully dissolved before reading the plate.[5] Extend the solubilization time or increase mixing if necessary.
-
Issue 2: Unexpectedly High Background Signal in the LDH Release Assay
-
Question: My "no-cell" and "untreated cell" controls in the LDH assay show high absorbance, masking the effect of my compound. What's going on?
-
Answer & Troubleshooting Steps:
-
Media Components: Some components in the cell culture medium, like high concentrations of certain substances, can contribute to background absorbance.[14] Run a control with just the medium and the LDH assay reagents to check for this.
-
Compound Interference: The compound itself might be reacting with the LDH assay reagents or absorbing at the same wavelength. Test your compound at the highest concentration in cell-free medium with the LDH reagents to see if it generates a signal.
-
High Spontaneous LDH Release: Your "untreated" cells may have low viability to begin with.[5] This could be due to over-confluency, nutrient depletion, or harsh handling during cell seeding. Ensure you are using healthy, sub-confluent cells.
-
Serum Interference: If you are using serum-containing medium, the serum itself may contain LDH. While this is usually accounted for by subtracting the background, very high serum levels could be a factor.
-
Issue 3: IC50 Value Seems Inconsistent or Non-Reproducible
-
Question: I have repeated my cytotoxicity assay multiple times, but the calculated IC50 value for this compound keeps changing. Why?
-
Answer & Troubleshooting Steps:
-
Cell Passage Number: The sensitivity of cells to a compound can change with increasing passage number. Standardize your experiments to use cells within a defined passage number range.
-
Cell Seeding Density: The initial number of cells plated can significantly impact the apparent cytotoxicity.[15] Higher cell densities may require higher compound concentrations to achieve the same level of killing. Optimize and standardize your seeding density for each cell line.
-
Incubation Time: The duration of compound exposure will affect the IC50 value. An exposure of 24, 48, or 72 hours can yield different results.[15] Choose a time point that is relevant to your biological question and keep it consistent.
-
Compound Stability: The compound may not be stable in the culture medium over the entire incubation period. This can be assessed by analytical methods like HPLC.
-
Curve Fitting: Ensure you are using an appropriate non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 from your dose-response data.
-
Part 3: Key Experimental Protocols & Data Presentation
Table 1: Representative Data for a Hypothetical Benzimidazole Derivative
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Mode of Cell Death at IC50 |
| MCF-7 (Breast Cancer) | MTT | 48 | 12.5 ± 1.8 | Apoptosis |
| HCT-116 (Colon Cancer) | MTT | 48 | 8.2 ± 1.1 | Apoptosis |
| A549 (Lung Cancer) | MTT | 48 | 21.7 ± 3.5 | Apoptosis |
| HEK293 (Normal Kidney) | MTT | 48 | > 50 | Minimal Cytotoxicity |
This table presents hypothetical data to illustrate how results can be summarized. The IC50 is the concentration of a drug that reduces cell viability by 50%.[5]
Protocol: Annexin V/PI Staining for Apoptosis vs. Necrosis
This protocol allows for the differentiation between apoptotic and necrotic cell death pathways.[5][12]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (including a vehicle control) for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine all cells from a single well.
-
Washing: Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[5]
Part 4: Visualizing Workflows and Pathways
Diagram 1: General Workflow for Assessing Cytotoxicity
Caption: Workflow for in vitro cytotoxicity testing.
Diagram 2: Decision Tree for Apoptosis vs. Necrosis Investigation
Caption: Differentiating cell death mechanisms.
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]
- Whittaker, S. G., & Faustman, E. M. (1992). Effects of benzimidazole analogs on cultures of differentiating rodent embryonic cells. Toxicology and Applied Pharmacology, 113(1), 144-151.
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
-
Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]
-
Gao, C., et al. (Year). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Retrieved from [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
- Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163.
-
PubMed Central. (n.d.). Benzimidazole-Coordinated Copper(II) Complexes as Effectual Chemotherapeutics against Malignancy. Retrieved from [Link]
-
ResearchGate. (n.d.). Necrosis versus apoptosis of the synthesized compounds. Retrieved from [Link]
-
ACS Omega. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. Retrieved from [Link]
-
De-Giorgio, F., et al. (2003). In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol. PubMed. Retrieved from [Link]
-
Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
-
Fink, S. L., & Cookson, B. T. (2005). Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells. PubMed Central. Retrieved from [Link]
- Martin, S. J., et al. (2014).
- McConkey, D. J. (1998). Biochemical determinants of apoptosis and necrosis. Toxicology Letters, 99(3), 157-168.
-
Khamrang, T., et al. (2023). (1H-Benzodiazol-2-ylmethyl)diethylamine. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
Makra, Z., et al. (2022). A cytotoxic survey on 2‐amino‐1H‐imidazol based synthetic marine sponge alkaloid analogues. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][8][14]diazepines, and Their Cytotoxic Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell culture media impact on drug product solution stability. Retrieved from [Link]
-
PubMed. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Retrieved from [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole-Coordinated Copper(II) Complexes as Effectual Chemotherapeutics against Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 7. kosheeka.com [kosheeka.com]
- 8. Effects of benzimidazole analogs on cultures of differentiating rodent embryonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical determinants of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. evotec.com [evotec.com]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 14. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting the ¹H NMR Spectrum of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
Welcome to the technical support center for the analysis of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into interpreting the ¹H NMR spectrum of this compound. Here, we will address common questions and troubleshooting scenarios to ensure accurate and reliable structural elucidation.
Benzimidazole derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making their structural integrity paramount in research and development.[1] ¹H NMR spectroscopy stands as a powerful and essential tool for the unambiguous characterization of these molecules.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for this compound?
A1: To accurately predict the ¹H NMR spectrum, we must first analyze the molecule's structure and identify all non-equivalent protons. The structure of this compound contains several distinct proton environments, which will give rise to a series of signals with characteristic chemical shifts, integration values, and splitting patterns.
Below is a systematic breakdown of the expected signals:
-
Benzimidazole Aromatic Protons (4H): The four protons on the benzene ring of the benzimidazole moiety are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm.[1][2] The exact chemical shifts and splitting patterns will depend on the substitution pattern. We can anticipate two sets of signals due to the symmetry of the benzimidazole ring.
-
Amine Protons (NH₂, 2H): The two protons of the primary amine group (-NH₂) are expected to produce a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature. In a non-protic solvent like DMSO-d₆, this signal could appear significantly downfield.[1]
-
Methylene Protons adjacent to Benzimidazole Nitrogen (-N-CH₂-, 2H): The two protons on the methylene group directly attached to the nitrogen of the benzimidazole ring will be deshielded. Their signal is expected to appear as a triplet, likely in the range of δ 4.0-4.5 ppm.
-
Methylene Protons of the Propyl Chain (-CH₂-CH₂-CH₂-, 2H): The central methylene group of the propyl chain will be split by its neighboring methylene groups. This will result in a more complex multiplet, likely a sextet or a pentet if the coupling constants are similar, appearing in the aliphatic region, estimated around δ 2.0-2.5 ppm.[3]
-
Methylene Protons of the Ethoxy Group (-O-CH₂-CH₃, 2H): The methylene protons of the ethoxy group are adjacent to an oxygen atom, which will cause a downfield shift. This signal is expected to be a quartet in the range of δ 3.5-4.0 ppm.[4]
-
Methyl Protons of the Ethoxy Group (-O-CH₂-CH₃, 3H): The methyl protons of the ethoxy group are the most shielded in the molecule and will appear as a triplet in the upfield region of the spectrum, typically around δ 1.0-1.5 ppm.[4]
Data Summary Table:
| Proton Group | Integration | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern |
| Aromatic Protons | 4H | 7.0 - 8.0 | Multiplets |
| Amine (NH₂) | 2H | Variable (Broad) | Broad Singlet |
| -N-CH₂- | 2H | 4.0 - 4.5 | Triplet |
| -CH₂- (propyl) | 2H | 2.0 - 2.5 | Multiplet (e.g., Sextet) |
| -O-CH₂- | 2H | 3.5 - 4.0 | Quartet |
| -CH₃ | 3H | 1.0 - 1.5 | Triplet |
Troubleshooting Guide
This section addresses common issues that may arise during the acquisition and interpretation of the ¹H NMR spectrum of this compound.
Q2: I am seeing unexpected peaks in my spectrum. What could be the cause?
A2: The presence of unexpected peaks can be attributed to several factors:
-
Solvent Impurities: Residual protons in the deuterated solvent are a common source of extraneous peaks. For example, residual CHCl₃ in CDCl₃ appears at δ 7.26 ppm, and water (H₂O) can appear at various chemical shifts depending on the solvent.[5]
-
Solution: Use high-purity deuterated solvents and keep the solvent bottle tightly capped to minimize moisture absorption.[6]
-
-
Contaminants from Sample Preparation: Impurities from the reaction workup (e.g., ethyl acetate, grease) or from unclean NMR tubes can introduce unwanted signals.[7]
-
Solution: Ensure your sample is thoroughly purified and dried. Clean NMR tubes meticulously with an appropriate solvent (e.g., acetone) and dry them in an oven before use.[7]
-
-
Presence of Rotamers: If there is restricted rotation around a single bond, you might observe two sets of signals for the same proton environment.
-
Solution: Acquiring the spectrum at a higher temperature can sometimes coalesce these signals by increasing the rate of rotation.[8]
-
Q3: The signals for my aromatic protons are overlapping and difficult to interpret. What can I do?
A3: Overlapping signals in the aromatic region can make it challenging to determine coupling constants and assign specific protons.[8]
-
Change the Solvent: The chemical shifts of protons can be solvent-dependent.[6] Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) can sometimes resolve overlapping multiplets.[8]
-
Increase the Spectrometer's Magnetic Field Strength: A higher field spectrometer will increase the chemical shift dispersion, spreading out the signals and potentially resolving the overlap.
-
2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapping.
Q4: My baseline is distorted, and the peak shapes are poor. How can I fix this?
A4: A distorted baseline and poor peak shape are often indicative of problems with the NMR experiment itself.
-
Poor Shimming: The homogeneity of the magnetic field across the sample is critical for obtaining sharp peaks.[9]
-
Receiver Gain Set Too High: If the receiver gain is too high, the detector can be saturated, leading to a clipped FID (Free Induction Decay) and a distorted baseline.[12]
-
Solution: Reduce the receiver gain and re-acquire the spectrum.[13]
-
-
Sample Concentration: An overly concentrated sample can lead to broad peaks due to viscosity or intermolecular interactions.[11]
-
Solution: Dilute your sample to an appropriate concentration, typically 5-25 mg for ¹H NMR.[11]
-
Q5: The integration values for my signals do not match the expected proton count. Why is this happening?
A5: Inaccurate integration can arise from several issues:
-
Incomplete Relaxation: If the relaxation delay between scans is too short, protons that relax slowly (like quaternary carbons in ¹³C NMR, but can also affect ¹H) may not fully return to their equilibrium state, leading to lower signal intensity and inaccurate integration.
-
Solution: Increase the relaxation delay (d1) in your acquisition parameters.
-
-
Phasing Errors: Improper phasing of the spectrum can lead to distorted peak shapes and affect the accuracy of the integration.
-
Solution: Carefully and manually phase the spectrum to ensure a flat baseline on both sides of each peak.
-
-
Overlapping Signals: If peaks are overlapping, the integration of individual signals can be difficult and inaccurate.
-
Solution: As mentioned in Q3, try changing the solvent or using a higher field spectrometer to resolve the signals.
-
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Sample Weighing: Accurately weigh approximately 5-10 mg of your purified this compound into a clean, dry vial.[7]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[11] The choice of solvent is critical as it can influence chemical shifts.[6]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogenous solution is essential for high-quality spectra.[5]
-
Filtering (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[11]
-
Transfer to NMR Tube: Transfer the clear solution to a clean, high-quality 5 mm NMR tube.[10]
-
Capping: Cap the NMR tube to prevent solvent evaporation and contamination.
Visualization
Molecular Structure and Proton Labeling
To aid in the interpretation of the ¹H NMR spectrum, the following diagram illustrates the structure of this compound with the different proton environments labeled.
Caption: Molecular structure of this compound with key proton environments labeled.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems - NMR. Retrieved from [Link]
-
CDN. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]
-
University of Maryland. (n.d.). Troubleshooting. Department of Chemistry and Biochemistry. Retrieved from [Link]
- El-Gahami, M. A., et al. (2012). 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(4), 457-461.
-
Chemistry LibreTexts. (2025, March 28). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]
-
Khan Academy. (n.d.). Coupling constant. Proton NMR. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). 1H NMR: Novice Level, Spectrum 8. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated and experimental 15 N chemical shifts of the imidazole part. Retrieved from [Link]
- Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620-1630.
- Hoye, T. R., et al. (2002). A Method for Easily Determining Coupling Constant Values: An Addendum to “A Practical Guide to First-Order Multiplet Analysis in 1 H NMR Spectroscopy”. Journal of Organic Chemistry, 67(12), 4014-4016.
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
SpectraBase. (n.d.). m-Ethoxyphenol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
- Fu, H., et al. (2025). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy. Magnetic Resonance in Chemistry.
-
University of Oxford. (n.d.). Chemical shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
BIOFOUNT. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepin-5-ium isophthalate (I). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (1H-Benzodiazol-2-ylmethyl)diethylamine. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H and 13 C NMR spectra of 3-(1H-benzo[d]imidazol-1-yl)-N'-(tosyloxy)propanimidamide. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-{1-[3-(4-Methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 3. hnl8_sln [ursula.chem.yale.edu]
- 4. researchgate.net [researchgate.net]
- 5. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. organomation.com [organomation.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. public.websites.umich.edu [public.websites.umich.edu]
- 13. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
Validation & Comparative
A Comparative Guide to Validating the Biological Target of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
Introduction: The Crucial First Step in Drug Discovery
In the realm of drug discovery, the identification of a specific molecular target is a pivotal moment that transforms a promising chemical entity into a potential therapeutic agent. The compound 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, a novel molecule with a benzimidazole scaffold—a structure known for a wide range of pharmacological activities—presents an intriguing case.[1] While its chemical structure suggests potential biological activity, its precise molecular target remains to be elucidated. This guide provides a comprehensive comparison of modern experimental strategies to identify and validate the biological target of this and other novel small molecules. Rigorous target validation is not merely an academic exercise; it is a critical step to ensure that a drug candidate will have the desired therapeutic effect and to minimize the risk of failure in later-stage clinical trials due to a lack of efficacy or unforeseen toxicity.[2]
This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, comparative look at the methodologies available for target identification and validation. We will delve into the principles, protocols, and practical considerations of key techniques, empowering you to design a robust experimental plan for your research.
A Comparative Analysis of Target Validation Methodologies
The journey to validate a biological target is multifaceted, often requiring a combination of approaches to build a compelling case. Here, we compare several state-of-the-art techniques, each offering a unique lens through which to view the interaction between a small molecule and its target protein.
Biochemical and Biophysical Assays: Direct Interrogation of Molecular Interactions
These in vitro methods are designed to measure the direct binding of a compound to a purified protein or its effect on the protein's activity in a controlled environment. They are often used in the early stages of drug discovery for high-throughput screening and to determine the potency and selectivity of a compound.[2][3]
A. Enzyme Activity Assays
-
Principle: If the putative target is an enzyme, its activity can be monitored in the presence of the compound. Inhibition or activation of the enzyme provides strong evidence of a direct interaction.[4]
-
Application for this compound: A broad panel of enzyme assays (e.g., kinases, proteases, phosphatases) can be screened to identify potential targets.
B. Binding Assays
-
Principle: These assays directly measure the binding affinity between the compound and the target protein. Common techniques include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[5]
-
Application for this compound: Once a putative target is identified, SPR or ITC can be used to quantify the binding affinity (KD), providing a measure of how tightly the compound binds to its target.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently attach the purified target protein to the surface of a sensor chip.
-
Injection: Flow a solution of this compound over the sensor surface at various concentrations.
-
Detection: A change in the refractive index at the sensor surface, caused by the binding of the compound to the immobilized protein, is detected in real-time.
-
Analysis: The binding kinetics (association and dissociation rates) and the equilibrium dissociation constant (KD) are calculated from the sensorgram data.
Caption: Surface Plasmon Resonance (SPR) Workflow.
Cellular Thermal Shift Assay (CETSA): Target Engagement in a Cellular Context
CETSA is a powerful method for confirming target engagement in a more physiologically relevant setting—within intact cells or even tissues.[6][7][8]
-
Principle: The binding of a ligand (the drug) to its target protein often increases the thermal stability of the protein. CETSA measures this change in thermal stability.[9][10]
-
Application for this compound: CETSA can be used to verify that the compound binds to its putative target within the complex environment of the cell, providing crucial evidence of target engagement.[11][12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Treatment: Incubate cultured cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Genetic Approaches: Probing Target Function
Genetic methods, such as CRISPR-Cas9 and RNA interference (siRNA), are invaluable for validating whether the interaction with a target protein is responsible for the compound's observed cellular effects.[13][][15]
A. CRISPR-Cas9
-
Principle: The CRISPR-Cas9 system allows for the precise editing of a cell's genome to knock out (remove) or knock in (modify) a specific gene. By knocking out the gene encoding the putative target protein, researchers can determine if the cell's response to the compound is abolished.[16][17]
-
Application for this compound: If the compound has a known phenotypic effect (e.g., inhibition of cell proliferation), knocking out the gene for the putative target should make the cells resistant to the compound.
B. RNA Interference (siRNA)
-
Principle: siRNA molecules can be designed to specifically bind to and promote the degradation of the messenger RNA (mRNA) of the target protein, thereby "knocking down" its expression.[18][19]
Experimental Protocol: CRISPR-Cas9 Knockout for Target Validation
-
Design and Construction: Design a guide RNA (gRNA) that specifically targets the gene of the putative protein. Clone the gRNA and Cas9 nuclease into a vector.
-
Transfection: Introduce the CRISPR-Cas9 vector into the cells.
-
Selection and Validation: Select for cells that have been successfully edited and validate the knockout of the target protein by Western blotting or other methods.
-
Phenotypic Assay: Treat the knockout cells and wild-type (control) cells with this compound and measure the phenotypic response.
-
Analysis: A loss of the compound's effect in the knockout cells confirms that the target protein is necessary for its activity.
Caption: CRISPR-Cas9 Knockout Workflow for Target Validation.
Hypothetical Data and Comparative Analysis
To illustrate how data from these different methodologies can be interpreted and compared, let's consider a hypothetical scenario where we are validating the target of this compound.
Table 1: Hypothetical Kinase Profiling Data
| Kinase Target | IC50 (nM) |
| Kinase A | 50 |
| Kinase B | >10,000 |
| Kinase C | 2,500 |
| Kinase D | 25 |
| Kinase E | >10,000 |
This data suggests that "Kinase D" is a potent and selective target.
Table 2: Hypothetical CETSA Data for Kinase D
| Compound | Temperature (°C) | % Soluble Kinase D |
| Vehicle | 50 | 100 |
| Vehicle | 55 | 52 |
| Vehicle | 60 | 15 |
| Compound | 50 | 100 |
| Compound | 55 | 95 |
| Compound | 60 | 65 |
This data shows a significant thermal stabilization of Kinase D in the presence of the compound, confirming target engagement in cells.
Table 3: Hypothetical Cell Viability Data with CRISPR-Cas9 Knockout
| Cell Line | Treatment | % Cell Viability |
| Wild-Type | Vehicle | 100 |
| Wild-Type | Compound | 45 |
| Kinase D KO | Vehicle | 100 |
| Kinase D KO | Compound | 98 |
This data demonstrates that knocking out Kinase D renders the cells insensitive to the compound, validating that Kinase D is the functional target mediating the compound's effect on cell viability.
Table 4: Comparison of Target Validation Methodologies
| Method | Throughput | Cost | Physiological Relevance | Information Provided |
| Biochemical Assays | High | Low-Medium | Low | Direct binding, potency |
| CETSA | Medium | Medium | High | Target engagement in cells |
| CRISPR-Cas9 | Low | High | High | Functional validation of target |
| siRNA | Medium | Medium | High | Functional validation of target |
A Strategic Workflow for Target Validation
A robust target validation strategy employs a combination of these methods in a logical progression, from broad screening to definitive validation.
Caption: A Strategic Workflow for Target Validation.
Conclusion
Validating the biological target of a novel compound like this compound is a cornerstone of modern drug discovery. While no single method is sufficient on its own, a strategic combination of biochemical, biophysical, cellular, and genetic approaches can provide the necessary evidence to confidently identify and validate a drug's mechanism of action. This multi-pronged approach not only increases the likelihood of success in preclinical and clinical development but also deepens our understanding of fundamental biology.
References
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. Retrieved from [Link]
-
BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. Retrieved from [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]
-
AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule. AntBio. Retrieved from [Link]
-
Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]
-
ResearchGate. (2025, August 7). Expediting target identification and validation through RNAi. ResearchGate. Retrieved from [Link]
-
Biocompare.com. (2022, October 28). Target Validation with CRISPR. Biocompare.com. Retrieved from [Link]
-
Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development. Celtarys Research. Retrieved from [Link]
-
Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Selvita. Retrieved from [Link]
-
Horizon Discovery. (n.d.). siRNA - Applications. Horizon Discovery. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. Charles River Laboratories. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determining target engagement in living systems. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Identification and validation of protein targets of bioactive small molecules. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]
-
DiscoverX. (n.d.). Target Engagement Assays. DiscoverX. Retrieved from [Link]
-
Chemspace. (2025, December 8). Target Identification and Validation in Drug Discovery. Chemspace. Retrieved from [Link]
-
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. NIH. Retrieved from [Link]
-
University of Oxford. (n.d.). siRNA Screening Overview. Target Discovery Institute. Retrieved from [Link]
-
GenScript. (n.d.). siRNA Target Finder. GenScript. Retrieved from [Link]
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]
-
CETSA. (n.d.). CETSA. CETSA. Retrieved from [Link]
-
RX Communications. (2007, October 1). Comparing Drug Studies: Analytical Methods Matter. RX Communications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data. NIH. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Experimental designs for detecting synergy and antagonism between two drugs in a pre-clinical study. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Clinical trial. Wikipedia. Retrieved from [Link]
-
PubMed Central. (n.d.). Discrimination of approved drugs from experimental drugs by learning methods. NIH. Retrieved from [Link]
-
National Institutes of Health. (n.d.). (1H-Benzodiazol-2-ylmethyl)diethylamine. PMC. Retrieved from [Link]
-
Google Patents. (n.d.). WO2020223255A1 - 3-amino-4h-benzo[e][13][][21]thiadiazine 1,1-dioxide derivatives as inhibitors of mrgx2. Google Patents. Retrieved from
-
MDPI. (2024, January 29). Synthesis of 1,3,5-Triazepines and Benzo[f][4][6][13]triazepines and Their Biological Activity: Recent Advances and New Approaches. MDPI. Retrieved from [Link]
Sources
- 1. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 3. selvita.com [selvita.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. antbioinc.com [antbioinc.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. news-medical.net [news-medical.net]
- 8. CETSA [cetsa.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target Engagement Assays [discoverx.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. selectscience.net [selectscience.net]
- 15. biocompare.com [biocompare.com]
- 16. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. researchgate.net [researchgate.net]
- 19. siRNA - Applications [horizondiscovery.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. ucl.ac.uk [ucl.ac.uk]
Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
In the landscape of contemporary drug discovery, the benzimidazole scaffold stands out as a privileged structure, forming the core of numerous pharmacologically active agents.[1][2][3] Its inherent versatility allows for a wide range of biological activities, from anticancer and anthelmintic to anti-inflammatory and antiviral properties.[2][4][5] This guide focuses on a novel benzimidazole derivative, 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, and delineates a comprehensive, multi-faceted experimental strategy to elucidate its mechanism of action. We will compare its hypothetical performance with established alternatives, providing a robust framework for researchers and drug development professionals.
The Benzimidazole Backbone: A Foundation for Diverse Mechanisms
The benzimidazole core, an isostere of naturally occurring purines, provides a unique platform for molecular interactions, enabling it to engage a variety of biological targets.[1] The specific substitutions on the benzimidazole ring system dictate the ultimate mechanism of action.[2] For instance, some derivatives function as potent microtubule inhibitors, arresting cell division, while others act as topoisomerase inhibitors or kinase modulators.[1] Given the structural features of this compound, a plausible starting hypothesis is its role as a microtubule-destabilizing agent, a common mechanism for anticancer benzimidazoles.[1][5]
A Phased Approach to Mechanistic Confirmation: An Experimental Blueprint
To rigorously test our hypothesis and uncover the precise mechanism of action, a systematic and multi-pronged experimental approach is essential. The following sections detail a series of self-validating protocols designed to provide a clear and comprehensive picture of the compound's biological activity.
Phase 1: Cellular Activity Profiling
The initial step is to ascertain the compound's cytotoxic potential across a diverse panel of human cancer cell lines. This provides a foundational understanding of its efficacy and therapeutic window.
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Culture: A panel of human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung, HCT116 - colon) are cultured in their respective recommended media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound (e.g., 0.01 µM to 100 µM) for 72 hours.
-
Viability Assessment: Cell viability is determined using a standard MTS or resazurin-based assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line.
Hypothetical Data Summary:
| Cell Line | This compound (IC50, µM) | Paclitaxel (IC50, µM) | Vincristine (IC50, µM) |
| HeLa | 0.52 | 0.015 | 0.008 |
| MCF-7 | 0.89 | 0.021 | 0.011 |
| A549 | 1.25 | 0.035 | 0.019 |
| HCT116 | 0.76 | 0.018 | 0.009 |
This hypothetical data suggests that our compound exhibits potent cytotoxic activity, albeit at a slightly higher concentration than the established microtubule inhibitors, Paclitaxel and Vincristine.
Phase 2: Investigating the Impact on Cell Cycle Progression
A hallmark of microtubule-targeting agents is their ability to induce cell cycle arrest, typically at the G2/M phase, by disrupting the mitotic spindle.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: HeLa cells are treated with this compound at its IC50 concentration for 24 hours.
-
Cell Staining: Cells are harvested, fixed, and stained with propidium iodide (PI).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified.
Hypothetical Comparative Data:
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55 | 20 | 25 |
| This compound | 15 | 10 | 75 |
| Paclitaxel | 12 | 8 | 80 |
The significant increase in the G2/M population following treatment with our compound strongly supports the hypothesis of mitotic arrest.
Phase 3: Direct Assessment of Microtubule Dynamics
To directly confirm the interaction with tubulin, an in vitro tubulin polymerization assay is the gold standard.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reaction Setup: Purified tubulin is incubated with GTP in a temperature-controlled spectrophotometer.
-
Compound Addition: this compound is added at various concentrations.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, corresponding to microtubule formation, is monitored over time.
-
Data Analysis: The rate and extent of tubulin polymerization are compared between treated and untreated samples.
Hypothetical Results:
Treatment with this compound would be expected to show a dose-dependent inhibition of tubulin polymerization, similar to the known microtubule destabilizer, Vincristine.
Phase 4: Visualizing the Cellular Impact
Immunofluorescence microscopy allows for the direct visualization of the compound's effect on the microtubule network within the cell.
Experimental Protocol: Immunofluorescence Staining of Microtubules
-
Cell Culture and Treatment: HeLa cells are grown on coverslips and treated with this compound for 18 hours.
-
Immunostaining: Cells are fixed, permeabilized, and stained with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. DNA is counterstained with DAPI.
-
Microscopy: Images are acquired using a confocal microscope.
Expected Observations:
Untreated cells will display a well-organized, filamentous microtubule network. In contrast, cells treated with our compound are expected to show disrupted, fragmented microtubules and condensed chromatin, indicative of mitotic arrest.
Phase 5: Unbiased Target Identification
While the preceding experiments provide strong evidence for microtubule inhibition, an unbiased approach to identify all potential binding partners is crucial for a complete mechanistic understanding. Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.[6][7]
Experimental Workflow: Target Deconvolution
Caption: Workflow for target deconvolution using affinity chromatography.
This unbiased approach could confirm tubulin as the primary target and potentially reveal novel off-target interactions that may contribute to the compound's overall pharmacological profile.
Comparative Analysis and Concluding Remarks
The proposed experimental cascade provides a robust framework for confirming the mechanism of action of this compound. The hypothetical data presented positions this novel compound as a potent cytotoxic agent, likely acting through the inhibition of microtubule polymerization. While its hypothetical IC50 values are slightly higher than those of established drugs like Paclitaxel and Vincristine, it may offer advantages in terms of its side-effect profile or efficacy in drug-resistant cell lines, warranting further investigation.
This guide underscores the importance of a systematic, evidence-based approach to mechanistic studies. By combining cellular assays, direct biochemical measurements, and unbiased proteomics, a comprehensive understanding of a novel compound's mechanism of action can be achieved, paving the way for its potential development as a next-generation therapeutic.
References
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT.
- Anthelmintics Benzimidazole deriv
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A P
- 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
- Target Deconvolution in the Post-genomic Era. Pharma Focus Asia.
- In Vitro Assays for Screening Small Molecules. PubMed.
- Target Deconvolution for Phenotypic Antibodies and Small Molecules. Charles River.
- High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Bentham Science.
- Target deconvolution techniques in modern phenotypic profiling. PMC - NIH.
- Target Deconvolution.
- In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
- functional in vitro assays for drug discovery. YouTube.
- Tailored mode-of-action assays to enhance your drug discovery process. Nuvisan.
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. youtube.com [youtube.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine and Other Benzimidazole Derivatives in Preclinical Research
This guide provides a comprehensive comparison of the novel benzimidazole derivative, 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, with other well-established and clinically relevant benzimidazole-based compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols. Our objective is to offer a scientifically rigorous resource to inform and guide preclinical research in the ever-evolving landscape of benzimidazole-based therapeutics.
Introduction: The Benzimidazole Scaffold - A Cornerstone in Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Its structural similarity to endogenous purines allows for facile interaction with a wide array of biological macromolecules, leading to a broad spectrum of therapeutic activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatility of the benzimidazole ring system allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets.[2] This guide focuses on 2-aminobenzimidazole derivatives, a particularly fruitful class of compounds in drug discovery.
Our primary focus is on the novel compound This compound . Due to the limited publicly available data on this specific molecule, this guide will present a plausible synthetic route and hypothesize its biological profile based on the well-documented structure-activity relationships (SAR) of N-substituted 2-aminobenzimidazoles. For comparative analysis, we have selected two FDA-approved anthelmintic drugs repurposed for oncology, Mebendazole and Albendazole , and other preclinical benzimidazole derivatives with demonstrated anticancer and kinase inhibitory activities.
Synthesis of Benzimidazole Derivatives
The synthesis of 2-aminobenzimidazole derivatives can be achieved through several established methods. A common and versatile approach involves the cyclization of o-phenylenediamines with various reagents.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of the title compound would involve a multi-step process starting from o-phenylenediamine.
Step 1: Formation of the 2-aminobenzimidazole core. This can be achieved by reacting o-phenylenediamine with cyanogen bromide in an alcoholic solvent.
Step 2: N-alkylation. The resulting 2-aminobenzimidazole can then be N-alkylated at the N-1 position using 1-bromo-3-ethoxypropane in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).
Synthesis of Comparator Benzimidazole Derivatives
The synthesis of comparator compounds like Mebendazole and Albendazole is well-documented in the scientific literature and typically involves multi-step procedures starting from substituted o-phenylenediamines. Other N-substituted benzimidazole derivatives can be synthesized using similar N-alkylation or N-acylation strategies as described above.
Comparative Biological Activity
This section compares the potential biological activities of this compound with established benzimidazole derivatives, focusing on anticancer and kinase inhibitory effects.
Anticancer Activity
Benzimidazole derivatives exert their anticancer effects through various mechanisms, most notably through the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[2]
Mebendazole and Albendazole: These compounds are classic examples of benzimidazoles that target tubulin. They have been shown to be effective against a range of cancer cell lines, including those of the breast, colon, and lung.[2] Their activity is often in the low micromolar to nanomolar range.
This compound (Hypothesized Activity): The N-1 substituent can significantly influence the biological activity of 2-aminobenzimidazoles. The presence of an alkoxyalkyl chain, such as the 3-ethoxypropyl group, may enhance the lipophilicity of the molecule, potentially improving cell permeability and oral bioavailability. Structure-activity relationship studies of related N-substituted benzimidazoles suggest that the nature and length of the alkyl chain can modulate anticancer potency. It is plausible that this compound could exhibit cytotoxic activity against various cancer cell lines, although likely with a different potency and selectivity profile compared to Mebendazole and Albendazole. Its mechanism may also involve tubulin inhibition, but other targets cannot be ruled out without experimental evidence.
Table 1: Comparative in vitro Anticancer Activity of Selected Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Mebendazole | HeLa (Cervical) | ~0.2 | Tubulin Polymerization Inhibition | [2] |
| A549 (Lung) | ~0.5 | Tubulin Polymerization Inhibition | [2] | |
| Albendazole | MCF-7 (Breast) | ~1.0 | Tubulin Polymerization Inhibition | [2] |
| HCT-116 (Colon) | ~0.8 | Tubulin Polymerization Inhibition | [2] | |
| Compound X (Aryl-substituted) | HeLa | 0.205 ± 0.010 | Topoisomerase I Inhibition | [3] |
| Compound Y (Amido-substituted) | MCF-7 | 1.94 ± 0.08 | Unknown | [3] |
| This compound | Hypothetical | To be determined | To be determined | - |
Kinase Inhibitory Activity
Several 2-aminobenzimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][5]
Known 2-Aminobenzimidazole Kinase Inhibitors: Derivatives with specific N- and C-substitutions have shown inhibitory activity against kinases such as Aurora kinases and ITK (Interleukin-2-inducible T-cell kinase).[4][5] The 2-amino group often acts as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP.
This compound (Hypothesized Activity): The N-1 3-ethoxypropyl substituent could influence the binding affinity and selectivity for different kinase targets. The flexibility of the alkoxyalkyl chain might allow it to access specific pockets within the ATP-binding site of certain kinases. Molecular modeling and in vitro kinase assays would be necessary to determine its specific kinase inhibitory profile.
Experimental Protocols
To facilitate the experimental evaluation of this compound and its comparison with other derivatives, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using appropriate software.[6][7]
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-33P]ATP) for radiometric assays or a fluorescent ATP analog for fluorescence-based assays
-
Kinase reaction buffer
-
Test compounds
-
96-well or 384-well plates
-
Detection reagents (e.g., phosphospecific antibody for ELISA-based assays, or scintillation fluid for radiometric assays)
-
Plate reader (specific to the detection method)
Procedure:
-
Reaction Setup: In each well of the assay plate, combine the kinase reaction buffer, the purified kinase, and the test compound at various concentrations.
-
Initiation of Reaction: Add the kinase substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+, which is required for kinase activity).
-
Detection: Quantify the amount of phosphorylated substrate using a suitable detection method. For example, in a radiometric assay, the phosphorylated substrate is captured on a filter, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[8][9][10]
Conclusion and Future Directions
While direct experimental data for this compound is currently unavailable, this guide provides a robust framework for its synthesis and comparative evaluation against established benzimidazole derivatives. Based on SAR of related compounds, it is hypothesized that this novel molecule may possess anticancer and/or kinase inhibitory activities. The provided experimental protocols offer a clear path for the in vitro characterization of this and other novel benzimidazole derivatives.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. This would include screening against a panel of cancer cell lines, profiling against a broad range of kinases, and elucidating its precise mechanism of action. Such studies will be instrumental in determining its potential as a lead compound for the development of new therapeutics.
References
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]
- Kanduri, C. In vitro NLK Kinase Assay. bio-protocol. 2016; 6(13): e1853.
-
Horton, T. MTT Cell Assay Protocol. Available from: [Link]
- Riss, T.L., et al. Cell Viability Assays. In: Assay Guidance Manual.
- Andrews, B. In vitro assay for cyclin-dependent kinase activity in yeast. Yeast. 2000; 16(1): 93-97.
- Adriaenssens, E. In vitro kinase assay. protocols.io. 2023.
- Denic, V., and Yu, H. In vitro kinase assay. Bio-protocol. 2022; 12(17): e4531.
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. 2018. Available from: [Link]
- Disalvo, M., et al. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules. 2021; 26(21): 6636.
- Kim, M.S., et al. Synthesis and biological evaluation of aminobenzimidazole derivatives with a phenylcyclohexyl acetic acid group as anti-obesity and anti-diabetic agents. Bioorg Med Chem Lett. 2013; 23(16): 4713-8.
- El-Gohary, N.S., and Shaaban, M.I. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. J Heterocycl Chem. 2021; 58(5): 1083-1100.
- Strobaek, D., et al. Synthesis and structure-activity relationship studies of 2-(N-substituted)-aminobenzimidazoles as potent negative gating modulators of small conductance Ca2+-activated K+ channels. J Med Chem. 2008; 51(23): 7625-34.
- de Kock, C., et al. Discovery and development of 2-aminobenzimidazoles as potent antimalarials. Eur J Med Chem. 2021; 221: 113533.
- Benci, K., et al. Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Molecules. 2022; 27(19): 6571.
- Al-Sultan, S.Q., et al. Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chem Rev Lett. 2024; 7(3): 545-559.
- Lo, Y.C., et al. 2-Aminobenzimidazoles as potent ITK antagonists: trans-stilbene-like moieties targeting the kinase specificity pocket. Bioorg Med Chem Lett. 2008; 18(17): 4847-51.
- BenchChem. Preliminary Cytotoxicity Assessment of 2-(2-aminobenzimidazol-1-yl)-N-benzyl-8-methoxyquinazolin-4-amine: A Technical Overview. 2025.
- Ottanà, R., et al. Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles. Bioorg Med Chem. 2005; 13(12): 3977-84.
- Sreeja, M., et al. Design, Synthesis and Biological Evaluation of 2-Aminobenzimidazole Derivatives as DPP4 Inhibitors. Int J Pharm Sci Res. 2019; 10(3): 1234-1242.
- Küpeli Akkol, E., et al. Antimicrobial activity of a new series of benzimidazole derivatives. J Enzyme Inhib Med Chem. 2008; 23(6): 866-71.
- Perin, N., et al. Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA. J Enzyme Inhib Med Chem. 2018; 33(1): 1235-1248.
- Al-Otaibi, J.S., et al. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. J Mol Struct. 2023; 1272: 134177.
- Ateş-Alagöz, Z. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Curr Top Med Chem. 2016; 16(29): 3347-3369.
- Tran, P.H., et al. Facile Synthesis of 1,2-Disubstituted Benzimidazoles as Potent Cytotoxic Agents. Molecules. 2019; 24(17): 3144.
- Wang, Y., et al. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds. Anticancer Agents Med Chem. 2020; 20(13): 1594-1605.
- Kumar, A., et al. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. Molecules. 2021; 26(9): 2658.
- Wang, X., et al. Cobalt-Catalyzed Aerobic Oxidative Cyclization of 2-Aminoanilines with Isonitriles: Facile Access to 2-Aminobenzimidazoles. Org Lett. 2016; 18(15): 3846-9.
- Wagh, D.D., and Kankate, R.S. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosci Biotechnol Res Asia. 2025; 22(3).
- Kumar, A., et al. Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Int J Mol Sci. 2010; 11(7): 2588-98.
- Al-Masoudi, N.A., et al. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. J King Saud Univ Sci. 2025; 37(3): 102553.
- Abdel-Wahab, B.F., et al.
- Al-Sultan, S.Q., et al. Design, Synthesis, in silico Study and Preliminary Cytotoxic Evaluation of New N-(Benzimidazol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki. 2024; 36(1): 1-15.
- Black, D.S., et al. Synthesis of N-Alkoxybenzimidazoles and N-Alkoxypyrimidazoles. Tetrahedron. 2002; 58(49): 9951-9958.
- Wang, Y., et al. Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives.
- Kumar, A., et al. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. 2022; 7(3): 2895-2908.
- Çevik, U.A., et al. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. J Enzyme Inhib Med Chem. 2025; 40(1): 2354361.
- Reddy, T.J., et al.
- Kumar, A., et al. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. 2023; 8(31): 28045-28059.
- Kumar, A., et al. Synthesis and biological profile of substituted benzimidazoles. J Enzyme Inhib Med Chem. 2018; 33(1): 1569-1580.
- Al-Hiari, Y.M., et al. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules. 2007; 12(7): 1447-56.
- El-Sayed, M.A.A., et al. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. 2021; 26(13): 3968.
- Kumar, A., et al. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. 2022; 7(3): 2895-2908.
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotech-asia.org [biotech-asia.org]
- 3. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [protocols.io]
- 10. In vitro kinase assay [bio-protocol.org]
A Researcher's Guide to the Comparative Analysis of Novel Benzimidazole Derivatives: A Case Study of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine versus Omeprazole
Introduction: The Rationale for Comparative Profiling in Drug Discovery
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Derivatives of its 2-amino form, 2-aminobenzimidazole, have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anthelmintic, and anti-ulcer properties.[3][4] This guide focuses on a novel derivative, 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine (hereafter referred to as Compound X), and provides a comprehensive framework for its comparison against a well-established drug, Omeprazole.
Omeprazole, a substituted benzimidazole, was the first proton pump inhibitor (PPI) to be marketed and revolutionized the treatment of acid-related disorders by targeting the gastric H+/K+ ATPase.[5] Given the shared benzimidazole core, it is scientifically prudent to hypothesize that Compound X may exhibit similar activity. This guide is designed for researchers and drug development professionals, offering a structured approach to objectively compare the physicochemical, pharmacodynamic, and in vivo profiles of a novel compound against a "gold standard" drug, underpinned by detailed experimental protocols and supporting data.
Part 1: Physicochemical and In Silico ADME Profiling
The journey of a drug from administration to its target is governed by its physicochemical properties. Early-stage comparison of these properties provides crucial insights into a compound's potential for oral bioavailability and overall drug-likeness. This analysis involves comparing key descriptors for Compound X and Omeprazole.
Causality Behind Parameter Selection:
-
Molecular Weight (MW): Influences diffusion and absorption. Generally, values <500 g/mol are preferred for oral drugs.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. An optimal range (typically 1-3) is critical for membrane permeability without compromising aqueous solubility.
-
Topological Polar Surface Area (TPSA): Predicts hydrogen bonding potential and is a key indicator of membrane permeability. Values <140 Ų are often associated with good oral bioavailability.
-
Hydrogen Bond Donors/Acceptors: These influence solubility and receptor binding.
Table 1: Comparative Physicochemical and ADME Properties
| Parameter | Compound X (Predicted) | Omeprazole (Reference) | Rationale for Comparison |
| Molecular Weight ( g/mol ) | 219.29 | 345.42 | Both are within the typical range for small molecule drugs. |
| LogP | 2.5 | 2.24 | Similar lipophilicity suggests comparable membrane permeability. |
| TPSA (Ų) | 50.5 | 68.7 | Both values are well within the range for good oral absorption. |
| Hydrogen Bond Donors | 2 | 1 | Compound X has an additional donor, which may impact solubility. |
| Hydrogen Bond Acceptors | 3 | 4 | Similar acceptor count suggests comparable interaction potential. |
Data for Compound X are predicted using standard computational models. Data for Omeprazole are from established databases.
Part 2: Pharmacodynamic Comparison: H+/K+ ATPase Inhibition
The primary mechanism of action for Omeprazole is the irreversible inhibition of the gastric H+/K+ ATPase (the proton pump), the final step in gastric acid secretion.[6] A logical starting point for the pharmacodynamic evaluation of Compound X is to assess its ability to inhibit this same enzyme.
Mechanism of Action: The Gastric Proton Pump
The H+/K+ ATPase is a P-type ATPase located in the secretory canaliculi of parietal cells in the stomach lining.[6] Upon stimulation by secretagogues like histamine and gastrin, the pump is translocated to the apical membrane where it actively pumps H+ ions into the gastric lumen in exchange for K+ ions, a process powered by ATP hydrolysis.[6][7] PPIs like Omeprazole are prodrugs that accumulate in the acidic environment of the parietal cell canaliculi.[5] Here, they undergo an acid-catalyzed conversion to a reactive tetracyclic sulfenamide, which then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+ ATPase, leading to its irreversible inhibition.[5][8]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Syntheses and pharmacological properties of new 2-aminobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 6. Cell biology of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. An in vitro investigation on acid catalyzed reactions of proton pump inhibitors in the absence of an electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine Analogs
Introduction
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This is due to its prevalence in a multitude of pharmacologically active compounds and its ability to interact with a diverse range of biological targets. Benzimidazole derivatives have demonstrated a wide spectrum of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antiprotozoal effects.[2][4] The versatility of the benzimidazole nucleus, particularly its amenability to substitution at the N-1 and C-2 positions, allows for extensive structural modifications to fine-tune its biological profile.
This guide focuses on the structure-activity relationships (SAR) of analogs related to 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine. While direct, extensive research on this specific molecule is limited, a wealth of data exists for the broader class of 1,2-disubstituted benzimidazoles. By synthesizing these findings, we can establish a robust predictive framework for designing and evaluating novel analogs. We will objectively compare how specific structural modifications influence biological performance, supported by experimental data from relevant studies.
Core Scaffold and Rationale for Analog Design
The parent compound, this compound, serves as our foundational structure. Its design incorporates key pharmacophoric features: the N-1 substituted benzimidazole core and a C-2 amino group. The creation of analogs is driven by the need to optimize potency, enhance selectivity against specific targets, and improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).
The logical relationship for analog design is visualized below, highlighting the primary points of modification.
Caption: Key modification sites on the benzimidazole scaffold.
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzimidazole analogs is profoundly influenced by the nature and position of their substituents. The following sections dissect the SAR based on modifications at each key position.
Modifications at the N-1 Position
The substituent at the N-1 position primarily modulates the molecule's lipophilicity and steric profile, which are crucial for cell permeability and target binding. In our parent compound, this is a flexible 3-ethoxypropyl group.
-
Alkyl and Substituted Alkyl Chains: The length and nature of an N-1 alkyl chain can significantly impact activity. While the ethoxypropyl group suggests a balance of lipophilicity and hydrophilicity, studies on related N-benzyl benzimidazoles show that aromatic substituents can also confer potent activity. For instance, in a series of N-benzyl-1H-benzimidazol-2-amine derivatives evaluated for antileishmanial activity, the presence of the N-benzyl group was critical.[5]
-
Sulfonyl Groups: Incorporation of a sulfonyl group at N-1, as seen in 1-isopropylsulfonyl-2-amine benzimidazoles, has been shown to produce potent inhibitors of the Hepatitis B virus, highlighting that this position can accommodate electron-withdrawing groups to target different enzymes.[2][6]
Insight: The 3-ethoxypropyl group likely enhances solubility and provides conformational flexibility, which can be advantageous for fitting into a protein's active site. Replacing it with bulkier groups (like benzyl) or electron-withdrawing moieties (like sulfonyl) is a valid strategy to alter the therapeutic target.
Modifications at the C-2 Position
The 2-amino group is a common feature in bioactive benzimidazoles and often acts as a key hydrogen bond donor.
-
Primary Amine: The unsubstituted -NH2 group is a crucial pharmacophore. Its basicity allows for salt formation and polar interactions.
-
Substituted Amines and Amides: Acylation of the 2-amino group or its incorporation into a larger structure, such as a hydrazone moiety, has been shown to yield compounds with significant antimicrobial activity.[7] For example, a series of (1H-benzimidazol-2-ylmethyl)-phenyl-amine derivatives showed potent analgesic and anti-inflammatory activities.[8][9] This suggests that the 2-amino group can serve as a handle for introducing additional functionalities.
-
Non-Amine Substituents: Replacing the amino group with other moieties, such as a methyl or methanol group, can also lead to active compounds, though the activity profile may change. For instance, 2-methyl-1H-benzimidazole displayed moderate antioxidant and prominent cytotoxic activities.
Modifications on the Benzene Ring (Positions 5 and 6)
Substitution on the benzene portion of the scaffold is a well-established strategy for modulating electronic properties and creating additional binding interactions.
-
Halogenation: The introduction of halo-substituents (e.g., -Cl, -F) at the 5- and/or 6-positions is a common and effective strategy. 5-halobenzimidazole derivatives are considered promising broad-spectrum antimicrobial candidates.[10] For example, a 5-fluoro substituted derivative was identified as a potent α-amylase inhibitor and radical scavenger.[11][12]
-
Electron-Withdrawing Groups: Groups like nitro (-NO2) can significantly alter the electronic character of the ring system. Dinitro derivatives are known for their antihelminthic properties.[10]
-
Electron-Donating Groups: Alkyl groups like methyl (-CH3) can also influence activity, often by providing favorable van der Waals interactions within a hydrophobic binding pocket.
Comparative Biological Performance: An Overview
Based on the SAR of related structures, analogs of this compound are predicted to exhibit a range of biological activities. The table below summarizes representative data from the literature for various benzimidazole derivatives, offering a comparative baseline for analog design.
| Compound/Analog Class | Modification(s) | Target Activity | Key Result (IC50 / MIC) | Reference |
| 1,2-disubstituted benzimidazoles | Varied N-1 and C-2 substituents | Antibacterial (Gram-negative) | Lead compound MIC = 2 µg/mL vs. E. coli | [1][13] |
| 5-Halo-benzimidazole derivatives | -Cl or -F at C-5 position | Antibacterial (MRSA) | MICs comparable to ciprofloxacin | [10] |
| Benzimidazole-hydrazones | Hydrazone moiety at C-2 | Antibacterial (Gram-negative) | Significant activity vs. P. vulgaris, K. pneumoniae | [7] |
| N-benzyl-1H-benzimidazol-2-amines | N-benzyl group | Antileishmanial | Micromolar IC50 values vs. Leishmania species | [5] |
| 2-amino-1-isopropylsulfonyl benzimidazoles | N-sulfonyl group | p38α MAP kinase inhibition | Potent anti-inflammatory inhibitors | [6] |
| 5-fluoro-benzimidazole derivative | -F at C-5, furan at C-2 | α-amylase inhibition | IC50 = 1.86 ± 0.08 μM | [11][12] |
Experimental Protocols for Synthesis and Evaluation
To ensure scientific rigor and reproducibility, detailed experimental methodologies are essential. The following protocols describe a general synthesis route for benzimidazole analogs and a standard method for evaluating their antimicrobial efficacy.
Protocol 1: General Synthesis of 1-Substituted-2-aminobenzimidazoles
This two-step process is a common pathway for generating the core scaffold.
Caption: General workflow for synthesis of N-1 substituted analogs.
Methodology:
-
Step 1: Synthesis of 2-Aminobenzimidazole.
-
To a solution of o-phenylenediamine (1 equivalent) in ethanol, add cyanogen bromide (1.1 equivalents) portion-wise while stirring in an ice bath.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and neutralize with an aqueous solution of ammonium hydroxide.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to yield 2-aminobenzimidazole.
-
-
Step 2: N-Alkylation.
-
Suspend 2-aminobenzimidazole (1 equivalent) in a suitable aprotic solvent like Dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise at 0°C.
-
Stir the mixture for 30 minutes to allow for the formation of the anion.
-
Add the desired alkyl halide (e.g., 1-bromo-3-ethoxypropane, 1.2 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final 1-substituted analog.
-
Protocol 2: Antimicrobial Susceptibility Testing (MIC Determination)
The broth microdilution method is a standardized assay to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inoculum standardized to ~5 x 10^5 CFU/mL
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (DMSO vehicle)
Methodology:
-
Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include wells with broth and inoculum only (growth control), broth and highest concentration of DMSO (vehicle control), and a serial dilution of the positive control antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Perspectives
The structure-activity relationship for benzimidazole derivatives is a well-explored field that provides a strong foundation for the rational design of new therapeutic agents. For analogs of this compound, the key takeaways are:
-
The N-1 position is critical for modulating pharmacokinetic properties and can be altered with various alkyl, aryl, or sulfonyl groups to direct the compound towards different biological targets.
-
The C-2 amino group is a vital pharmacophore for hydrogen bonding but can also be functionalized to create prodrugs or introduce new interacting moieties.
-
Substitution on the benzene ring , particularly with halogens at the C-5/C-6 positions, is a proven strategy to enhance potency, especially in antimicrobial applications.
Future research should focus on the systematic synthesis and screening of analogs based on these principles. A combinatorial approach, exploring diverse substituents at all three key positions, coupled with computational docking studies, could rapidly identify lead compounds with high potency and selectivity for desired targets, such as specific bacterial enzymes or protein kinases.[5] The continued exploration of this privileged scaffold promises to yield novel candidates to address unmet needs in infectious diseases, inflammation, and oncology.
References
- Dokla, E. M. E., Abutaleb, N. S., Milik, S. N., et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online.
- Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., et al. (2021). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules.
- Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2010). Antimicrobial activity and a SAR study of some novel benzimidazole derivatives bearing hydrazone moiety. European Journal of Medicinal Chemistry.
- Dokla, E. M. E., Abutaleb, N. S., Milik, S. N., et al. (2023). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. European Journal of Medicinal Chemistry.
- Mariappan, G., Saha, B. P., Sutharson, L., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Journal of Saudi Chemical Society.
- Gaba, M., & Mohan, C. (2024). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Medicinal Chemistry.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences.
- Yadav, G., Singh, I., & Singh, S. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Bioorganic Chemistry.
- Jadhav, S. A., & Disouza, J. I. (2021).
- Nannapaneni, D. T., Gupta, A. V. S. S. S., Reddy, M. I., & Sarva, R. C. (2012). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Pharmaceutical Chemistry.
- Mariappan, G., Saha, B. P., Sutharson, L., et al. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives.
- Coy-Barrera, E., et al. (2017). In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species. Experimental Parasitology.
- Khan, I., Ali, A., Ahmad, I., et al. (2021). Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers. ACS Omega.
- Gürsoy, E., & Güzeldemirci, N. U. (2012). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Mini-Reviews in Medicinal Chemistry.
- Khan, I., Ali, A., Ahmad, I., et al. (2021). Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers. ACS Omega.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activity of new N-benzyl-1H-benzimidazol-2-amine derivatives against cutaneous, mucocutaneous and visceral Leishmania species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity and a SAR study of some novel benzimidazole derivatives bearing hydrazone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2-substituted benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Reproducible Synthesis and Comparative Analysis of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, a member of the versatile 2-aminobenzimidazole class of compounds. Given the limited publicly available data on this specific molecule[1], this document outlines a reproducible synthetic protocol based on established methodologies for analogous structures. Furthermore, it offers a comparative framework against other biologically active 2-aminobenzimidazole derivatives, supported by experimental data from existing literature. Our focus is on ensuring the reproducibility of the described experiments, a cornerstone of scientific integrity.[2][3][4][5]
Introduction to 2-Aminobenzimidazoles
The 2-aminobenzimidazole scaffold is a privileged heterocyclic motif found in numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial, antiviral, and anti-inflammatory properties.[6][7] Derivatives of this core structure have been identified as selective inhibitors of crucial signaling proteins such as NOD1[8] and TRPC4/TRPC5 channels, highlighting their potential in drug discovery. The substituent at the 1-position of the benzimidazole ring and the amine at the 2-position are critical for modulating the pharmacological activity and physicochemical properties of these compounds.
Proposed Synthesis of this compound
The synthesis of 1-substituted-2-aminobenzimidazoles can be achieved through several established routes. A common and effective method involves the alkylation of a suitable benzimidazole precursor. The following protocol is a proposed pathway for the synthesis of this compound, designed for high reproducibility.
Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Aminobenzimidazole
-
Reaction Setup: In a well-ventilated fume hood, dissolve o-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Slowly add a solution of cyanogen bromide (1.1 equivalents) in ethanol to the stirring solution of o-phenylenediamine at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum. The crude product can be further purified by recrystallization from ethanol to yield pure 2-aminobenzimidazole.
Step 2: N-Alkylation to yield this compound
-
Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-aminobenzimidazole (1 equivalent) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromo-3-ethoxypropane (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Characterization and Quality Control
To ensure the identity, purity, and reproducibility of the synthesis, a thorough characterization of the final compound is essential.
| Analytical Technique | Purpose | Expected Outcome for this compound |
| ¹H NMR | Structural elucidation and confirmation | Signals corresponding to the ethoxypropyl group (triplet for CH₃, quartet for OCH₂, multiplets for the propyl chain) and aromatic protons of the benzimidazole ring. |
| ¹³C NMR | Confirmation of carbon skeleton | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determination of molecular weight | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₇N₃O). |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aliphatic and aromatic), C=N stretching (imidazole), and C-O stretching (ether). |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a high degree of purity (>95%). |
| Melting Point | Purity and identification | A sharp and defined melting point range. |
Comparative Analysis with Alternative 2-Aminobenzimidazole Derivatives
The biological activity of 2-aminobenzimidazole derivatives is highly dependent on the nature of the substituents. Below is a comparison of the target compound with other documented derivatives.
| Compound | Structure | Reported Biological Activity | Reference |
| This compound | CCOCCCN1C2=CC=CC=C2N=C1N | Hypothesized activity based on scaffold. Potential for unique pharmacokinetic properties due to the ethoxypropyl chain. | N/A |
| Nodinitib-1 (ML130) | A 2-aminobenzimidazole derivative | Selective inhibitor of NOD1, involved in innate immunity.[8] | Ricklin et al., 2011 |
| M084 | A 2-aminobenzimidazole derivative | Potent inhibitor of TRPC4 and TRPC5 channels. | Zhu et al., 2015 |
| 2-((dimethylamino)methyl)-1H-benzo[d]imidazole | A 2-aminobenzimidazole derivative | Shows a wide range of pharmacological activities including antimicrobial and antifungal effects.[7] | Walia et al., 2011 |
Experimental Workflow for Reproducibility
Ensuring the reproducibility of chemical experiments is paramount for scientific advancement.[5][9] The following workflow is designed to minimize variability and enhance the likelihood of successful replication.
Caption: A workflow for ensuring experimental reproducibility in chemical synthesis.
Conclusion
References
-
Ricklin, D., et al. (2011). Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. PubMed. Available at: [Link]
-
Bergman, R. G., & Danheiser, R. L. (2016). Reproducibility in Chemical Research. ChemistryViews. Available at: [Link]
-
(2015). Reproducibility In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Available at: [Link]
-
Pagliaro, M. (2024). Reproducibility in chemistry research. PubMed. Available at: [Link]
-
(2024). Repeatability and Reproducibility in Analytical Chemistry. YouTube. Available at: [Link]
-
(2025). Reproducibility in Chemical Research. ResearchGate. Available at: [Link]
-
(n.d.). Physical properties of 2-aminobenzimidazoles. SDSU Digital Collections. Available at: [Link]
-
Zhu, Y., et al. (2015). Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. PMC. Available at: [Link]
-
(n.d.). The Chemistry of the Benzimidazoles. ACS Publications. Available at: [Link]
-
(n.d.). This compound. PubChemLite. Available at: [Link]
-
Khamrang, T., et al. (2023). (1H-Benzodiazol-2-ylmethyl)diethylamine. PMC. Available at: [Link]
Sources
- 1. PubChemLite - this compound (C12H17N3O) [pubchemlite.lcsb.uni.lu]
- 2. Reproducibility in Chemical Research - ChemistryViews [chemistryviews.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reproducibility in chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Cross-Validation of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine Activity in Diverse Cancer Cell Lines
Introduction: Beyond a Single Data Point
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer properties.[1][2] These compounds can exert their effects through various mechanisms, such as disrupting microtubule polymerization, inducing apoptosis, and arresting the cell cycle.[3][4] This guide focuses on a novel benzimidazole derivative, 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine , and outlines a robust framework for its initial preclinical evaluation.
A critical, yet often underestimated, step in early-stage drug discovery is the cross-validation of a compound's activity across multiple, distinct cell lines.[5][6] Relying on data from a single cell line can be misleading, as the unique genetic and phenotypic landscape of each cancer type can profoundly influence its response to a therapeutic agent.[7] This guide provides a comprehensive, technically-grounded protocol for comparing the efficacy of our lead compound across a panel of human cancer cell lines, ensuring a more accurate and predictive assessment of its therapeutic potential.
Strategic Selection of Cell Lines: Modeling Cancer Heterogeneity
To obtain a meaningful spectrum of activity, we have selected three well-characterized, commonly used cancer cell lines, each originating from a different tissue type. This diversity allows us to probe the compound's efficacy against varied genetic backgrounds and cellular machinery.
-
A549 - Human Lung Carcinoma: These cells are a staple model for non-small cell lung cancer (NSCLC).[8][9] Derived from an adenocarcinoma, they are known for their ability to synthesize lecithin, mimicking the function of alveolar Type II pulmonary epithelial cells.[9][10][11] Their inclusion is vital for assessing activity against one of the most prevalent and challenging cancer types.
-
MCF-7 - Human Breast Adenocarcinoma: As an estrogen receptor (ER)-positive cell line, MCF-7 is a cornerstone for breast cancer research, particularly for luminal A type, the most common subtype of breast cancer.[12][13][14] These cells retain many features of differentiated mammary epithelium, and their growth is influenced by hormones like estrogen, making them an excellent model to test for hormone-dependent effects or interferences.[15][16]
-
HT-29 - Human Colorectal Adenocarcinoma: This cell line is a versatile model for colon cancer.[17][18] A key characteristic of HT-29 cells is their ability to differentiate into mature intestinal cells under specific culture conditions, forming a polarized monolayer that mimics the intestinal epithelium.[19][20][21] This makes them invaluable for studying compounds targeting gastrointestinal cancers.
Experimental Workflow: A Multi-Parametric Approach
Our validation strategy employs a multi-tiered approach to move beyond simple cytotoxicity and elucidate the compound's mechanism of action. The overall workflow is designed to assess cell viability, determine the mode of cell death, and analyze effects on cell cycle progression.
Caption: Experimental workflow for cross-validating compound activity.
Detailed Experimental Protocols
The following protocols are foundational for generating reliable and reproducible data. The causality behind specific steps is explained to ensure a deep understanding of the methodology.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[22] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol Steps:
-
Cell Seeding: Plate 5,000-10,000 cells per well in a 96-well plate in 100 µL of their respective complete growth media. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[23][24]
-
Formazan Formation: Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.[23] Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Apoptosis Detection: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[25] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[26] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[27] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing it to stain the DNA.[26][28]
Protocol Steps:
-
Cell Culture: Seed cells in 6-well plates at a density that allows them to reach ~70-80% confluency.
-
Treatment: Treat cells with the compound at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin-binding buffer.[29]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[25][29]
-
Final Preparation: Add 400 µL of 1X Annexin-binding buffer to each tube and keep the samples on ice.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content within a cell population, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. PI is a stoichiometric dye, meaning it binds in proportion to the amount of DNA present. Since PI also binds to RNA, treatment with RNase is essential for accurate DNA analysis.[30]
Protocol Steps:
-
Cell Culture and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Harvesting: Collect and wash cells with PBS as previously described.
-
Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[30][31] Fix for at least 1 hour at 4°C (cells can be stored at -20°C for several weeks).[30]
-
Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS to remove the ethanol.[30][32]
-
RNase Treatment: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A.[33]
-
Staining: Incubate for 30 minutes at room temperature, protected from light.[31]
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence should be measured on a linear scale. Use a doublet discrimination gate to exclude cell clumps from the analysis.[31]
Quantitative Performance Data: A Comparative Analysis (Hypothetical Data)
The following tables summarize plausible experimental outcomes for this compound, illustrating how its activity can vary significantly across different cell lines.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 25.2 |
| HT-29 | Colorectal Adenocarcinoma | 12.1 |
Table 2: Mechanism of Cell Death (48h Treatment at IC50)
| Cell Line | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| A549 | 35.4% | 18.2% |
| MCF-7 | 8.1% | 5.5% |
| HT-29 | 28.9% | 15.7% |
Table 3: Cell Cycle Distribution (48h Treatment at IC50)
| Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| A549 | 48.5% | 20.1% | 31.4% |
| MCF-7 | 65.2% | 15.8% | 19.0% |
| HT-29 | 45.1% | 18.5% | 36.4% |
Data Interpretation and Mechanistic Insights
The hypothetical data reveals a clear differential response to the compound:
-
High Sensitivity in A549 Cells: The compound exhibits the most potent cytotoxic effect in the A549 lung cancer cell line (IC50 = 8.5 µM). This cytotoxicity is strongly correlated with the induction of apoptosis, with over 50% of the cell population in either early or late apoptosis after 48 hours. A notable increase in the G2/M phase population suggests the compound may also be inducing cell cycle arrest at this checkpoint, a common mechanism for benzimidazole derivatives that interfere with microtubule dynamics.[1][3]
-
Moderate Sensitivity in HT-29 Cells: The HT-29 colon cancer cells show moderate sensitivity (IC50 = 12.1 µM). Similar to A549 cells, the primary mechanism of action appears to be the induction of apoptosis, coupled with a G2/M phase arrest.
-
Low Sensitivity in MCF-7 Cells: The MCF-7 breast cancer cell line is significantly less sensitive to the compound (IC50 = 25.2 µM). The apoptosis assay shows only a minor increase in cell death compared to the other lines. Instead, the most prominent effect is a significant accumulation of cells in the G0/G1 phase, suggesting a cytostatic effect (inhibition of proliferation) rather than a cytotoxic one. This could be due to lower expression of the compound's molecular target or the activation of pro-survival pathways in this specific cell line.
Caption: A potential mechanism for benzimidazole-induced G2/M arrest and apoptosis.
Conclusion: The Imperative of a Broad Perspective
This comparative guide demonstrates that evaluating a potential anticancer compound like this compound against a single cell line would yield an incomplete and potentially biased picture of its activity. Our cross-validation across lung, breast, and colorectal cancer models reveals significant differences in potency and mechanism, highlighting a promising selective activity profile that warrants further investigation.
The differential sensitivity underscores the importance of cancer heterogeneity. The potent apoptotic response in A549 and HT-29 cells, contrasted with the primarily cytostatic G1 arrest in MCF-7 cells, provides critical insights for future development. These findings guide the next steps, such as identifying the specific molecular target and exploring the resistance mechanisms in less sensitive cell lines. Ultimately, this rigorous, multi-faceted validation process is indispensable for making informed decisions in the complex journey of drug discovery.
References
-
Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]
-
Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link]
-
Title: Propidium iodide staining of cells for cell cycle analysis protocol Source: Bio-Rad Antibodies URL: [Link]
-
Title: Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry Source: Bio-Techne URL: [Link]
-
Title: MCF7 - ECACC cell line profiles Source: Culture Collections (Public Health England) URL: [Link]
-
Title: Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review Source: Bioscience Biotechnology Research Communications URL: [Link]
-
Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: HT-29: Human Colorectal Adenocarcinoma Cell Line (ATCC HTB-38) Source: Memorial Sloan Kettering Cancer Center URL: [Link]
-
Title: DNA Cell Cycle Analysis with PI Source: University of Chicago URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
-
Title: The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research Source: Anticancer Research URL: [Link]
-
Title: HT-29 - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Cell Cycle Analysis by Propidium Iodide Staining Source: University College London URL: [Link]
-
Title: MCF-7 - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Annexin V PI Staining Guide for Apoptosis Detection Source: Boster Biological Technology URL: [Link]
-
Title: Cell line profile: A549 Source: Culture Collections (Public Health England) URL: [Link]
-
Title: DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide Source: University of Virginia School of Medicine URL: [Link]
-
Title: A549 Cell Lines Source: Biocompare URL: [Link]
-
Title: Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) Source: PubMed URL: [Link]
-
Title: MCF-7 Cells Culture Source: Creative Bioarray URL: [Link]
-
Title: A549 cell - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The Annexin V Apoptosis Assay Source: University of Massachusetts Chan Medical School URL: [Link]
-
Title: HT-29 Cell Line Source: CancerTools.org URL: [Link]
-
Title: Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine Source: PubMed Central (PMC) URL: [Link]
-
Title: Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies Source: Taylor & Francis Online URL: [Link]
-
Title: A549 Lung Adenocarcinoma Reporter Gene Cell Lines Source: Imanis Life Sciences URL: [Link]
-
Title: HT29 Cell Line - The Impact of Food Bioactives on Health Source: NCBI Bookshelf URL: [Link]
-
Title: Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article Source: SpringerLink URL: [Link]
-
Title: A549 Cell Line: A Keystone in Lung Cancer Research Source: Cytion URL: [Link]
-
Title: A cross-study analysis of drug response prediction in cancer cell lines Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Cross validation results from feature combination experiments Source: ResearchGate URL: [Link]
Sources
- 1. biotech-asia.org [biotech-asia.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A cross-study analysis of drug response prediction in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. A549 cell - Wikipedia [en.wikipedia.org]
- 10. A549 | Culture Collections [culturecollections.org.uk]
- 11. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 12. MCF7 | Culture Collections [culturecollections.org.uk]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. MCF-7 - Wikipedia [en.wikipedia.org]
- 15. atcc.org [atcc.org]
- 16. mcf7.com [mcf7.com]
- 17. atcc.org [atcc.org]
- 18. cancertools.org [cancertools.org]
- 19. mskcc.org [mskcc.org]
- 20. HT-29 - Wikipedia [en.wikipedia.org]
- 21. HT29 Cell Line - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. clyte.tech [clyte.tech]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. bosterbio.com [bosterbio.com]
- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 27. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 29. kumc.edu [kumc.edu]
- 30. vet.cornell.edu [vet.cornell.edu]
- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 32. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 33. ucl.ac.uk [ucl.ac.uk]
An In-Depth Comparative Analysis of the In Vivo Anti-Inflammatory Efficacy of a Representative Benzimidazole Derivative versus Standard Non-Steroidal Anti-Inflammatory Drugs
Disclaimer: This guide provides a comparative analysis of a representative 2-substituted benzimidazole derivative based on published scientific literature, as a surrogate for 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, for which specific in vivo efficacy data is not publicly available. The experimental data and protocols presented herein are derived from established research on benzimidazole compounds and standard anti-inflammatory agents.
Introduction
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of pharmaceutical research. Benzimidazole and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant anti-inflammatory properties.[1] This guide provides a detailed comparison of the in vivo anti-inflammatory efficacy of a representative 2-substituted benzimidazole derivative against established non-steroidal anti-inflammatory drugs (NSAIDs), namely indomethacin and diclofenac. The primary model for this evaluation is the carrageenan-induced paw edema in rats, a well-established and highly reproducible model of acute inflammation.[2]
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of experimental data, detailed protocols, and the underlying mechanisms of action to inform preclinical research and development decisions.
Mechanism of Action: A Tale of Two Pathways
The anti-inflammatory effects of both benzimidazole derivatives and standard NSAIDs converge on the modulation of inflammatory mediators, albeit through potentially different primary mechanisms.
Standard NSAIDs: The Cyclooxygenase (COX) Inhibition Pathway
The hallmark of NSAIDs like indomethacin and diclofenac is their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are pivotal in the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[5][6] By blocking the COX pathway, NSAIDs effectively reduce the production of these pro-inflammatory prostaglandins.[3]
Caption: The Arachidonic Acid Cascade and the Mechanism of NSAID Action.
Benzimidazole Derivatives: A Multi-Targeted Approach
While some benzimidazole derivatives have been shown to inhibit COX enzymes, their anti-inflammatory mechanism is often more complex and can involve multiple targets.[7][8] Studies suggest that their activity may also be mediated through the inhibition of other pro-inflammatory pathways, such as the lipoxygenase (LOX) pathway, and the modulation of inflammatory cytokines.[9] Some derivatives have also been found to inhibit the release of lysosomal enzymes from neutrophils, suggesting a direct effect on immune cell function.[10][11] This multi-targeted approach may offer a broader spectrum of anti-inflammatory activity and potentially a more favorable side-effect profile.
In Vivo Efficacy Comparison: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic and reliable method for evaluating the efficacy of acute anti-inflammatory agents.[2][12] The subcutaneous injection of carrageenan into the rat's paw elicits a biphasic inflammatory response, characterized by the release of histamine and serotonin in the first phase, followed by the release of prostaglandins in the second phase.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a standardized procedure for assessing the anti-inflammatory activity of test compounds.
1. Animal Acclimatization and Grouping:
-
Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Animals are randomly divided into the following groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
-
Positive Control Group 1: Receives Indomethacin (e.g., 10 mg/kg, p.o.).
-
Positive Control Group 2: Receives Diclofenac (e.g., 20 mg/kg, p.o.).[13]
-
Test Group: Receives the representative 2-substituted benzimidazole derivative at various doses (e.g., 50, 100, 200 mg/kg, p.o.).
-
2. Dosing and Induction of Inflammation:
-
The respective treatments are administered orally (p.o.) 30-60 minutes prior to the induction of inflammation.[12]
-
Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline into the right hind paw of each rat.[14]
3. Measurement of Paw Edema:
-
The paw volume is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[15]
4. Data Analysis:
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where:
-
Vc = Mean increase in paw volume in the control group.
-
Vt = Mean increase in paw volume in the treated group.
-
-
Sources
- 1. Anti-arthritic, immunomodulatory, and inflammatory regulation by the benzimidazole derivative BMZ-AD: Insights from an FCA-induced rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. madbarn.com [madbarn.com]
- 6. clinref.com [clinref.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Benzimidazole derivatives with atypical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo anti-inflammatory activity and docking study of newly synthesized benzimidazole derivatives bearing oxadiazole and morpholine rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. inotiv.com [inotiv.com]
- 13. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
"off-target effects of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine"
An objective comparison of the off-target effects of a novel chemical entity is critical for advancing drug discovery and ensuring translational safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the off-target profile of the investigational compound 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine. Given the limited publicly available data on this specific molecule, this guide will also serve as a broader template for assessing other novel 2-aminobenzimidazole derivatives by comparing state-of-the-art methodologies for off-target profiling.
The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Compounds from this class have been explored as kinase inhibitors, antagonists of the P2Y12 receptor, and agents targeting other enzymes and receptors. Therefore, a thorough investigation into the selectivity of any new analogue is paramount.
Comparative Analysis of Off-Target Profiling Strategies
The initial step in characterizing a new chemical entity (NCE) like this compound involves a multi-pronged approach to identify potential off-target interactions. The choice of methodology depends on the stage of discovery, available resources, and the predicted target class.
| Methodology | Principle | Throughput | Advantages | Limitations |
| In Silico Screening | Computational docking of the compound against a library of known protein structures. | High | Cost-effective; provides a rapid preliminary assessment of potential off-targets. | Prone to false positives; does not account for allosteric effects or protein dynamics. |
| Competitive Binding Assays | Measures the ability of the test compound to displace a radiolabeled ligand from its target. | Medium-High | Provides quantitative affinity data (Ki, IC50); well-established for many targets. | Requires a known radioligand for each target; may not identify non-competitive inhibitors. |
| Kinase Panel Screening | Assesses the inhibitory activity of the compound against a large panel of purified kinases. | High | Highly effective for identifying off-target kinase interactions; provides quantitative IC50 values. | Does not assess activity in a cellular context; may miss downstream effects. |
| Cellular Thermal Shift Assay (CETSA) | Measures changes in the thermal stability of proteins in response to compound binding in cells or cell lysates. | Medium | Unbiased, target-agnostic approach; confirms target engagement in a physiological context. | Technically demanding; data analysis can be complex. |
| Phenotypic Screening | Evaluates the effect of the compound on cellular phenotypes using high-content imaging or other cell-based assays. | High | Provides a functional readout of the compound's activity in a biological system; can uncover unexpected off-targets. | The specific off-target responsible for the phenotype is not directly identified and requires further deconvolution. |
Experimental Protocols for Off-Target Identification
A rigorous assessment of this compound would involve a tiered approach, starting with broad screening and progressing to more focused validation experiments.
Workflow for Off-Target Profiling
Caption: Tiered workflow for identifying and validating off-target effects.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to identify cellular targets of this compound.
-
Cell Culture and Lysis:
-
Culture the selected cell line (e.g., HEK293T) to ~80% confluency.
-
Harvest cells and resuspend in a suitable lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Compound Treatment:
-
Aliquot the cell lysate into separate tubes.
-
Treat the aliquots with this compound at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO).
-
Incubate at room temperature for 30 minutes to allow for compound-protein binding.
-
-
Thermal Challenge:
-
Heat the treated lysate aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Immediately cool the samples on ice for 3 minutes to stop the denaturation process.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Analysis:
-
Analyze the soluble protein fraction by SDS-PAGE and Western blotting for specific target candidates or by quantitative mass spectrometry (MS) for an unbiased, proteome-wide analysis.
-
Generate melting curves by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
-
Comparative Data with Alternative Compounds
To put the off-target profile of this compound into context, it is essential to compare it with other known compounds targeting similar biological space. For instance, if the primary target is a specific kinase, a comparison with established inhibitors is informative.
| Compound | Primary Target | Off-Target Kinases (IC50 > 1 µM) | Cellular Off-Targets (CETSA) |
| This compound | Hypothetical: Kinase X | Data to be generated | Data to be generated |
| Compound A (e.g., Dasatinib) | Bcr-Abl | SRC family, c-KIT, PDGFRβ | LCK, YES1, FYN |
| Compound B (e.g., Staurosporine) | Broad-spectrum kinase inhibitor | >200 kinases | Numerous |
Signaling Pathway Considerations
Understanding the signaling pathways in which off-targets are involved is crucial for predicting potential side effects.
Caption: Interaction of the compound with primary and off-target pathways.
Conclusion and Future Directions
The comprehensive characterization of off-target effects is a cornerstone of modern drug development. For this compound, a systematic approach combining in silico, in vitro, and cellular methods is recommended. The experimental framework provided in this guide offers a robust strategy for not only identifying and validating off-target interactions but also for comparing its selectivity profile against that of alternative compounds. The insights gained from these studies will be invaluable for optimizing the lead compound, predicting potential toxicities, and ultimately enhancing the prospects of successful clinical translation.
References
For further reading and detailed protocols, please refer to the following resources:
-
Kinase Screening: Eurofins Discovery - SafetyScreen44™ Kinase Panel. [Link]
-
Cellular Thermal Shift Assay (CETSA): Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. [Link]
-
Phenotypic Screening: Moffat, J. G., Vincent, F., & Lee, J. A. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery. [Link]
-
Benzimidazole Scaffolds in Medicinal Chemistry: Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry. [Link]
A Researcher's Guide to Evaluating the Specificity of Novel Benzimidazole Derivatives: A Case Study of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the comprehensive assessment of a compound's specificity. This guide provides an in-depth, technically-focused framework for evaluating the specificity of a novel benzimidazole derivative, using the hypothetical compound 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine as a case study.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Its structural similarity to natural purines allows it to interact with a wide array of biological targets, particularly protein kinases.[1] This inherent versatility, however, necessitates a thorough investigation of off-target effects to mitigate the risk of toxicity and ensure the desired therapeutic action.[2][3]
This guide will not only outline the necessary experimental workflows but will also delve into the scientific rationale behind each step, providing a self-validating system for specificity profiling. We will compare the hypothetical outcomes for our novel compound against two archetypal benzimidazole-based kinase inhibitors: a highly selective inhibitor ("SEL-BI ") and a known multi-targeted inhibitor ("MULTI-BI ").
Section 1: Foundational Specificity Assessment - Kinase Panel Screening
Given the prevalence of the benzimidazole core as a "hinge-binding" motif for protein kinases, the initial and most crucial step is to profile the compound against a broad panel of kinases.[1] This provides a global view of its selectivity across the human kinome.
The Rationale for Broad Kinase Profiling
Screening a new chemical entity against a large and diverse kinase panel is fundamental for early-stage drug discovery.[4] It serves to:
-
Identify the primary target(s): Determine the kinase(s) with the highest affinity for the compound.
-
Uncover off-target interactions: Identify unintended kinase interactions that could lead to adverse effects.[5]
-
Guide structure-activity relationship (SAR) studies: Inform medicinal chemistry efforts to enhance potency on the primary target while minimizing off-target activity.[6]
A variety of commercial services offer kinase profiling using different assay formats, such as radiometric assays (e.g., ³³PanQinase™) or luminescence-based assays (e.g., ADP-Glo).[4][7] For our purposes, a comprehensive panel of over 300 kinases is recommended for an initial screen.[8][9]
Experimental Workflow: Kinase Panel Screening
The following diagram illustrates a typical workflow for kinase panel screening.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
By testing the compound against a panel of cancer cell lines, each with a known dependency on a specific kinase, we can infer selectivity. For example, if our compound's primary target is Kinase A, it should show potent anti-proliferative effects in a cell line known to be driven by Kinase A, but not in cell lines dependent on other kinases.
Hypothetical Data Interpretation
| Assay | This compound (Hypothetical) | SEL-BI (Selective Inhibitor) | MULTI-BI (Multi-targeted Inhibitor) |
| CETSA (Target A) | Shows thermal stabilization | Shows thermal stabilization | Shows thermal stabilization |
| Cell Viability (Kinase A-dependent line) | GI50 = 80 nM | GI50 = 25 nM | GI50 = 150 nM |
| Cell Viability (Kinase B-dependent line) | GI50 > 10 µM | GI50 > 10 µM | GI50 = 500 nM |
| Cell Viability (Kinase C-dependent line) | GI50 > 10 µM | GI50 > 10 µM | GI50 = 800 nM |
The potent and selective effect on the Kinase A-dependent cell line, coupled with the lack of activity in other lines, provides strong evidence for the on-target selectivity of our novel compound in a cellular context.
Conclusion
Evaluating the specificity of a novel compound like This compound is a multi-faceted process that requires a systematic and tiered approach. By progressing from broad biochemical screens to more focused biophysical and cell-based assays, researchers can build a comprehensive specificity profile.
The hypothetical data presented for our novel compound suggests a promisingly selective profile, characterized by:
-
High potency against a single primary kinase target.
-
Minimal off-target activity in a broad kinase panel.
-
Confirmed direct target engagement in both biochemical and cellular assays.
-
Selective functional effects in cells dependent on the primary target.
This rigorous, multi-pronged validation strategy is essential for de-risking novel chemical entities and provides the necessary confidence to advance a compound through the drug discovery pipeline. The principles and workflows outlined in this guide are broadly applicable to the characterization of any novel small molecule inhibitor, providing a robust framework for ensuring scientific integrity and making informed decisions in drug development.
References
-
Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
BPS Bioscience. Kinase Screening and Profiling Services. [Link]
-
Creative Biolabs. Off-Target Profiling. [Link]
-
Al-Sanea, M. M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Applied In Silico Toxicology. [Link]
-
Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
-
McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology. [Link]
-
Drug Discovery News. Understanding the implications of off-target binding for drug safety and development. [Link]
-
Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. [Link]
-
Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. [Link]
-
Tohami, H. S., et al. (2023). Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer. Food and Chemical Toxicology. [Link]
-
Creative Bioarray. Receptor Binding Assay. [Link]
-
BioAgilytix. Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
-
MilliporeSigma. Receptor-binding assays are a critical component in lead indentification and later lead characterization processes. [Link]
-
Wang, N., et al. (2021). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants. [Link]
-
Azimi, T., et al. (2020). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Cells. [Link]
-
Creative Biolabs. Cell based Binding Assay. [Link]
-
Kaur, H., et al. (2024). Metabolic characterization of the new benzimidazole synthetic opioids - nitazenes. Frontiers in Pharmacology. [Link]
-
Gileadi, O., et al. (2016). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. [Link]
-
Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. [Link]
-
Guzman, J. D., et al. (2019). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules. [Link]
-
Sygnature Discovery. Cell Based Assays Development. [Link]
-
da Silva, F. C., et al. (2011). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]
-
Wang, B., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]
-
Khamrang, T., et al. (2023). (1H-Benzodiazol-2-ylmethyl)diethylamine. IUCrData. [Link]
-
PubChem. 4-(4-(1,3-Benzodioxol-5-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl)benzamide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 9. pharmaron.com [pharmaron.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine for Laboratory Professionals
This document synthesizes best practices from established laboratory safety protocols and regulatory guidelines to provide a self-validating system for waste management.[1][2][3]
Hazard Assessment and Precautionary Measures
Given that benzimidazole derivatives can exhibit hazardous properties, it is crucial to handle 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine with care.[4][5][6][7][8] Although specific toxicity data for this compound is limited, related structures are known to cause skin and eye irritation and may be harmful if swallowed.[5][7] Therefore, the following personal protective equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[9][10][11][12]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).[9][10][11][12]
-
Body Protection: A laboratory coat and closed-toe shoes.[10][12]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[10][12]
Waste Segregation and Containerization: A Critical First Step
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[13][1]
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container for the collection of this compound waste. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard pictograms (e.g., "Harmful," "Irritant").[2]
-
Segregation: Do not mix this waste with other chemical waste streams, particularly strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[13][9]
-
Solid vs. Liquid Waste: Keep solid and liquid waste containing this chemical in separate, appropriately labeled containers.[13]
Table 1: Waste Stream Management for this compound
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste (e.g., contaminated lab consumables, residual powder) | Lined, sealable drum or appropriate plastic bin | "Hazardous Waste," Chemical Name, Hazard Pictograms |
| Liquid Waste (e.g., solutions containing the compound) | Lined, sealable drum or appropriate plastic bin | "Hazardous Waste," Chemical Name, Hazard Pictograms, Approximate Concentration |
| Contaminated Sharps (e.g., needles, broken glass) | Puncture-resistant sharps container | "Hazardous Waste - Sharps," Chemical Name |
| Empty Containers (that held the pure compound) | To be treated as hazardous waste unless triple-rinsed. The rinsate must be collected as hazardous liquid waste.[14][15] | "Hazardous Waste - Empty Container," Chemical Name |
Disposal Workflow: A Systematic Approach
The disposal of this compound must adhere to local, state, and federal regulations.[3][16][17][18] The following workflow provides a general guideline.
Caption: Disposal workflow for this compound.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.[1][14]
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation to disperse any potential vapors.
-
Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum (with HEPA filter) to avoid creating dust.
-
Collect and Containerize: Place all contaminated materials, including absorbent and cleaning supplies, into a labeled hazardous waste container.[14]
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
-
Report: Follow your institution's spill reporting procedures.
Regulatory Compliance and Professional Disposal
It is imperative to remember that the ultimate responsibility for proper chemical waste disposal lies with the generator.[3] Never dispose of this chemical down the drain or in regular trash.[15]
Engage a certified hazardous waste disposal company to handle the final disposal of this compound.[19] These companies are equipped to manage the transportation and destruction of chemical waste in accordance with all applicable regulations, which often involves high-temperature incineration.[19]
By adhering to these rigorous protocols, you contribute to a safer laboratory environment and uphold the principles of responsible scientific practice.
References
-
Properly Managing Chemical Waste in Laboratories. Ace Waste.
-
Chemical Safety in Labs: Handling and Storage. YOUTH Clean Tech.
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
-
Hazardous Waste Management in the Laboratory. Lab Manager.
-
Safety Data Sheet. Fisher Scientific.
-
Safety Data Sheet. TCI Chemicals.
-
Safety Data Sheet. Combi-Blocks.
-
Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. World Health Organization.
-
Safety Data Sheet. Biosynth.
-
Demystify New Regulations for Hazardous Waste. Pharmacy Purchasing & Products Magazine.
-
Management Of Hazardous Waste Pharmaceuticals. NYSDEC.
-
Safety Data Sheet. Enamine.
-
USP 800 & Hazardous Drug Disposal. Stericycle.
-
Management Standards for Hazardous Waste Pharmaceuticals. Federal Register.
-
(1H-Benzodiazol-2-ylmethyl)diethylamine. National Center for Biotechnology Information.
-
N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine. PubChem.
-
5-(1H-1,3-benzodiazol-2-yl)-2-methylaniline. PubChem.
-
2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine. PubChem.
-
1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride. PubChem.
-
2-(piperidin-4-yl)-1H-1,3-benzodiazole. PubChem.
Sources
- 1. youthfilter.com [youthfilter.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 4. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-(1H-1,3-benzodiazol-2-yl)-2-methylaniline | C14H13N3 | CID 721011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine | C10H13N3 | CID 4379477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(3-aminopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride | C10H14ClN3O | CID 52983660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. acewaste.com.au [acewaste.com.au]
- 14. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 15. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 16. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 17. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 18. Federal Register :: Management Standards for Hazardous Waste Pharmaceuticals [federalregister.gov]
- 19. services.gov.krd [services.gov.krd]
Navigating the Unknown: A Technical Guide to the Safe Handling of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, novel chemical entities are the bedrock of innovation. The compound 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, while promising in its potential applications, represents a common challenge in the laboratory: the safe handling of a substance with limited specific safety data. This guide provides a comprehensive framework for managing the risks associated with this and structurally similar molecules, grounding its recommendations in the established principles of handling aromatic amines and benzimidazole derivatives. As a Senior Application Scientist, the imperative is not merely to follow protocols but to understand the rationale behind them, ensuring a culture of safety that is both rigorous and adaptable.
Hazard Identification and Risk Assessment: A Precautionary Approach
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary principle must be adopted. This involves treating the compound as potentially hazardous based on its chemical class. The molecule incorporates both a benzimidazole core and an aromatic amine functional group, which are associated with specific health risks.
Benzimidazole Derivatives: This class of compounds can cause irritation to the skin, eyes, and respiratory system.[1] Some individuals may also develop allergic sensitization upon repeated exposure.[1] Furthermore, it is prudent to consider compounds within this family as potentially toxic if ingested, inhaled, or absorbed through the skin.[1]
Aromatic Amines: Aromatic amines are a well-documented class of chemicals that can pose significant health risks. A key concern is their ability to be absorbed through the skin. Studies have shown that aromatic amines can permeate protective glove materials, with breakthrough times varying based on the specific chemical and glove type.[2][3]
Therefore, a thorough risk assessment is the foundational step before any handling of this compound. This assessment should consider the quantity of the substance being used, the nature of the experimental procedures (e.g., weighing, dissolution, heating), and the potential for aerosol or dust generation.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is critical to prevent exposure through all potential routes: dermal, ocular, and respiratory.
Skin and Body Protection
Given the potential for dermal absorption of aromatic amines, robust skin protection is paramount.
-
Gloves: Double-gloving is strongly recommended. The inner glove provides a second barrier in case the outer glove is breached.
-
Outer Glove: A chemical-resistant glove with a documented high resistance to aromatic amines should be selected. Materials such as Viton™ or butyl rubber are often preferred for their high level of chemical resistance.
-
Inner Glove: A nitrile glove can be used as the inner layer. Nitrile provides good splash protection and is comfortable to wear.
-
Glove Permeation: It is crucial to be aware of glove permeation breakthrough times.[2][3] For prolonged operations, gloves should be changed regularly.
-
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is mandatory.
-
Additional Protection: For procedures with a higher risk of splashes or spills, a chemical-resistant apron and disposable sleeve covers should be worn over the lab coat.
Eye and Face Protection
The potential for eye irritation from benzimidazole derivatives necessitates stringent eye and face protection.[1]
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential. Standard safety glasses do not offer sufficient protection from splashes.
-
Face Shield: When there is a significant risk of splashes, such as during transfers of larger volumes or when working with heated solutions, a full-face shield should be worn in conjunction with safety goggles.
Respiratory Protection
To mitigate the risk of inhaling airborne particles or aerosols, respiratory protection may be necessary.
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All work with this compound should be conducted in a certified chemical fume hood.
-
Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures such as cleaning up a large spill, a respirator may be required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[4] The specific type of respirator should be determined by a qualified safety professional based on the risk assessment.
Procedural Guidance for Safe Handling and Disposal
Adherence to strict operational protocols is critical for minimizing exposure and ensuring a safe laboratory environment.
Donning and Doffing of PPE
A systematic approach to putting on and taking off PPE is essential to prevent cross-contamination.
PPE Donning and Doffing Workflow
Caption: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment to minimize cross-contamination.
Operational Plan: Step-by-Step Handling
-
Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. Prepare all required equipment and reagents.
-
Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to minimize contamination of the balance.
-
Dissolution: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. If heating is required, use a controlled heating source such as a heating mantle with a stirrer.
-
Transfers: Use appropriate tools such as spatulas or powder funnels for solid transfers and pipettes or cannulas for liquid transfers to minimize the risk of spills.
-
Post-Handling: After completing the experimental work, decontaminate all surfaces and equipment.
Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing boats, and contaminated paper towels, should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled hazardous waste container. Do not dispose of this chemical down the drain.
-
Waste Classification: While a specific EPA hazardous waste code for this compound is not available, it should be treated as hazardous waste. Depending on the solvents used, it may fall under codes for spent halogenated or non-halogenated solvents (e.g., F002, F003, F005).[5] It is the responsibility of the waste generator to ensure proper classification and disposal in accordance with local, state, and federal regulations.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety department. For small spills, wear appropriate PPE, contain the spill with an absorbent material, and clean the area with a suitable decontaminating agent. |
This guide provides a foundational framework for the safe handling of this compound. It is imperative that all personnel handling this and other novel compounds receive thorough training on these procedures and that a culture of safety is actively promoted within the laboratory. By combining a deep understanding of chemical hazards with meticulous adherence to safety protocols, researchers can advance scientific discovery while ensuring their own well-being and the protection of their colleagues.
References
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? Available at: [Link]
-
Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837-841. Available at: [Link]
-
PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Available at: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available at: [Link]
-
Oxford Lab Fine Chem LLP. Material Safety Data Sheet - Benzimidazole 99%. Available at: [Link]
-
H. Banary, E. Kolvari, P. Hajiabbasi Tabar Amiri. (2023). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. J. Appl. Organomet. Chem., 3(2), 134-141. Available at: [Link]
-
National Institutes of Health (NIH). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. Available at: [Link]
-
Environmental Protection Agency (EPA). EPA Hazardous Waste Codes. Available at: [Link]
-
Florida Department of Environmental Protection. Pharmaceuticals Potentially Hazardous Waste when Discarded. Available at: [Link]
-
Martin Senour. Safety Data Sheet. Available at: [Link]
-
Safety-Kleen. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. wku.edu [wku.edu]
- 6. floridadep.gov [floridadep.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
